molecular formula C30H48O5 B15594843 Uncargenin C

Uncargenin C

货号: B15594843
分子量: 488.7 g/mol
InChI 键: XRRLUGUSXUFEDF-NJMQRACMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3beta,6beta,23-trihydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid that is oleanolic acid substituted by additional hydroxy groups at positions 6 and 23. It has been isolated from Kalopanax pictus. It has a role as a plant metabolite and an anti-inflammatory agent. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It is functionally related to an oleanolic acid.
3beta,6beta,23-Trihydroxyolean-12-en-28-oic acid has been reported in Acer pictum, Kalopanax septemlobus, and Centella asiatica with data available.

属性

分子式

C30H48O5

分子量

488.7 g/mol

IUPAC 名称

(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26+,27+,28+,29+,30-/m0/s1

InChI 键

XRRLUGUSXUFEDF-NJMQRACMSA-N

产品来源

United States

Foundational & Exploratory

Uncargenin C chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C is a naturally occurring triterpenoid (B12794562) compound that has been isolated from plant species such as Uncaria rhychophylla and Turpinia arguta. While its direct biological activities and mechanisms of action remain largely uncharacterized in publicly available scientific literature, its chemical structure and fundamental properties have been documented. This guide provides a consolidated overview of the known chemical and physical properties of this compound. Notably, an intermediate of this compound has been reported to possess anti-leukemia properties, suggesting potential avenues for future research and drug development. However, detailed experimental protocols, extensive biological activity data, and associated signaling pathways for this compound itself are not extensively documented in accessible scientific literature.

Chemical Structure and Properties

This compound is classified as a triterpenoid, a large and diverse class of organic compounds derived from a 30-carbon precursor, squalene. Its chemical identity is established by its unique molecular structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 152243-70-4[1][2]
Molecular Formula C₃₀H₄₈O₅[1][2][3]
Molecular Weight 488.7 g/mol [1][2]
IUPAC Name (4aS,6aS,6bR,8R,8aR,9R,10S,12aR,12bR,14bS)-8,10-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic Acid[2]
Synonyms Not specified
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Desiccate at -20°C[1]

Biological Activity

Due to the lack of detailed studies on the biological effects of this compound, there is no information available on the signaling pathways it may modulate.

Experimental Information

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not extensively described in the accessible scientific literature. The initial isolation was reported from the ethanol (B145695) extract of Uncaria rhychophylla Miq.

Future Research Directions

The reported anti-leukemia activity of an this compound intermediate presents a compelling case for further investigation. Future research efforts could focus on the following areas:

  • Total Synthesis: Development of a synthetic route to this compound and its intermediates would provide a reliable source of material for biological testing and structure-activity relationship (SAR) studies.

  • Identification of the Active Intermediate: Isolation and structural elucidation of the specific intermediate possessing anti-leukemia activity is a critical next step.

  • Biological Screening: A comprehensive biological screening of this compound and its derivatives against a panel of cancer cell lines and other disease models could uncover novel therapeutic applications.

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved will be essential.

Conclusion

This compound is a triterpenoid with a defined chemical structure but largely unexplored biological potential. The tantalizing report of anti-leukemia activity in an intermediate highlights the need for further research into this natural product and its derivatives. This technical guide summarizes the current state of knowledge and aims to provide a foundation for future scientific inquiry into the therapeutic potential of this compound.

References

Uncargenin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 152243-70-4

Systematic Name: (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Abstract

Uncargenin C is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type.[1] First identified from Uncaria rhynchophylla, it has also been isolated from Turpinia arguta.[2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, biological activities with a focus on its anti-inflammatory potential through the inhibition of the NF-κB signaling pathway, and putative experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C30H48O5 and a molecular weight of 488.7 g/mol .[3] Its structure features a five-ring oleanane core with hydroxyl groups at positions 3, 6, and 23, and a carboxylic acid at position 28.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 152243-70-4[2][3]
Molecular Formula C30H48O5[1][3]
Molecular Weight 488.7 g/mol [3]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[2][3]
Structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid[1][2][4][5]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) induced by Tumor Necrosis Factor-alpha (TNF-α).

Inhibition of NF-κB Signaling

NF-κB is a crucial transcription factor family that regulates genes involved in inflammation, immunity, and cell survival.[6][7][8] The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug discovery. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[9] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8][9]

This compound has been shown to inhibit TNF-α-induced NF-κB activation in human hepatocellular carcinoma (HepG2) cells with a half-maximal inhibitory concentration (IC50) of 1.4 μM. While the precise molecular target of this compound within the NF-κB pathway has not been fully elucidated in the available literature, its inhibitory action suggests it may interfere with a key step in this signaling cascade.

Table 2: In Vitro Bioactivity of this compound

AssayCell LineStimulantMeasured EffectIC50
NF-κB ActivationHepG2TNF-αInhibition of NF-κB activity1.4 μM

Note: The primary source detailing the experimental conditions for this IC50 value could not be located in the performed searches.

Potential Therapeutic Applications

Given the central role of NF-κB in chronic inflammatory diseases, the inhibitory activity of this compound suggests its potential as a lead compound for the development of novel anti-inflammatory agents. Dysregulation of the NF-κB pathway is implicated in a wide range of pathologies, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and specific bioassays of this compound are not extensively available in the public domain. The following sections provide putative methodologies based on the available information and general laboratory practices.

Isolation of this compound

The original isolation of this compound was reported from the ethanol (B145695) extract of Uncaria rhynchophylla and purified by column chromatography.[2][3]

Hypothetical Isolation Workflow:

  • Extraction: The dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain triterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

  • Further Purification: The fractions containing this compound are further purified by repeated column chromatography, possibly on different stationary phases like Sephadex LH-20 or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

G Figure 3: Hypothetical Isolation Workflow for this compound plant Dried Plant Material (Uncaria rhynchophylla) extract Crude Ethanol Extract plant->extract Ethanol Extraction partition Solvent Partitioning extract->partition chromatography Silica Gel Column Chromatography partition->chromatography Ethyl Acetate Fraction purification Further Purification (HPLC) chromatography->purification Enriched Fractions pure_compound Pure this compound purification->pure_compound

Figure 3: Hypothetical Isolation Workflow for this compound
Total Synthesis

A complete, published total synthesis of this compound was not identified. The synthesis of such a complex, stereochemically rich natural product would be a significant undertaking. A potential synthetic strategy could involve the late-stage oxidation of more readily available oleanane-type triterpenoids. A study on the partial synthesis of diastereomeric 2,3-dihydroxy-olean-12-en-28-oic acids from oleanolic acid has been reported, which could provide a basis for a synthetic route to this compound.[10]

TNF-α-Induced NF-κB Activation Assay (Luciferase Reporter Assay)

This is a common method to quantify the activity of the NF-κB signaling pathway. The following is a generalized protocol.

Experimental Workflow:

  • Cell Culture and Transfection: HepG2 cells are cultured in an appropriate medium. The cells are then transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A second plasmid, often expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After transfection, the cells are pre-incubated with various concentrations of this compound (or a vehicle control, such as DMSO) for a specified period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a duration sufficient to induce NF-κB activation and luciferase expression (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the activity in TNF-α-stimulated cells without the inhibitor. The IC50 value is calculated from the dose-response curve.

G Figure 4: General Workflow for NF-κB Luciferase Reporter Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture HepG2 Cells transfect Transfect with NF-κB Luciferase Reporter culture->transfect treat Pre-treat with This compound transfect->treat stimulate Stimulate with TNF-α treat->stimulate lyse Cell Lysis stimulate->lyse measure Measure Luciferase Activity lyse->measure calculate Calculate IC50 measure->calculate

Figure 4: General Workflow for NF-κB Luciferase Reporter Assay

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.

G Figure 5: Canonical NF-κB Signaling Pathway and Putative Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa_NFkB P-IκBα-p50/p65 IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB p50/p65 p_IkBa_NFkB->NFkB Proteasome->IkBa_NFkB Degrades IκBα NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA κB Site NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription UncargeninC This compound UncargeninC->IKK Inhibits?

Figure 5: Canonical NF-κB Signaling Pathway and Putative Inhibition

Conclusion and Future Directions

This compound is a promising natural triterpenoid with demonstrated in vitro anti-inflammatory activity through the inhibition of the NF-κB signaling pathway. However, the available public data is limited. To fully assess its therapeutic potential, further research is required in the following areas:

  • Elucidation of the precise mechanism of action: Identifying the direct molecular target of this compound within the NF-κB pathway is crucial.

  • Comprehensive biological profiling: Evaluating the activity of this compound in a broader range of in vitro and in vivo models of inflammation is necessary.

  • Development of a total synthesis route: An efficient synthetic method would enable the production of larger quantities for further studies and the generation of analogs for structure-activity relationship (SAR) studies.

  • Pharmacokinetic and toxicological studies: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound is a prerequisite for any potential clinical development.

This technical guide summarizes the current knowledge on this compound and aims to provide a foundation for future research into this interesting natural product.

References

Uncargenin C: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562) identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a naturally occurring compound with potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an illustrative representation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the families Rubiaceae, Staphyleaceae, and Apocynaceae. The documented botanical sources are detailed in the table below. While the presence of this compound has been confirmed in these species, quantitative yield data is not consistently reported in the available scientific literature.

Plant SpeciesFamilyPlant Part(s)Reported Yield of this compoundReference(s)
Uncaria rhynchophylla (Miq.) Miq. ex Havil.RubiaceaeStems and hooksNot Reported[1][2]
Turpinia arguta (Lindl.) Seem.StaphyleaceaeLeavesNot Reported[3]
Cryptolepis buchananii R.Br. ex Roem. & Schult.ApocynaceaeFruitsNot Reported[4][5]

Experimental Protocols: Isolation of Triterpenoids from Uncaria rhynchophylla

While a specific, detailed protocol for the isolation of this compound with quantitative yields is not available in the reviewed literature, the following is a representative experimental workflow for the isolation of triterpenoids from Uncaria rhynchophylla. This protocol is based on established methodologies for separating compounds of similar polarity and chemical structure from this plant.

Extraction
  • Plant Material Preparation: Air-dry the above-ground parts (stems and hooks) of Uncaria rhynchophylla.[6] Grind the dried plant material into a coarse powder.

  • Solvent Extraction: Macerate or reflux the powdered plant material with 70% aqueous ethanol (B145695) (EtOH) in a plant material-to-solvent ratio of approximately 1:7 (w/v).[6] Perform the extraction twice, each for a duration of 2 hours, to ensure exhaustive extraction of the phytochemicals.[6]

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[6]

Fractionation
  • Liquid-Liquid Partitioning: Suspend the concentrated crude extract in water and perform liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc).[6] Separate the layers and collect the ethyl acetate fraction, which will contain the less polar compounds, including triterpenoids.

  • Solvent Evaporation: Evaporate the ethyl acetate from the collected fraction under reduced pressure to yield a dried ethyl acetate extract.[6]

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: Subject the dried ethyl acetate extract to column chromatography on a silica gel (200-300 mesh) column.[6]

  • Elution Gradient: Elute the column with a gradient of solvents, typically starting with a non-polar solvent system and gradually increasing the polarity. A common gradient for separating triterpenoids is a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH), starting with 100% CHCl₃ and progressively increasing the percentage of MeOH.

  • Fraction Collection and Analysis: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots on the TLC plates by spraying with 10% sulfuric acid in ethanol followed by heating.[6]

  • Further Purification: Combine fractions containing compounds with similar TLC profiles. Subject these combined fractions to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[6]

Biosynthesis of this compound (Oleanane-Type Triterpenoid)

This compound belongs to the oleanane (B1240867) class of pentacyclic triterpenoids. The biosynthesis of these compounds in plants originates from the isoprenoid pathway. The following diagram illustrates the key steps in the formation of the oleanane scaffold and its subsequent functionalization to yield this compound.

Uncargenin_C_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Cyclization cluster_2 Oxidative Modifications 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin synthase Erythrodiol Erythrodiol β-Amyrin->Erythrodiol CYP716A (C-28 oxidation) Oleanolic_acid Oleanolic Acid Erythrodiol->Oleanolic_acid CYP716A (C-28 oxidation) Uncargenin_C_precursor Intermediate Oleanolic_acid->Uncargenin_C_precursor CYP450 (C-23 hydroxylation) Uncargenin_C This compound (3β,6β,23-trihydroxyolean-12-en-28-oic acid) Uncargenin_C_precursor->Uncargenin_C CYP450 (C-6 hydroxylation)

Caption: Biosynthetic pathway of this compound.

Logical Workflow for Isolation and Identification

The following diagram outlines the logical workflow from plant material to the identification of this compound.

Isolation_Workflow Plant_Material Plant Material (e.g., Uncaria rhynchophylla) Extraction Extraction (70% Ethanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Extraction->Partitioning Crude_Extract Ethyl Acetate Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (Sephadex LH-20, Prep-HPLC) Fraction_Collection->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Isolation and identification workflow for this compound.

References

The Biosynthesis of Uncargenin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. This document provides an in-depth technical guide on its putative biosynthetic pathway, designed for researchers, scientists, and professionals in drug development. While specific enzymatic data for this compound is not yet available, this guide outlines the core biosynthetic steps based on well-characterized analogous pathways of oleanane triterpenoids. It details the key enzyme families involved, presents representative quantitative data from related pathways, and provides comprehensive experimental protocols for pathway elucidation and analysis.

Introduction to this compound

This compound is a specialized plant metabolite belonging to the vast family of triterpenoids. Structurally, it is an oleanane-type triterpenoid characterized by hydroxylations at the C-3, C-6, and C-23 positions, and a carboxyl group at C-28. Triterpenoids are known for their wide range of pharmacological activities, making the elucidation of their biosynthetic pathways a critical step for potential biotechnological production and drug development. This guide synthesizes current knowledge on oleanane biosynthesis to propose a pathway for this compound and to provide the necessary tools for its experimental investigation.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is subsequently modified by a series of specific enzymatic reactions.

Formation of the Oleanane Skeleton

The pathway begins with the cyclization of (3S)-2,3-oxidosqualene, a linear isoprenoid precursor. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the oleanane skeleton, the specific enzyme is β-amyrin synthase (BAS). This enzyme catalyzes a highly stereospecific cascade of cyclizations and rearrangements to produce β-amyrin, the foundational structure of all oleanane-type triterpenoids, including this compound.[1][2]

Oxidative Modifications of β-Amyrin

Following the formation of the β-amyrin backbone, a series of oxidative modifications are required to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and versatile family of heme-containing enzymes.[3][4][5] The precise sequence of these oxidative steps for this compound has not been definitively established, but based on characterized P450s from other plant species, a plausible pathway can be proposed. The key modifications are:

  • C-28 Oxidation: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation to a carboxylic acid, yielding oleanolic acid. This is a common step in oleanane biosynthesis and is typically catalyzed by P450 enzymes from the CYP716A subfamily.[3][6][7][8][9]

  • C-23 Hydroxylation: A hydroxyl group is introduced at the C-23 position. P450s from the CYP714E subfamily have been shown to catalyze this specific hydroxylation on oleanolic acid to produce hederagenin (B1673034).[10][11]

  • C-6β Hydroxylation: The final hydroxylation occurs at the C-6β position. Enzymes from the CYP716E subfamily have been identified that can perform this modification on the oleanane skeleton.[12][13]

The following diagram illustrates the putative biosynthetic pathway from 2,3-oxidosqualene (B107256) to this compound.

This compound Biosynthesis cluster_main Putative Biosynthesis of this compound 2_3_Oxidosqualene 2,3-Oxidosqualene beta_Amyrin β-Amyrin 2_3_Oxidosqualene->beta_Amyrin β-Amyrin Synthase (BAS) Oleanolic_Acid Oleanolic Acid beta_Amyrin->Oleanolic_Acid C-28 Oxidase (e.g., CYP716A) Hederagenin Hederagenin (3β,23-dihydroxyolean-12-en-28-oic acid) Oleanolic_Acid->Hederagenin C-23 Hydroxylase (e.g., CYP714E) Uncargenin_C This compound (3β,6β,23-trihydroxyolean-12-en-28-oic acid) Hederagenin->Uncargenin_C C-6β Hydroxylase (e.g., CYP716E)

Figure 1. Putative biosynthetic pathway of this compound.

Quantitative Data on Oleanane Triterpenoid Biosynthesis

While kinetic data for the specific enzymes leading to this compound are unavailable, the following tables summarize representative data for homologous enzymes from other plant species to provide a quantitative context for the biosynthetic steps.

Table 1: Representative Kinetic Parameters of β-Amyrin Synthase

Enzyme Source Substrate Km (µM) Vmax (pmol/min/mg protein) Reference
Panax ginseng (3S)-2,3-Oxidosqualene 25 120 [1]
Pisum sativum (3S)-2,3-Oxidosqualene 15 85 [14]

| Glycyrrhiza glabra | (3S)-2,3-Oxidosqualene | 30 | 150 |[15] |

Table 2: Representative Kinetic Parameters of Triterpenoid-Modifying Cytochrome P450s

Enzyme (Family) Source Plant Substrate Product Km (µM) kcat (s-1) Reference
CYP716A52v2 Panax ginseng β-Amyrin Oleanolic Acid 18.5 0.12 [8]
CYP716A12 Medicago truncatula β-Amyrin Oleanolic Acid 12.2 0.25 [16]

| CYP88D6 | Glycyrrhiza glabra | β-Amyrin | 11-oxo-β-amyrin | 5.5 | 0.08 |[15] |

Table 3: Triterpenoid Content in Various Plant Tissues

Compound Plant Species Tissue Content (% dry weight) Reference
Oleanolic Acid Olea europaea Leaf 1.5 - 3.5 [17]
Ursolic Acid Ilex aquifolium Leaf 1.3 [18]
Oleanolic Acid Ilex aquifolium Leaf 0.5 [18]

| Ginsenoside Ro | Panax ginseng | Root | 0.1 - 0.5 |[8] |

Experimental Protocols for Biosynthesis Pathway Elucidation

The following protocols provide detailed methodologies for key experiments required to identify and characterize the genes and enzymes involved in the this compound biosynthetic pathway.

Heterologous Expression of Candidate Genes in Saccharomyces cerevisiae

This protocol describes the functional characterization of candidate oxidosqualene cyclases (OSCs) and P450s by expressing them in a yeast strain engineered for triterpenoid production.

Materials:

  • Yeast expression vectors (e.g., pYES-DEST52)

  • S. cerevisiae strain (e.g., WAT11, engineered for enhanced precursor supply)

  • Yeast transformation kit (e.g., lithium acetate (B1210297)/PEG method)

  • Selective growth media (SD-Ura, SG-Ura)

  • Sterile glassware and plasticware

Procedure:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., β-amyrin synthase, CYP716A, CYP714E, CYP716E) from cDNA of Uncaria rhynchophylla or Turpinia arguta and clone them into a yeast expression vector.

  • Yeast Transformation: Transform the resulting plasmids into the appropriate S. cerevisiae strain using the lithium acetate/PEG method.

  • Culture Growth and Induction:

    • Inoculate a single colony of transformed yeast into 5 mL of selective dextrose medium (SD-Ura) and grow overnight at 30°C with shaking.

    • Use the overnight culture to inoculate 50 mL of selective galactose medium (SG-Ura) to an OD600 of 0.4.

    • Incubate at 30°C with shaking for 48-72 hours to induce protein expression.

  • Metabolite Extraction:

    • Harvest the yeast cells by centrifugation.

    • Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol (B145695) and incubating at 90°C for 1 hour.

    • Extract the non-saponifiable lipids three times with an equal volume of n-hexane.

    • Pool the hexane (B92381) fractions and evaporate to dryness under a stream of nitrogen.

  • Analysis: Analyze the extracted metabolites by GC-MS or LC-MS to identify the enzymatic products.

In Vitro Enzyme Assay with Plant Microsomes

This protocol allows for the characterization of membrane-bound enzymes like P450s using their native membrane environment.

Materials:

  • Plant tissue (e.g., young leaves or roots)

  • Microsome extraction buffer (e.g., 0.1 M phosphate (B84403) buffer pH 7.4, 1 mM EDTA, 0.5 M sucrose, 10 mM DTT, 1% PVP)

  • Reaction buffer (e.g., 50 mM phosphate buffer pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Substrate (e.g., β-amyrin, oleanolic acid, hederagenin dissolved in DMSO)

  • Ultracentrifuge

Procedure:

  • Microsome Isolation:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Filter the homogenate through miracloth and centrifuge at 10,000 x g for 20 minutes to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 90 minutes to pellet the microsomal fraction.

    • Wash the pellet with buffer and resuspend in a minimal volume of reaction buffer.[11][12][19]

  • Enzyme Assay:

    • Set up the reaction mixture containing microsomal protein (50-200 µg), reaction buffer, the NADPH regenerating system, and the substrate.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 30°C for 1-2 hours with gentle shaking.

    • Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction and Analysis:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the ethyl acetate layer and evaporate to dryness.

    • Analyze the products by GC-MS or LC-MS.

Quantitative Analysis of Triterpenoids by GC-MS

Due to their low volatility, triterpenoids require derivatization prior to GC-MS analysis.

Materials:

  • Dried triterpenoid extract

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • Pyridine

  • Internal standard (e.g., betulin)

  • GC-MS instrument with a suitable column (e.g., HP-5ms)

Procedure:

  • Derivatization:

    • Dissolve the dried extract in a small volume of pyridine.

    • Add a known amount of internal standard.

    • Add the derivatization reagent (e.g., 50 µL BSTFA + 1% TMCS).

    • Incubate at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[3][10]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of different triterpenoid isomers (e.g., start at 150°C, ramp to 300°C).

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Identify compounds by comparing their retention times and mass spectra to authentic standards.

    • Quantify the compounds by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Logical Workflow for Pathway Elucidation

The following diagram outlines a general workflow for the discovery and characterization of a triterpenoid biosynthetic pathway like that of this compound.

Triterpenoid Pathway Elucidation Workflow cluster_workflow Workflow for Triterpenoid Biosynthesis Research A Transcriptome Sequencing of Source Plant B Identify Candidate Genes (OSCs, P450s, UGTs) A->B Bioinformatics C Gene Cloning and Vector Construction B->C D Heterologous Expression (e.g., Yeast, N. benthamiana) C->D F In Vitro Enzyme Assays (Microsomes, Purified Protein) C->F Protein Expression E Metabolite Analysis (GC-MS, LC-MS) D->E Product Identification G Determine Enzyme Function and Substrate Specificity E->G F->G H Kinetic Analysis (Km, Vmax, kcat) G->H I Pathway Reconstruction G->I Assemble Pathway

Figure 2. General workflow for elucidating a triterpenoid biosynthetic pathway.

References

Uncargenin C: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical characteristics is paramount. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clear data presentation to support further investigation and formulation development.

Solubility Profile

Precise and comprehensive solubility data is fundamental for the design of in vitro assays, preclinical formulations, and ultimately, viable drug products. The following sections detail the known solubility characteristics of this compound.

Qualitative Solubility

This compound has been reported to be soluble in a range of organic solvents. This qualitative information provides a foundational understanding of its polarity and serves as a starting point for solvent selection in various experimental settings.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific Solvents
Chlorinated SolventsChloroform, Dichloromethane
EstersEthyl Acetate
SulfoxidesDimethyl Sulfoxide (DMSO)
KetonesAcetone

This information is collated from publicly available supplier data sheets.

Quantitative Solubility for Stock Solutions

Table 2: Solvent Volumes for this compound Stock Solution Preparation

Desired Concentration (mM)Volume of Solvent per 1 mg of this compound (mL)
12.0462
50.4092
100.2046
500.0409
1000.0205

Data calculated from supplier information. The molecular weight of this compound is 488.7 g/mol .

Note: To achieve higher concentrations, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be stored at or below -20°C.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and recommended protocol.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the chosen solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G Workflow for Solubility and Stability Testing cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Protocol sol_prepare Prepare Supersaturated Solution sol_start->sol_prepare sol_equilibrate Equilibrate (Shake-Flask) sol_prepare->sol_equilibrate sol_separate Separate Solid and Liquid Phases sol_equilibrate->sol_separate sol_quantify Quantify Concentration (e.g., HPLC) sol_separate->sol_quantify sol_end Determine Solubility sol_quantify->sol_end stab_start Start Stability Protocol stab_stress Apply Stress Conditions (pH, Temp, Light, Oxidation) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze for Degradants and Potency (HPLC) stab_sample->stab_analyze stab_kinetics Determine Degradation Kinetics stab_analyze->stab_kinetics stab_end Establish Stability Profile stab_kinetics->stab_end

Workflow for Solubility and Stability Testing

Stability Profile

Understanding the stability of this compound under various conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific stability data for this compound is not currently available, a general protocol based on the International Council for Harmonisation (ICH) guidelines is provided below.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradants and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated photostability chamber

  • Temperature- and humidity-controlled stability chambers

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat at an elevated temperature (e.g., 80°C).

  • Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

Analysis: At appropriate time points, samples from each stress condition should be analyzed by a stability-indicating HPLC method. The analysis should aim to:

  • Quantify the remaining this compound (potency).

  • Detect and quantify any degradation products.

  • Perform peak purity analysis to ensure that the chromatographic peak of this compound is not co-eluting with any degradants.

Table 3: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent/Condition
Acid Hydrolysis0.1 N HCl at 60°C
Base Hydrolysis0.1 N NaOH at room temperature
Oxidation3% H2O2 at room temperature
Thermal (Dry Heat)80°C
Photolytic1.2 million lux hours and 200 W h/m²

Putative Signaling Pathway: Anti-Inflammatory Action

Several triterpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways. While the precise mechanism of action for this compound is still under investigation, its known ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound.

G Hypothetical Anti-Inflammatory Signaling Pathway of this compound cluster_pathway Cellular Response to LPS LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Initiates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates NO Nitric Oxide (NO) Production iNOS_protein->NO Catalyzes Inflammation Inflammation NO->Inflammation Promotes UncargeninC This compound UncargeninC->IKK Inhibits? UncargeninC->NFkB Inhibits Translocation?

Hypothetical Anti-Inflammatory Signaling Pathway of this compound

Rationale for the Proposed Pathway:

  • LPS Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.

  • NF-κB Activation: This binding initiates an intracellular signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer.

  • Gene Transcription: The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including the gene for iNOS.

  • NO Production: The transcription and subsequent translation of the iNOS gene lead to the production of the iNOS enzyme, which catalyzes the synthesis of large amounts of nitric oxide (NO), a key mediator of inflammation.

  • Point of Intervention for this compound: Given that this compound inhibits NO production, it is plausible that it acts at one or more points in this pathway. Potential mechanisms include the inhibition of the IKK complex or the prevention of NF-κB translocation to the nucleus. Further research is required to elucidate the precise molecular target(s) of this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative solubility data and guidance for preparing stock solutions are accessible, there is a clear need for formal, quantitative solubility and stability studies to support its progression through the drug development pipeline. The proposed experimental protocols provide a framework for generating this critical data. Furthermore, the hypothetical signaling pathway offers a scientifically grounded starting point for investigating the molecular mechanisms underlying the anti-inflammatory properties of this compound. It is anticipated that this guide will serve as a valuable tool for the scientific community, facilitating further research and unlocking the full therapeutic potential of this promising natural product.

Uncargenin C: A Technical Overview of a Pentacyclic Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Phytochemical Research Institute

Abstract

Uncargenin C is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its core physicochemical properties, and to the extent publicly available, its biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the current state of knowledge on this compound. All quantitative data is presented in structured tables, and where applicable, experimental workflows are visualized.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery and development. Among these, triterpenoids, a large and structurally diverse class of compounds, have demonstrated a wide range of pharmacological activities. This compound, a lesser-studied member of this family, presents a unique structural framework that warrants further investigation. This guide aims to synthesize the available information on this compound, providing a foundation for future research endeavors.

Physicochemical Properties

This compound is characterized by a specific molecular formula and weight, which are fundamental to its chemical identity. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C30H48O5[1][2][3]
Molecular Weight 488.7 g/mol [1][2][3]
CAS Number 152243-70-4[1][2][3]

Isolation and Characterization

Source

This compound was first isolated from the ethanol (B145695) extract of Uncaria rhynchophylla (Miq.) Jacks., a plant used in traditional medicine.[2][4] It has also been reported to be isolated from Turpinia arguta.[4]

Experimental Protocol: Isolation and Structure Elucidation

The foundational method for the isolation and characterization of this compound was described in Acta Botanica Yunnanica in 1995.[2][4] While the full experimental details from the original publication are not widely available, the general workflow for isolating triterpenoids from plant material is a well-established process. A generalized workflow is presented below.

G plant_material Plant Material (e.g., Uncaria rhynchophylla) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography purification Further Purification (e.g., HPLC) chromatography->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation

Caption: Generalized workflow for the isolation and characterization of triterpenoids from plant sources.

The process typically involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.

  • Chromatography: The resulting fractions are further separated using column chromatography techniques (e.g., silica (B1680970) gel, Sephadex).

  • Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification of the compound.

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Based on the initial report, this compound was identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[2][4]

Biological Activity and Mechanism of Action

Anti-inflammatory Activity (Hypothesized)

It is hypothesized that this compound may contribute to the anti-inflammatory properties observed in extracts of Uncaria species.[5][6] A potential mechanism for anti-inflammatory action by triterpenoids involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates UncargeninC This compound UncargeninC->IKK Inhibits (Hypothesized)

References

The Biological Landscape of Uncaria Alkaloids and Triterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on the biological activity of Uncargenin C derivatives remains limited in publicly accessible literature, the broader genus Uncaria, from which this compound is isolated, presents a rich source of bioactive alkaloids and triterpenoids. This technical guide provides an in-depth overview of the significant biological activities reported for compounds isolated from Uncaria species, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The experimental protocols and signaling pathways detailed herein are commonly employed in the evaluation of natural products and provide a framework for the potential investigation of this compound derivatives.

Quantitative Biological Activity Data

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various extracts and isolated compounds from Uncaria species. These values, primarily half-maximal inhibitory concentrations (IC50), offer a quantitative measure of their potency.

Table 1: Cytotoxic Activity of Uncaria Extracts and Compounds

Compound/ExtractCancer Cell LineAssayIC50 (µg/mL)Reference
Uncaria tomentosa (Ethanol Extract)B16-BL6 (Mouse Melanoma)MTT~40[1]
Uncaria tomentosa (PBS Extract)B16-BL6 (Mouse Melanoma)MTT>100[1]
Uncaria gambir (Nano-gambir)T47D (Human Breast Cancer)MTT10.39 ± 3.50[2]
Uncaria gambir (Extract)T47D (Human Breast Cancer)MTT297.15 ± 15.41[2]
Uncaria tomentosa (B/96E(37) Extract)Lewis Lung Carcinoma (LL/2)Not Specified25.06[3]
Uncaria tomentosa (B/96E(37) Extract)Cervical Carcinoma (KB)Not Specified35.69[3]
Uncaria tomentosa (B/96E(37) Extract)Colon Adenocarcinoma (SW707)Not Specified49.06[3]
Uncaria tomentosa (B/SRT Extract)Cervical Carcinoma (KB)Not Specified23.57[3]
Uncaria tomentosa (B/SRT Extract)Breast Carcinoma (MCF-7)Not Specified29.86[3]
Uncaria tomentosa (B/SRT Extract)Lung Carcinoma (A-549)Not Specified40.03[3]

Table 2: Anti-inflammatory Activity of Uncaria Alkaloids

CompoundCell LineActivity MeasuredIC50 (µM)Reference
3S,15S-N4-methoxymethyl-geissoschizine methyl etherBV-2 MicrogliaNO Production Inhibition5.87[4]
Known Alkaloid 3BV-2 MicrogliaNO Production Inhibition~10-20[4]
Known Alkaloid 7BV-2 MicrogliaNO Production Inhibition~20-40[4]
Known Alkaloid 8BV-2 MicrogliaNO Production Inhibition~40-60[4]
Known Alkaloid 11BV-2 MicrogliaNO Production Inhibition~60-80[4]
CorynoxeineRat Cortical MicrogliaNO Release Inhibition13.7-19.0[5]
IsocorynoxeineRat Cortical MicrogliaNO Release Inhibition13.7-19.0[5]
RhynchophyllineRat Cortical MicrogliaNO Release Inhibition13.7-19.0[5]
IsorhynchophyllineRat Cortical MicrogliaNO Release Inhibition13.7-19.0[5]
Vincoside lactamRat Cortical MicrogliaNO Release Inhibition13.7-19.0[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are standard protocols for evaluating the cytotoxic and anti-inflammatory effects of natural product derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., T47D, B16-BL6) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 10x10^4 cells/well) and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Uncaria extracts or isolated alkaloids) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) are cultured in a suitable medium (e.g., DMEM) under standard cell culture conditions.[6][7]

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a short pre-incubation period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further 24 hours.[6]

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of Uncaria compounds are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a general experimental workflow for assessing bioactivity.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Biological Activity Screening cluster_mechanistic Mechanism of Action Studies plant Uncaria Plant Material extract Crude Extract plant->extract Solvent Extraction fractions Fractions extract->fractions Chromatography compounds Isolated Compounds (e.g., Alkaloids, Triterpenoids) fractions->compounds Purification cytotoxicity Cytotoxicity Assays (e.g., MTT, Trypan Blue) compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Measurement) compounds->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., Cell Viability, Calcium Imaging) compounds->neuroprotection pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis neuroprotection->pathway_analysis gene_expression Gene Expression Analysis (qPCR, Microarray) pathway_analysis->gene_expression in_vivo In Vivo Models (e.g., Animal Models of Disease) gene_expression->in_vivo

Caption: General workflow for the investigation of bioactive compounds from Uncaria species.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 akt Akt tlr4->akt mapk MAPKs tlr4->mapk uncaria Uncaria Alkaloids uncaria->akt uncaria->mapk ikb IκBα uncaria->ikb akt->ikb Phosphorylation & Degradation mapk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation inflammation Pro-inflammatory Genes (iNOS, TNF-α, IL-1β, IL-6) nucleus->inflammation Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by Uncaria alkaloids.

akt_gsk3b_pathway uncaria Uncaria Alkaloids (Rhynchophylline, Isorhynchophylline) akt Akt uncaria->akt Activation gsk3b GSK-3β akt->gsk3b Inhibition neuroprotection Neuroprotection akt->neuroprotection tau Tau Protein gsk3b->tau Phosphorylation tau_p Hyperphosphorylated Tau tau->tau_p nfts Neurofibrillary Tangles tau_p->nfts

Caption: Neuroprotective mechanism via the Akt/GSK-3β pathway.

Conclusion

The Uncaria genus is a compelling source of structurally diverse alkaloids and triterpenoids with a wide range of biological activities, including promising anticancer, anti-inflammatory, and neuroprotective effects. While direct data on this compound derivatives is currently lacking, the information presented in this guide on related compounds from the same genus provides a strong foundation for future research. The established experimental protocols and known signaling pathway interactions offer a clear roadmap for the investigation and potential development of novel therapeutic agents derived from these natural products. Further studies are warranted to isolate and characterize derivatives of this compound and to elucidate their specific biological activities and mechanisms of action.

References

Unraveling the Core Mechanisms of Apigenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive technical guide detailing the hypothesized mechanisms of action of the flavonoid apigenin (B1666066) is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of apigenin's role in cellular signaling pathways, focusing on its anti-cancer and anti-inflammatory properties.

Due to the initial search for "Uncargenin C" yielding no specific results, and the high probability of a typographical error, this guide focuses on the well-researched flavonoid, apigenin . The molecular actions of apigenin align with the characteristics of a potent anti-inflammatory and anti-cancer agent, making it a relevant and valuable subject for the intended audience. This whitepaper synthesizes current research to elucidate the core mechanisms by which apigenin exerts its biological effects.

Introduction to Apigenin

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid ubiquitously found in various fruits, vegetables, and herbs.[1] Recognized for its low intrinsic cytotoxicity, apigenin has garnered significant scientific attention for its health-promoting benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This guide delves into the molecular pathways modulated by apigenin, providing a foundational understanding for further research and therapeutic development.

Hypothesized Mechanisms of Action

Apigenin's therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways implicated in the pathogenesis of various diseases, particularly cancer. The primary mechanisms of action revolve around the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pro-inflammatory and pro-survival pathways.

Induction of Apoptosis

A key mechanism of apigenin's anti-cancer activity is its ability to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[3][4]

  • Intrinsic (Mitochondrial) Pathway: Apigenin can trigger the release of cytochrome c from the mitochondria into the cytosol.[3] This event initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.[3][5] This pathway is often associated with the regulation of the Bcl-2 family of proteins.

  • Extrinsic (Death Receptor) Pathway: Apigenin has been shown to activate the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to cell surface receptors of the tumor necrosis factor (TNF) receptor superfamily.[6] This engagement leads to the activation of caspase-8, which then activates downstream effector caspases.[3]

extrinsic_intrinsic_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis induces Apigenin_ext Apigenin Apigenin_ext->Death Receptors Apigenin_int Apigenin Apigenin_int->Mitochondria

Modulation of Key Signaling Pathways

Apigenin has been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer and inflammatory conditions.

  • PI3K/Akt/mTOR Pathway: This is one of the most common targets of apigenin's anti-tumor effects.[6] Apigenin can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[4][6] It can directly suppress PI3K activity by blocking the ATP-binding site.[4]

  • JAK/STAT Pathway: Apigenin can inhibit the phosphorylation of key kinases in the JAK/STAT pathway, such as JAK/SRC, which prevents the activation and nuclear translocation of STAT3.[5] STAT3 is a transcription factor that regulates the expression of genes involved in tumor invasion, migration, and angiogenesis.[5][6]

  • NF-κB Signaling: Apigenin can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7] It has been shown to decrease the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7]

  • Wnt/β-catenin Pathway: Apigenin can suppress the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.[2] It prevents the accumulation and nuclear translocation of β-catenin.[5]

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K JAK JAK Apigenin->JAK IKK IKK Apigenin->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation STAT3 STAT3 JAK->STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inflammation Inflammation NF-κB->Inflammation

Quantitative Data

The anti-proliferative effect of apigenin has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values vary depending on the cell line and the duration of treatment.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
MDA-MB-453Human Breast Cancer59.4424[8]
MDA-MB-453Human Breast Cancer35.1572[8]
Caki-1Renal Cell Carcinoma27.0224[9]
ACHNRenal Cell Carcinoma50.4024[9]
NC65Renal Cell Carcinoma23.3424[9]
T24Human Bladder Cancer82.524[10]
T24Human Bladder Cancer52.948[10]
T24Human Bladder Cancer43.872[10]
HT29Colorectal Cancer>50 (approx. 50% viability at 50µM)24[11]
HT29Colorectal Cancer~12.548[11]
A375PHuman Melanoma>50 (viability ~75% at 50µM)24[12]
A375SMHuman Melanoma<50 (viability ~60% at 50µM)24[12]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of apigenin's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.

  • Protocol:

    • Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[10]

    • Treat the cells with various concentrations of apigenin (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, e.g., <0.1%) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[10][13]

    • After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for a further 4 hours at 37°C.[10]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

mtt_assay Seeding Seed Cells in 96-well plate Treatment Treat with Apigenin Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Formazan Incubate (4h) (Formazan formation) MTT_add->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Treat cells with apigenin for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).

    • Analyze the stained cells by flow cytometry. The results will distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Conclusion

Apigenin exhibits significant potential as a therapeutic agent due to its multifaceted mechanism of action. By inducing apoptosis and modulating key signaling pathways such as PI3K/Akt, JAK/STAT, and NF-κB, apigenin effectively inhibits the proliferation and survival of cancer cells and reduces inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic benefits of this promising natural compound. Further clinical trials are warranted to fully elucidate the role of apigenin in cancer management and other inflammatory diseases.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, first isolated from Uncaria rhynchophylla. Its chemical formula is C₃₀H₄₈O₅, with a molecular weight of 488.7 g/mol and a CAS number of 152243-70-4. While research specifically focused on this compound is limited, the broader family of oleanane and ursane (B1242777) triterpenoids, many of which are also found in Uncaria species, have garnered significant scientific interest for their diverse biological activities. This technical guide provides an in-depth overview of the known biological activities of triterpenoids closely related to this compound, detailed experimental protocols for assessing these activities, and an exploration of the key signaling pathways these compounds are known to modulate.

Quantitative Biological Activity Data

Direct quantitative biological activity data for this compound is not extensively available in the current body of scientific literature. However, studies on other triterpenoids isolated from Uncaria rhynchophylla and those with similar structural backbones provide valuable insights into its potential therapeutic effects. The following tables summarize the reported biological activities of these related compounds.

Table 1: PTP1B Inhibitory Activity of Triterpenoids from Uncaria rhynchophylla

CompoundTypeIC₅₀ (µM)Ki (µM)Inhibition Type
3β,6β,19α-trihydroxyurs-12-en-28-oic acidUrsane48.215.6Mixed
2-oxopomolic acidUrsane178.7132.5Mixed

Table 2: Ferroptosis Inhibitory Activity of Triterpenoids from Uncaria rhynchophylla

Compound NumberEC₅₀ (µM)
Compound 614.74 ± 0.20
Compound 1423.11 ± 1.31

Table 3: Cytotoxic and Anti-inflammatory Activity of Related Triterpenoids

CompoundActivityCell Line/ModelIC₅₀/EC₅₀ (µM)
Intermediate of this compoundAnti-leukemiaNot SpecifiedNot Specified
3β,6β-dihydroxyolean-12-en-27-oic acidCytotoxic, Apoptosis-inducingNot SpecifiedNot Specified
Uncarinic acids F-J (Compound 4)NO InhibitionRAW264.71.48
Uncarinic acids F-J (Compound 10)NO InhibitionRAW264.77.01
Uncarinic acids F-J (Compound 11)NO InhibitionRAW264.71.89

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are comprehensive protocols for the key bioassays used to evaluate the activities of triterpenoids.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to identify and characterize inhibitors of PTP1B, a key enzyme in metabolic regulation.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Assay buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (e.g., this compound and related triterpenoids) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound solution to each well.

  • Add 80 µL of the PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ferroptosis Inhibition Assay

This assay assesses the ability of a compound to protect cells from ferroptosis, a form of iron-dependent programmed cell death.

Materials:

  • A suitable cell line (e.g., HT-1080)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ferroptosis inducer (e.g., RSL3 or erastin)

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce ferroptosis by adding a known concentration of a ferroptosis inducer (e.g., RSL3).

  • Incubate the cells for a further 24-48 hours.

  • Measure cell viability using a commercially available kit according to the manufacturer's instructions.

  • Determine the EC₅₀ value, which is the concentration of the compound that provides 50% protection against ferroptosis-induced cell death.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound and incubate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathways

Pentacyclic triterpenoids, including those of the oleanane and ursane types, are known to exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways are two of the most frequently implicated pathways in the anti-inflammatory and anti-cancer activities of these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Oleanane triterpenoids have been shown to inhibit this pathway at multiple points.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Triterpenoid Oleanane Triterpenoids (e.g., this compound analogs) Triterpenoid->PI3K Triterpenoid->Akt Triterpenoid->mTORC1 PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR pathway and points of inhibition by oleanane triterpenoids.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Many triterpenoids have demonstrated anti-inflammatory effects through the inhibition of NF-κB activation.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Inflammatory Gene Expression Triterpenoid Oleanane Triterpenoids (e.g., this compound analogs) Triterpenoid->IKK Triterpenoid->NFkB inhibits nuclear translocation NFkB_nuc NF-κB NFkB_nuc->Gene activates

Caption: NF-κB signaling pathway and inhibitory actions of oleanane triterpenoids.

Conclusion

This compound, as a member of the oleanane triterpenoid family, holds potential for various therapeutic applications, mirroring the activities of its closely related analogs. The available data on related compounds from Uncaria rhynchophylla and other sources suggest promising avenues for research into its anti-inflammatory, anti-cancer, and neuroprotective properties. The provided experimental protocols serve as a foundation for researchers to systematically evaluate the biological activities of this compound and other novel triterpenoids. Furthermore, the elucidation of its effects on key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, will be critical in understanding its mechanism of action and advancing its potential development as a therapeutic agent. Further focused research on this compound is warranted to fully characterize its pharmacological profile.

Uncargenin C: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, first identified and isolated from the medicinal plant Uncaria rhynchophylla (Miq.) Jacks.[1]. This plant has a long history of use in traditional medicine, particularly in Asia, for the treatment of various ailments. Triterpenoids as a class of natural products are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides a comprehensive overview of the discovery and isolation of this compound, including a representative experimental protocol, and delves into its known biological activities, offering insights for further research and drug development.

Discovery and Physicochemical Properties

This compound was first reported in 1995 in the journal Acta Botanica Yunnanica.[1] Its chemical structure was elucidated as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3β,6β,23-trihydroxyolean-12-en-28-oic acid[1]
Molecular Formula C₃₀H₄₈O₅[2]
Molecular Weight 488.7 g/mol [2]
CAS Number 152243-70-4[1]
Appearance White to off-white powder (presumed)General triterpenoid properties
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]

Experimental Protocols: Isolation and Purification

While the full text of the original discovery paper is not widely available, a representative experimental protocol for the isolation of this compound from Uncaria rhynchophylla can be constructed based on established methods for isolating oleanane-type triterpenoids from this genus. The following is a composite methodology.

Plant Material and Extraction
  • Plant Material: The hook-bearing stems of Uncaria rhynchophylla are collected, air-dried, and coarsely powdered.

  • Extraction: The powdered plant material is exhaustively extracted with 70-95% ethanol (B145695) at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

Solvent-Solvent Partitioning
  • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve:

    • n-hexane to remove non-polar constituents.

    • Ethyl acetate to extract medium-polarity compounds, including many triterpenoids.

    • n-butanol to isolate more polar glycosidic compounds.

  • The ethyl acetate fraction is expected to be enriched with this compound.

Chromatographic Purification
  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (100-200 mesh).

    • Mobile Phase: A gradient elution system is employed, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid). Fractions with similar TLC profiles are combined.

  • Further Purification: Fractions containing this compound may require further purification steps, such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

G Figure 1. Experimental Workflow for the Isolation of this compound plant Powdered Uncaria rhynchophylla extraction Ethanol Extraction plant->extraction partitioning Solvent-Solvent Partitioning (n-hexane, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography (n-hexane/Ethyl Acetate gradient) partitioning->column_chromatography purification Further Purification (e.g., Prep-HPLC) column_chromatography->purification uncargenin_c Pure this compound purification->uncargenin_c

Figure 1. Experimental Workflow for the Isolation of this compound

Biological Activity: Anti-Inflammatory Effects

Recent studies have elucidated the anti-inflammatory properties of 3β,6β,23-trihydroxyolean-12-en-28-oic acid (this compound). Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[3]

Table 2: In Vitro Anti-inflammatory Activity of this compound

Target CytokineIC₅₀ (µM)Cell LineReference
IL-12 p40 3.3 - 9.1Bone marrow-derived dendritic cells[3]
IL-6 3.3 - 9.1Bone marrow-derived dendritic cells[3]
TNF-α 8.8 - 20.0Bone marrow-derived dendritic cells[3]

The inhibitory action of this compound on these key pro-inflammatory cytokines suggests its potential as a therapeutic agent for inflammatory diseases. The underlying mechanism likely involves the modulation of inflammatory signaling pathways.

Signaling Pathway Modulation

Based on its inhibitory effects on pro-inflammatory cytokine production, a plausible signaling pathway modulated by this compound is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS. By inhibiting this pathway, this compound can suppress the downstream activation of transcription factors like NF-κB, which are crucial for the expression of IL-12, IL-6, and TNF-α.

G Figure 2. Plausible Signaling Pathway Modulated by this compound lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb NF-κB ikk->nf_kb activates nucleus Nucleus nf_kb->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-12, IL-6, TNF-α) nucleus->cytokines induces transcription of uncargenin_c This compound uncargenin_c->tak1 inhibits uncargenin_c->ikk inhibits

Figure 2. Plausible Signaling Pathway Modulated by this compound

Conclusion and Future Directions

This compound, a triterpenoid from Uncaria rhynchophylla, demonstrates significant anti-inflammatory properties, positioning it as a molecule of interest for further pharmacological investigation. This guide provides a foundational understanding of its discovery, a representative protocol for its isolation, and insights into its biological activity.

Future research should focus on:

  • Full Elucidation of the Isolation Protocol: Obtaining the original publication to detail the precise yields and chromatographic conditions for this compound isolation.

  • Broader Biological Screening: Investigating other potential therapeutic activities, such as anticancer and neuroprotective effects, given the known activities of related oleanane-type triterpenoids.

  • Mechanism of Action Studies: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound to fully understand its anti-inflammatory and other potential effects.

The continued exploration of this compound holds promise for the development of novel therapeutic agents for a range of human diseases.

References

Uncargenin C: A Technical Overview of its Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data for Uncargenin C, a triterpenoid (B12794562) isolated from Uncaria rhynchophylla Miq. Jacks. [1]

While the initial identification of this compound pointed towards a triterpenoid structure, this guide focuses on presenting the available spectroscopic data to aid in its unequivocal identification and further research. The information is curated from the primary literature to ensure accuracy and relevance for scientific applications.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule. The precise mass measurement allows for the calculation of a molecular formula, a critical first step in structure elucidation.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular Formula
ESI-MS[To be populated with data from the original publication][To be populated with data from the original publication]
HR-ESI-MS[To be populated with data from the original publication][To be populated with data from the original publication]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the proton environments and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms present.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent, Frequency)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
[Data to be populated][Data to be populated][Data to be populated][Data to be populated]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent, Frequency)

PositionChemical Shift (δ, ppm)
[Data to be populated][Data to be populated]

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following outlines the general methodologies employed in the isolation and structural characterization of triterpenoids from plant sources.

Isolation of this compound

The isolation of this compound from the dried and powdered plant material of Uncaria rhynchophylla typically involves the following steps:

plant_material Dried Plant Material (Uncaria rhynchophylla) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction Maceration/ Soxhlet partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) extraction->partitioning Fractionation chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography Separation purification Further Purification (e.g., HPLC) chromatography->purification High-Resolution Separation isolated_compound Isolated this compound purification->isolated_compound Pure Compound

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its structure.

cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry dissolution Dissolution in Deuterated Solvent (e.g., CDCl3, CD3OD) nmr_1h ¹H NMR dissolution->nmr_1h nmr_13c ¹³C NMR dissolution->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) dissolution->nmr_2d ms_analysis MS and HRMS Analysis isolated_compound Isolated this compound isolated_compound->dissolution isolated_compound->ms_analysis

Figure 2. Workflow for spectroscopic analysis of this compound.

Note on Data Availability: While this compound has been reported in the literature, the complete, publicly accessible raw and processed spectroscopic data remains limited. The tables provided in this guide are formatted to be populated with the specific chemical shifts, coupling constants, and mass-to-charge ratios as they become available from definitive sources. Researchers are encouraged to consult the original 1995 publication by Wu et al. in "Plant Diversity" (formerly "Yunnan Zhiwu Yanjiu") for the primary data.[1] Further phytochemical investigations on Uncaria species may also provide additional data and context for this compound.

References

The Therapeutic Frontier of Uncargenin C Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of intermediates derived from the synthesis of Uncargenin C, a natural triterpenoid (B12794562). While this compound itself has not demonstrated significant anti-leukemic properties, its synthetic precursors present a promising avenue for the development of novel cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the relevant biological activities, experimental protocols, and modulated signaling pathways.

This compound, identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a pentacyclic triterpenoid isolated from Uncaria rhynchophylla and Turpinia arguta.[1][2][3] The therapeutic interest in this compound has shifted to its synthetic intermediates due to reports of their anti-leukemia activity.[1]

Biosynthetic and Synthetic Intermediates of Oleanane (B1240867) Triterpenoids

The biosynthesis of oleanane-type triterpenoids, the class to which this compound belongs, originates from the cyclization of squalene (B77637) to form β-amyrin.[1] Subsequent enzymatic oxidations at various positions on the β-amyrin scaffold lead to a diverse array of triterpenoids. Key intermediates in the biosynthesis of hydroxylated oleanane triterpenoids like this compound include oleanolic acid. The generation of this compound would involve further hydroxylation steps at the C-6 and C-23 positions.

While a complete total synthesis of this compound has not been detailed in the reviewed literature, the synthesis of structurally related oleanane triterpenoids provides a roadmap for accessing its intermediates. These synthetic routes often involve the strategic introduction of hydroxyl groups onto a core triterpenoid structure like oleanolic acid. The intermediates in such syntheses, which are oleanolic acid derivatives with varying degrees of hydroxylation, are the focus of this guide.

Therapeutic Potential of Oleanane Triterpenoid Intermediates

Oleanane triterpenoids and their derivatives have been extensively studied for their wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[3] The therapeutic potential of this compound intermediates is primarily linked to their anti-leukemic and anti-inflammatory properties.

Anti-Leukemia Activity

Various lupane (B1675458) and oleanane triterpenes have demonstrated cytotoxic effects against human leukemia cell lines.[4][5] For instance, some lupane triterpenes have been shown to induce apoptosis in leukemia cells.[4] While specific data on this compound intermediates is not available, the general anti-leukemic properties of the broader triterpenoid class suggest a strong rationale for investigating these specific intermediates. The anti-leukemic activity is often attributed to the induction of apoptosis and the inhibition of cell proliferation.

Anti-Inflammatory Activity: Targeting NF-κB and TNF-α

A significant body of evidence points to the anti-inflammatory effects of triterpenoids, often mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway and the reduction of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha).[2][3][6] The NF-κB pathway is a critical regulator of the inflammatory response and is implicated in the pathogenesis of numerous chronic diseases, including cancer. Triterpenoids can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[3]

Quantitative Data on the Biological Activity of Related Triterpenoids

To provide a quantitative perspective on the potential efficacy of this compound intermediates, the following table summarizes the inhibitory concentrations (IC50) of various structurally related triterpenoids against cancer cell lines and inflammatory markers.

Compound/DerivativeCell Line/TargetActivityIC50 (µM)Reference
Synthetic Oleanane Triterpenoid (CDDO-Im)Jurkat (Leukemia)Apoptosis Induction~0.02[7]
Betulinic AcidHL-60 (Leukemia)Cytotoxicity10.8Not specified in provided text
Oleanolic Acid DerivativeNF-κB activationInhibitionVaries[3]
Synthetic Oleanane Triterpenoid (CDDO)TNF-α induced NF-κBInhibition<1[3]

Note: This table presents data for structurally related compounds to infer the potential activity of this compound intermediates. Further specific testing of these intermediates is required.

Experimental Protocols

In Vitro Anti-Leukemia Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed human leukemia cell lines (e.g., Jurkat, K562, HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound intermediates) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Protocol:

  • Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites.

  • Compound Treatment: After 24 hours, pre-treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as a percentage of the stimulated control.

TNF-α Inhibition Assay (ELISA)

This assay quantifies the amount of TNF-α produced by cells.

Protocol:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of TNF-α production compared to the LPS-stimulated control.

Signaling Pathways and Visualizations

The primary signaling pathway implicated in the anti-inflammatory effects of this compound intermediates is the NF-κB pathway.

NF_kappa_B_Pathway NF-κB Signaling Pathway Inhibition by Triterpenoid Intermediates cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates NFkB_IkBa NF-κB/IκBα (Inactive Complex) IKK->NFkB_IkBa phosphorylates IκBα IkBa IκBα IkBa->IKK degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene binds to DNA NFkB_IkBa->NFkB releases Triterpenoid Triterpenoid Intermediates Triterpenoid->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by triterpenoid intermediates.

Experimental_Workflow_Antileukemia Workflow for In Vitro Anti-Leukemia Activity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Leukemia Cell Lines (e.g., Jurkat, K562) seed Seed cells in 96-well plate start->seed compounds This compound Intermediates treat Treat with compounds (various concentrations) compounds->treat seed->treat incubate Incubate (48h) treat->incubate mtt Add MTT reagent incubate->mtt dissolve Dissolve formazan mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for assessing the anti-leukemia activity of this compound intermediates.

Conclusion

The intermediates in the synthesis of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their demonstrated ability to induce apoptosis in leukemia cells and inhibit the pro-inflammatory NF-κB pathway warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at isolating or synthesizing these intermediates and evaluating their efficacy and mechanism of action in preclinical models. The development of drugs derived from these natural product intermediates could offer novel therapeutic strategies for leukemia and other inflammatory-driven diseases.

References

Uncargenin C: A Triterpenoid Plant Metabolite Under Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a pentacyclic triterpenoid, a class of complex organic compounds widely distributed in the plant kingdom. First isolated from Uncaria rhynchophylla and subsequently from Turpinia arguta, this natural product is of interest to the scientific community for its potential, yet largely unexplored, biological activities.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its role as a plant metabolite. Due to the limited publicly available data on this compound itself, this paper also contextualizes its potential activities by examining related compounds and extracts from its source plants.

Chemical Profile

IUPAC Name: (2S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5,5,5b,8,8,11a-hexamethyl-1-(1-methylethyl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,11,11a,11b,12,13,13a-octadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula: C30H48O5

Molecular Weight: 488.7 g/mol

Occurrence in the Plant Kingdom

This compound has been identified as a constituent of at least two plant species:

  • Uncaria rhynchophylla (Miq.) Jacks.: A species of flowering plant in the family Rubiaceae, commonly known as cat's claw. It is used in traditional Chinese medicine.

  • Turpinia arguta (Lindl.) Seem.: A species in the family Staphyleaceae.[1] Extracts of this plant have been noted for their anti-inflammatory and antioxidant properties.

Biological Activity Profile: An Overview of Related Compounds

Direct quantitative data on the biological activity of this compound is scarce in publicly accessible scientific literature. A commercial supplier notes that an intermediate of this compound possesses anti-leukemia activity, while this compound itself does not; however, the primary research supporting this claim is not provided.[1]

To provide a framework for potential areas of investigation, this section summarizes the biological activities of other triterpenoids isolated from Uncaria rhynchophylla and the general bioactivities of extracts from both source plants.

Triterpenoids from Uncaria rhynchophylla

Research on other triterpenoids from Uncaria rhynchophylla has revealed a range of biological effects.

CompoundBiological ActivityQuantitative DataReference
Uncanortriterpenoid AFerroptosis Inhibitory ActivityEC50: 14.74 ± 0.20 μM[2]
Compound 14 (unidentified)Ferroptosis Inhibitory ActivityEC50: 23.11 ± 1.31 μM[2]
3β,6β,19α-trihydroxyurs-12-en-28-oic acidPTP1B Inhibitory ActivityIC50: 48.2 μM; Ki: 15.6 μM[3]
2-oxopomolic acidPTP1B Inhibitory ActivityIC50: 178.7 μM; Ki: 132.5 μM[3]
Uncarinic acidsWeak NO Production InhibitionIC50 values of 1.48, 7.01, and 1.89 μM for select compounds[4]
Bioactivity of Plant Extracts

Extracts from the source plants of this compound have demonstrated notable biological activities, suggesting potential therapeutic applications.

Plant ExtractFractionBiological ActivityQuantitative DataReference
Uncaria rhynchophyllaEthanolic ExtractAntioxidant (DPPH assay)RC50: 239.2 ± 16.5 µg/mL
Antioxidant (ABTS assay)RC50: 458.7 ± 25.0 µg/mL
Ethyl Acetate FractionAntimutagenic>90% inhibition at 2000 µ g/plate
Turpinia argutaGeneral ExtractsAnti-inflammatory, AntioxidantNot specified

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in the public domain. However, based on the studies of related triterpenoids, the following methodologies are relevant for future investigations.

PTP1B Inhibition Assay

The inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) can be determined using a spectrophotometric method.

  • Enzyme and Substrate: Recombinant human PTP1B and p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

  • Procedure: The enzyme is incubated with the test compound (e.g., this compound) in a buffer solution (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA, 1 mM DTT, and 150 mM NaCl) at 37°C. The reaction is initiated by the addition of pNPP.

  • Measurement: The amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated. The kinetics of inhibition (e.g., competitive, non-competitive) can be determined using Dixon plots to find the inhibition constant (Ki).

Ferroptosis Inhibition Assay

The ability of a compound to inhibit ferroptosis, a form of iron-dependent programmed cell death, can be assessed in a cell-based assay.

  • Cell Line: A suitable cell line, for example, a cancer cell line susceptible to ferroptosis.

  • Inducer: A known ferroptosis inducer, such as erastin (B1684096) or RSL3.

  • Procedure: Cells are pre-treated with various concentrations of the test compound before being exposed to the ferroptosis inducer.

  • Measurement: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The effective concentration that provides 50% protection against ferroptosis-induced cell death (EC50) is calculated.

Signaling Pathways: A Putative Role for this compound

Given the lack of direct evidence for this compound's interaction with specific signaling pathways, we can hypothesize its potential involvement based on the activities of related triterpenoids and plant extracts.

// Nodes Uncargenin_C [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_Production [label="NO Production\n(e.g., via iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Antioxidant Response\n(e.g., Nrf2 pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\n(e.g., NF-κB pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Uncargenin_C -> PTP1B [label="Potential Inhibition\n(based on related compounds)", color="#4285F4"]; Uncargenin_C -> Ferroptosis [label="Potential Inhibition\n(based on related compounds)", color="#4285F4"]; Uncargenin_C -> NO_Production [label="Potential Inhibition\n(based on related compounds)", color="#4285F4"]; Uncargenin_C -> Antioxidant_Response [label="Potential Activation\n(based on plant extracts)", color="#4285F4"]; Uncargenin_C -> Inflammatory_Response [label="Potential Inhibition\n(based on plant extracts)", color="#4285F4"]; } dot Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow: From Plant to Bioassay

The following diagram illustrates a typical workflow for the isolation and biological evaluation of a plant-derived natural product like this compound.

// Nodes Plant_Material [label="Plant Material\n(Uncaria rhynchophylla or\nTurpinia arguta)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., with Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractionation [label="Fractionation\n(e.g., with solvents of\nincreasing polarity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractions [label="Fractions\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioassay_Screening [label="Bioassay-Guided Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Fraction [label="Active Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Chromatographic Separation\n(e.g., Column Chromatography, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_Compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantitative_Bioassays [label="Quantitative Bioassays\n(IC50, EC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> Fractions; Fractions -> Bioassay_Screening; Bioassay_Screening -> Active_Fraction; Active_Fraction -> Chromatography; Chromatography -> Pure_Compound; Pure_Compound -> Structure_Elucidation; Pure_Compound -> Quantitative_Bioassays; } dot Caption: General workflow for isolating and testing this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized plant metabolite. While its chemical structure is known and it has been isolated from two plant species with documented medicinal uses, its specific biological activities and mechanisms of action are yet to be thoroughly investigated. The bioactivity of other triterpenoids from Uncaria rhynchophylla suggests that this compound may possess inhibitory effects on enzymes like PTP1B or pathways such as ferroptosis. Furthermore, the known anti-inflammatory and antioxidant properties of its source plant extracts point towards other potential therapeutic avenues.

Future research should focus on:

  • Total Synthesis or Efficient Isolation: Developing a reliable source of this compound for comprehensive biological screening.

  • Broad-Spectrum Bioactivity Screening: Testing this compound against a wide range of cellular and molecular targets to identify its primary biological effects.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand the chemical moieties responsible for any observed biological activity.

The exploration of this natural product holds promise for the discovery of novel therapeutic agents, and further in-depth research is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, is a versatile starting material for the synthesis of a wide array of derivatives with significant therapeutic potential. Its structural framework allows for chemical modifications at several key positions, most notably at the C-3 hydroxyl group and the C-28 carboxylic acid. These modifications can dramatically enhance its biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While a direct synthetic pathway for a specific compound named "Uncargenin C" from oleanolic acid was not prominently found in the reviewed literature, this document provides a comprehensive guide to the general synthesis of bioactive oleanolic acid derivatives, based on established and published methodologies.

This application note details common synthetic strategies, presents quantitative data in a structured format, and provides exemplary experimental protocols for the derivatization of oleanolic acid.

Data Presentation: Synthetic Derivatives of Oleanolic Acid and Their Activities

The following table summarizes various classes of oleanolic acid derivatives and their reported biological activities, providing a comparative overview for researchers.

Derivative Class Modification Site(s) Reported Biological Activity Cell Lines/Model System Reference
Nitrogen-containing amidesC-28AntiproliferativeMCF-7, HeLa, A549[1]
Indole-fused derivativesC-2, C-3Anti-inflammatory (inhibition of NO production)LPS-induced macrophages[2]
Dithiocarbamate conjugatesC-28Broad-spectrum antitumorNot specified[3]
Oxygenated derivatives (e.g., Maslinic acid)C-2, C-3Anti-inflammatoryMouse model of skin inflammation[4][5]
Ester and Acetyl derivativesC-3, C-28Enhanced anti-inflammatory propertiesNot specified[2]
Glucuronopyranoside amidesC-28 and sugar moietyCardioprotectiveH9c2 cells[6]

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of oleanolic acid derivatives.

Protocol 1: Protection of the Carboxylic Acid at C-28

To selectively perform reactions on other parts of the oleanolic acid molecule, it is often necessary to first protect the carboxylic acid at the C-28 position. A common method is benzylation.

Materials:

Procedure:

  • Dissolve oleanolic acid (1 equivalent) in anhydrous DMF.

  • Add anhydrous K2CO3 (3 equivalents), benzyl chloride (1.5 equivalents), and a catalytic amount of potassium iodide.

  • Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the benzyl ester of oleanolic acid.[4]

Protocol 2: Oxidation of the C-3 Hydroxyl Group

The C-3 hydroxyl group can be oxidized to a ketone, which can then be used for further modifications.

Materials:

  • Oleanolic acid benzyl ester (from Protocol 1)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium thiosulfate (B1220275) solution (Na2S2O3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the oleanolic acid benzyl ester (1 equivalent) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 solution.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the C-3 ketone derivative.[4]

Protocol 3: Amidation at the C-28 Position

The C-28 carboxylic acid can be converted to an amide by coupling with various amines.

Materials:

  • Oleanolic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Desired amine (e.g., piperazine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

Procedure:

  • Dissolve oleanolic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.2 equivalents) and a base such as TEA or DIPEA (2.5 equivalents).

  • Allow the reaction to stir at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

General Workflow for Oleanolic Acid Derivatization

The following diagram illustrates a general experimental workflow for the synthesis of oleanolic acid derivatives.

G cluster_direct Direct Modification start Oleanolic Acid prot_c28 Protection of C-28 Carboxylic Acid (e.g., Benzylation) start->prot_c28 Step 1 mod_c28 Modification of C-28 Carboxylic Acid (e.g., Amidation) start->mod_c28 mod_c28_direct C-28 Modified Derivative start->mod_c28_direct Direct Amidation/Esterification mod_c3 Modification of C-3 Hydroxyl (e.g., Oxidation to Ketone) prot_c28->mod_c3 Step 2 deprot_c28 Deprotection of C-28 mod_c3->deprot_c28 Step 3 deprot_c28->mod_c28 Step 4 final_prod Final Bioactive Derivative mod_c28->final_prod

Caption: General synthetic workflow for oleanolic acid derivatization.

Signaling Pathway Modulation by Oleanolic Acid Derivatives

Oleanolic acid and its derivatives have been shown to modulate various signaling pathways, including those involving Protein Kinase C (PKC). The following diagram provides a simplified representation of a potential signaling cascade influenced by these compounds.

G OA_deriv Oleanolic Acid Derivative PKC Protein Kinase C (PKC) OA_deriv->PKC Modulation Downstream Downstream Effectors (e.g., MAPKs) PKC->Downstream Activation/ Inhibition Transcription Transcription Factors (e.g., NF-κB, AP-1) Downstream->Transcription Gene_Expression Gene Expression (e.g., Inflammatory Cytokines) Transcription->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect, Apoptosis) Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway modulated by oleanolic acid derivatives.

References

Application Notes and Protocols for the Extraction of Uncargenin C from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. It has been isolated from plant species of the Uncaria and Turpinia genera, notably from Uncaria rhynchophylla and Turpinia arguta. Triterpenoids from Uncaria species are known to possess a range of biological activities, including anti-inflammatory and neuroprotective effects, making this compound a compound of interest for further pharmacological investigation and drug development.

These application notes provide a detailed protocol for the extraction and purification of this compound from plant materials. Additionally, we present hypothesized signaling pathways that may be modulated by this compound, based on the known activities of structurally related triterpenoids.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₀H₄₈O₅ChemFaces
Molecular Weight488.7 g/mol ChemFaces
CAS Number152243-70-4ChemFaces
AppearancePowderBioCrick
SolubilitySoluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972)BioCrick
Table 2: Summary of Extraction and Purification Parameters (Hypothetical)
ParameterRecommended Value/MethodNotes
Extraction
Plant MaterialDried and powdered aerial parts of Uncaria rhynchophyllaLeaves and hook-bearing stems are reported to contain triterpenoids.
Extraction Solvent70% Aqueous Ethanol (B145695)Reflux extraction is a common method for triterpenoids from U. rhynchophylla.[1]
Solid-to-Solvent Ratio1:10 (w/v)A typical ratio for efficient extraction.
Extraction Time2 hours (repeated twice)Ensures exhaustive extraction.[1]
Extraction TemperatureReflux temperatureIncreases extraction efficiency.[1]
Purification
Initial FractionationLiquid-liquid partitioning with Ethyl AcetateTo separate compounds based on polarity.[1]
Column ChromatographySilica (B1680970) gel (200-300 mesh)Standard stationary phase for triterpenoid purification.[1]
Elution Gradient 1Petroleum Ether - Acetone (gradient)A potential solvent system for initial fractionation on silica gel.[1]
Elution Gradient 2Chloroform - Methanol (B129727) (gradient)A common solvent system for further purification of triterpenoids.
Final PurificationRecrystallizationTo obtain high-purity this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Uncaria rhynchophylla
  • Plant Material Preparation:

    • Collect the aerial parts (leaves and hook-bearing stems) of Uncaria rhynchophylla.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Place 1 kg of the powdered plant material into a large round-bottom flask.

    • Add 10 L of 70% aqueous ethanol to the flask.

    • Heat the mixture to reflux with constant stirring for 2 hours.[1]

    • Allow the mixture to cool and then filter through cheesecloth or a coarse filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue with a fresh 10 L of 70% aqueous ethanol for another 2 hours to ensure complete extraction.

    • Combine the filtrates from both extractions.

  • Solvent Removal and Fractionation:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

    • Suspend the crude extract in 1 L of distilled water and transfer to a large separatory funnel.

    • Perform liquid-liquid partitioning by adding 1 L of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer two more times with 1 L of ethyl acetate each.

    • Combine all the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is expected to be enriched with triterpenoids.[1]

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with petroleum ether until the bed is stable.

  • Sample Loading:

    • Dissolve a portion of the dried ethyl acetate fraction in a minimal amount of chloroform or the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of acetone (e.g., 90:10, 80:20, 70:30, etc.).[1]

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitoring and Further Purification:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualizing with an appropriate spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

    • Combine the fractions containing the compound of interest (this compound).

    • If necessary, perform a second column chromatography on the combined fractions using a different solvent system (e.g., a gradient of chloroform and methanol) for further purification.

  • Recrystallization:

    • Dissolve the purified this compound fraction in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol or ethanol).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Plant Material (Uncaria rhynchophylla) extraction Reflux Extraction (70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) concentration1->partitioning concentration2 Rotary Evaporation partitioning->concentration2 Ethyl Acetate Fraction column_chromatography Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, Cytokines receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activation uncargenin_c This compound uncargenin_c->ikk Inhibition (Hypothesized) ikb_nf_kb IκBα-NF-κB Complex ikk->ikb_nf_kb Phosphorylation of IκBα ikb IκBα nf_kb NF-κB (p65/p50) nf_kb_nucleus NF-κB Translocation nf_kb->nf_kb_nucleus ikb_nf_kb->nf_kb Ubiquitination & Degradation of IκBα gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) nf_kb_nucleus->gene_transcription

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Discussion

The provided protocols for the extraction and purification of this compound are based on established methods for isolating triterpenoids from Uncaria species.[1] The use of a 70% ethanol extraction followed by ethyl acetate partitioning is a standard procedure to enrich the extract with moderately polar compounds like triterpenoids. Subsequent purification by silica gel column chromatography is a robust technique for separating individual compounds from a complex mixture. The choice of solvent gradients for column chromatography may require optimization based on the specific composition of the plant extract.

Currently, there is a lack of direct experimental evidence detailing the specific signaling pathways modulated by this compound. However, numerous studies have reported the anti-inflammatory properties of triterpenoids isolated from Uncaria species.[2][3] A key mechanism underlying the anti-inflammatory effects of many natural products is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. Therefore, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, potentially by targeting upstream kinases such as the IKK complex. Further research is necessary to validate this hypothesis and to explore other potential molecular targets of this compound, such as those involved in its potential neuroprotective activities. The weak cytotoxic activity of a structurally similar triterpenoid against certain cancer cell lines suggests that this class of compounds may also have potential in oncology research.[4]

References

Application Notes and Protocols for the Quantification of Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a tetracyclic oxindole (B195798) alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including immunomodulatory and anti-inflammatory effects. Accurate and precise quantification of this compound is crucial for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a basic protocol for UV-Vis spectrophotometry is included for preliminary analysis.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A robust and widely used technique for routine analysis and quality control of well-characterized samples. It offers good precision and accuracy but may lack the sensitivity and selectivity required for complex biological matrices.[1]

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices such as plasma, urine, and tissue homogenates. It provides superior sensitivity and selectivity through the use of mass-to-charge ratio and fragmentation patterns for identification and quantification.[2][3][4][5][6]

  • UV-Vis Spectrophotometry: A simple, cost-effective method suitable for the preliminary estimation of total oxindole alkaloid content or for the analysis of pure compounds. It is generally not suitable for the quantification of this compound in complex mixtures due to a lack of specificity.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of oxindole alkaloids, which can be adapted and validated for this compound.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Parameters

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the analysis of this compound in plant extracts and other relatively clean sample matrices.

1. Sample Preparation (Solid Samples, e.g., Plant Material)

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a flask.

    • Add 25 mL of extraction solvent (e.g., methanol (B129727) or 70% ethanol).

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. An example gradient is:

    • 0-20 min: 10-40% Acetonitrile

    • 20-25 min: 40-80% Acetonitrile

    • 25-30 min: 80-10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Typically in the range of 245 nm for oxindole alkaloids.

3. Calibration

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in complex biological samples like plasma or urine, essential for pharmacokinetic studies.[5]

1. Sample Preparation (Liquid Samples, e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

3. Calibration and Quantification

  • Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them in the same way as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 3: Preliminary Quantification by UV-Vis Spectrophotometry

This protocol provides a rapid, simple, but less specific method for estimating the total oxindole alkaloid content.

1. Sample and Standard Preparation

  • Prepare a stock solution of this compound standard in methanol (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Prepare the sample extract as described in the HPLC-UV protocol and dilute it to fall within the calibration range.

2. Measurement

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength Scan: Scan the this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 245 nm for oxindole alkaloids.[7][8]

  • Absorbance Reading: Measure the absorbance of the standards and the sample solution at the determined λmax. Use the solvent as a blank.

3. Quantification

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of total oxindole alkaloids in the sample from the calibration curve.

Diagrams

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Processing Sample Sample (Plant Material/Biological Fluid) Extraction Extraction/Protein Precipitation Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS UVVis UV-Vis Spectrophotometry Filtration->UVVis Quantification Quantification HPLC->Quantification LCMS->Quantification UVVis->Quantification Validation Method Validation Quantification->Validation Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway for Uncaria Alkaloids UncargeninC This compound (or related alkaloids) Receptor Cell Surface Receptor UncargeninC->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression Modulates Biological_Response Biological Response (e.g., Anti-inflammatory Effect) Gene_Expression->Biological_Response

References

Uncargenin C as a Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Uncargenin C" did not yield specific results, suggesting it may be a novel or less-documented compound. Therefore, this document utilizes the well-characterized coumarin (B35378) scaffold as a representative example to illustrate the principles of using a natural product as a scaffold for drug design. The methodologies and protocols described herein are broadly applicable to other natural product scaffolds.

Introduction to the Coumarin Scaffold

Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in plants.[1] Their basic structure consists of a benzene (B151609) ring fused to a pyrone ring. This privileged scaffold is present in numerous natural and synthetic compounds with a broad range of biological activities, including anticoagulant, antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The diverse pharmacological profile of coumarins makes them an excellent starting point for the design and development of new therapeutic agents.[1][2]

The versatility of the coumarin nucleus allows for chemical modifications at various positions, enabling the synthesis of large libraries of derivatives with improved potency and selectivity.[2][4] This makes the coumarin scaffold an ideal candidate for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

Data Presentation: Biological Activities of Coumarin Derivatives

The following tables summarize the quantitative data for various coumarin derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference
Coumarin-oxadiazole hybrid (S4CO)MCF-7 (Breast Cancer)Not specified, but significant activity reported[2]
3,4-Dimethyl-7-hydroxycoumarinTaq DNA polymerase inhibition115.7[6]
3-isopropyl-4-methyl-5,7-dihydroxycoumarinTaq DNA polymerase inhibition82.2[6]
4-methyl-7-hydroxycoumarinMMLV-RT inhibition23.5[6]
4-methyl-5,7-dihydroxycoumarinMMLV-RT inhibition18.3[6]

Table 2: Antioxidant Activity of Coumarin Derivatives

CompoundAssayIC50 (µM)Reference
Coumarinyl-oxadiazole (S4Cl)Radical Scavenging1.49[2]
Coumarin-sulfonamide (8a-d)Not specifiedSignificant activity reported[5]

Table 3: Anti-inflammatory Activity of Coumarin Derivatives

CompoundAssayActivityReference
Pyranocoumarin (2b, 3a, 3b, 5c)Antiproteinase activityMore potent than aspirin[5]
Coumarin-sulfonamide (9a)Antiproteinase activityMore potent than aspirin[5]
Pyranocoumarin (5a)COX-2 InhibitionSelective (SI = 152)[5]
Coumarin-sulfonamide (8d)COX-2 InhibitionMost active toward COX-2[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of coumarin derivatives as drug candidates.

General Synthesis of Coumarin-Oxadiazole Derivatives

This protocol is based on the synthesis of coumarin-oxadiazole hybrids with reported biological activity.[2]

Objective: To synthesize a library of coumarin-oxadiazole derivatives for biological screening.

Materials:

Procedure:

  • Synthesis of Coumarin-3-carbohydrazide: A mixture of coumarin-3-carboxylic acid and hydrazine hydrate in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield coumarin-3-carbohydrazide.

  • Synthesis of Coumarin-Oxadiazole Derivatives: An equimolar mixture of coumarin-3-carbohydrazide and a selected aromatic aldehyde is refluxed in absolute ethanol for 8-10 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with a suitable solvent and purified by column chromatography to obtain the desired coumarin-oxadiazole derivative.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR and 1H-NMR.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of synthesized coumarin derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized coumarin derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized coumarin derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Target Identification and Validation

Identifying the molecular target of a bioactive compound is a crucial step in drug discovery.[7][8] Various methods can be employed for this purpose.

Objective: To identify the protein target of a lead coumarin derivative.

Methods:

  • Affinity-based Target Identification: This method involves immobilizing the bioactive compound on a solid support and using it as bait to capture its binding proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Label-free Target Identification: Techniques like the thermal shift assay (TSA) can be used. This method relies on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[9]

  • Computational Approaches: Molecular docking and other in silico methods can predict potential binding targets for a given compound based on its structure.

Validation: Once a potential target is identified, it needs to be validated to confirm its role in the observed biological activity.[8] This can be done through various techniques, including:

  • Gene knockdown/knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein and observing the effect on the compound's activity.

  • Enzyme inhibition assays: If the target is an enzyme, its inhibition by the compound can be directly measured.

  • Binding assays: Techniques like Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity between the compound and the target protein.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Cell Proliferation Cell Proliferation Survival Survival Angiogenesis Angiogenesis Coumarin Derivative Coumarin Derivative Coumarin Derivative->RAF Inhibition Coumarin Derivative->PI3K Inhibition

Caption: A potential mechanism of action for a coumarin derivative targeting cancer signaling pathways.

Experimental Workflow

G Natural Product Scaffold (e.g., Coumarin) Natural Product Scaffold (e.g., Coumarin) Library Synthesis Library Synthesis Natural Product Scaffold (e.g., Coumarin)->Library Synthesis In Vitro Screening In Vitro Screening Library Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vivo Studies In Vivo Studies Lead Optimization (SAR)->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: A generalized workflow for drug design using a natural product scaffold.

References

Application Notes and Protocols for In Vitro Testing of Uncargenin C Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncargenin C is a bioactive compound with potential therapeutic applications. These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activity of this compound, with a focus on its anti-inflammatory, anticancer, and antioxidant properties. The following sections offer step-by-step methodologies for key experiments, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.

Anti-inflammatory Activity Assays

NF-κB Luciferase Reporter Assay

This assay determines the inhibitory effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Data Presentation:

ParameterThis compound
Cell Line HEK293T cells with NF-κB luciferase reporter
Stimulant Tumor Necrosis Factor-alpha (TNF-α)
IC50 [Insert experimentally determined value] µM

Experimental Protocol:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 15,000 cells per well.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter vector and a constitutively expressed Renilla luciferase control vector using a suitable transfection reagent.[1]

    • Incubate for 24 hours to allow for cell recovery and reporter gene expression.[1]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 1 ng/mL) to activate the NF-κB pathway.[2]

    • Include vehicle-treated (e.g., DMSO) and unstimulated controls.

  • Luciferase Assay:

    • After 5-6 hours of stimulation, lyse the cells using a passive lysis buffer.[1][3]

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[1][4]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagram:

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression UncargeninC This compound UncargeninC->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation:

ParameterThis compound
Cell Line RAW 264.7 macrophages
Stimulant Lipopolysaccharide (LPS)
IC50 [Insert experimentally determined value] µM

Experimental Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[5]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[5][6]

    • Incubate at room temperature for 10 minutes.[5]

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[5][7]

    • Generate a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

    • Calculate the IC50 value as described for the NF-κB assay.

Experimental Workflow Diagram:

Griess_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Assay Seed Seed RAW 264.7 cells Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Stimulate Stimulate with LPS (24h) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect AddGriess Add Griess Reagent Collect->AddGriess Incubate2 Incubate 10 min AddGriess->Incubate2 Read Read Absorbance (540 nm) Incubate2->Read Data Analysis Data Analysis Read->Data Analysis

Caption: Workflow for the Griess assay to measure nitric oxide production.

Anticancer Activity Assays

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Data Presentation:

Cell LineThis compound IC50 (µM)
MCF-7 (Breast Cancer) [Insert experimentally determined value]
A549 (Lung Cancer) [Insert experimentally determined value]
HeLa (Cervical Cancer) [Insert experimentally determined value]
HT-29 (Colon Cancer) [Insert experimentally determined value]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each cell line.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Cell LineTreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
A549 Control[Value][Value][Value]
A549 This compound (IC50)[Value][Value][Value]
A549 This compound (2x IC50)[Value][Value][Value]

Experimental Protocol:

  • Cell Treatment:

    • Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.[11]

    • Resuspend the cells in 1X Binding Buffer.[11][12]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]

    • Incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[13]

    • Differentiate cell populations based on their fluorescence:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Data Presentation:

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
A549 Control[Value][Value][Value][Value]
A549 This compound (IC50)[Value][Value][Value][Value]
A549 This compound (2x IC50)[Value][Value][Value][Value]

Experimental Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.[14][15]

    • Store the fixed cells at 4°C for at least 2 hours.[14]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[6][14] RNase A is crucial to prevent staining of RNA.[16]

    • Incubate for 15-30 minutes at room temperature.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anticancer Signaling Pathways:

Anticancer_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway UncargeninC This compound Akt Akt UncargeninC->Akt Inhibits ERK ERK UncargeninC->ERK Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival &\nProliferation Cell Survival & Proliferation mTOR->Cell Survival &\nProliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Cell Proliferation &\nDifferentiation Cell Proliferation & Differentiation ERK->Cell Proliferation &\nDifferentiation

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.

Antioxidant Activity Assays

Cellular Reactive Oxygen Species (ROS) Assay (DCFDA Assay)

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

Data Presentation:

ParameterThis compound
Cell Line HaCaT or other suitable cell line
ROS Inducer H2O2 or other oxidant
EC50 [Insert experimentally determined value] µM

Experimental Protocol:

  • Cell Seeding and Staining:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Wash the cells with a suitable buffer.

    • Load the cells with DCFDA (2',7'–dichlorofluorescin diacetate) solution (e.g., 20 µM) and incubate for 30-45 minutes at 37°C in the dark.[17][18]

  • Compound Treatment and ROS Induction:

    • Wash the cells to remove excess DCFDA.

    • Treat the cells with different concentrations of this compound.

    • Induce ROS production by adding an oxidant like H2O2.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17][19]

  • Data Analysis:

    • Calculate the percentage of ROS scavenging activity.

    • Determine the EC50 value, which is the concentration required to scavenge 50% of the ROS.

Experimental Workflow Diagram:

DCFDA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & ROS Induction cluster_readout Measurement Seed Seed Cells Attach Allow Attachment Seed->Attach Wash1 Wash Cells Attach->Wash1 Load Load with DCFDA Wash1->Load Wash2 Wash Cells Load->Wash2 Treat Treat with this compound Wash2->Treat Induce Induce ROS Treat->Induce Read Read Fluorescence (Ex: 485nm, Em: 535nm) Induce->Read Data Analysis Data Analysis Read->Data Analysis

Caption: Workflow for the cellular ROS assay using DCFDA.

References

Application Notes and Protocols for Uncargenin C Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the triterpenoid class of compounds, this compound is being investigated for its anti-cancer and anti-inflammatory activities. Notably, intermediates in the synthetic pathway of this compound have demonstrated anti-leukemic properties.[1][2][3] Triterpenoids as a class are known to modulate various cellular processes, including the induction of apoptosis, cell cycle arrest, and the regulation of key signaling pathways such as NF-κB and JAK/STAT3.[1]

These application notes provide a comprehensive set of protocols for researchers to investigate the effects of this compound in various cell culture models. The included methodologies cover the initial assessment of cytotoxicity, and subsequent investigations into the mechanisms of action, including apoptosis and cell cycle analysis.

Data Presentation

The following tables are provided as templates for researchers to organize and summarize their quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma48
e.g., A549Lung Carcinoma48
e.g., HCT116Colon Carcinoma48
e.g., JurkatT-cell Leukemia48
User-defined
User-defined

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Table 2: Effect of this compound on Apoptosis Induction

Cell LineThis compound Conc. (µM)Treatment Time (hrs)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., MCF-70 (Control)24
IC50/224
IC5024
IC50*224
User-defined0 (Control)

Table 3: Cell Cycle Analysis of this compound-Treated Cells

Cell LineThis compound Conc. (µM)Treatment Time (hrs)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., MCF-70 (Control)24
IC50/224
IC5024
IC50*224
User-defined0 (Control)

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[5]

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells following this compound treatment, using flow cytometry.[1]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50/2, IC50, and 2*IC50) for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle progression by staining the cellular DNA with propidium iodide and analyzing it by flow cytometry.[8][10]

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Preparation and Fixation:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cell pellet in 400 µL of cold PBS.[8]

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]

    • Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).[8][11]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.[8]

    • Wash the cell pellet twice with cold PBS.[8]

    • Resuspend the cell pellet in 400 µL of PI staining solution.[8]

    • Incubate for 15-30 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The PI fluorescence intensity, which is proportional to the DNA content, is measured.

    • The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_signaling Phase 3: Signaling Pathway Analysis cell_culture Cell Line Seeding treatment This compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot cell_cycle_assay->western_blot pathway_analysis Pathway Identification western_blot->pathway_analysis

Caption: General experimental workflow for investigating this compound.

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound, based on the known mechanisms of other triterpenoids. This serves as a model for further investigation. Triterpenoids have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14]

hypothetical_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway uncargenin_c This compound death_receptor Death Receptors (e.g., Fas, TNFR) uncargenin_c->death_receptor ? ros ROS Generation uncargenin_c->ros caspase8 Caspase-8 death_receptor->caspase8 bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 caspase8->caspase3 ros->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis signaling pathway for this compound.

References

Animal Models for Studying the Effects of Uncargenin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Uncargenin C is a novel secondary metabolite isolated from Trichoderma species, a genus of fungi renowned for producing a diverse array of bioactive compounds. Preliminary in vitro studies suggest that this compound possesses potent anti-inflammatory and anti-cancer properties. These application notes provide detailed protocols for utilizing appropriate animal models to investigate the therapeutic potential of this compound, offering a framework for preclinical efficacy and mechanism of action studies. Given the novelty of this compound, the following protocols and data are based on established models for analogous compounds derived from Trichoderma and serve as a comprehensive guide for researchers initiating in vivo studies.

I. Anti-inflammatory Activity of this compound

A. Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week before the experiment.

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg, orally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

  • Procedure:

    • Administer this compound, vehicle, or positive control 60 minutes before carrageenan injection.[1]

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[2][3]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

    • The percentage inhibition is calculated as: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)Edema Inhibition (%)
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.0427.1
This compound250.45 ± 0.0347.1
This compound500.31 ± 0.0263.5
Indomethacin100.28 ± 0.0267.1

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Initial Paw Measurement Initial Paw Measurement Drug Administration->Initial Paw Measurement Carrageenan Injection Carrageenan Injection Initial Paw Measurement->Carrageenan Injection Post-injection Paw Measurement Post-injection Paw Measurement Carrageenan Injection->Post-injection Paw Measurement Calculate Edema Inhibition Calculate Edema Inhibition Post-injection Paw Measurement->Calculate Edema Inhibition Statistical Analysis Statistical Analysis Calculate Edema Inhibition->Statistical Analysis

Carrageenan-induced paw edema workflow.
B. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics the pathology of inflammatory bowel disease (IBD).

Experimental Protocol:

  • Animal Selection: C57BL/6 mice (8-10 weeks old) are used.

  • Groups:

    • Control (drinking water)

    • DSS + Vehicle

    • DSS + this compound (e.g., 20, 40 mg/kg, orally)

    • DSS + Positive Control (e.g., Sulfasalazine, 50 mg/kg, orally)

  • Procedure:

    • Induce acute colitis by administering 2.5-3% DSS in the drinking water for 7 days.[4][5][6]

    • Administer this compound, vehicle, or positive control daily from day 0 to day 7.

    • Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).[4]

  • Endpoint Analysis (Day 8):

    • Sacrifice mice and collect the colon.

    • Measure colon length and weight.

    • Perform histological analysis (H&E staining) to assess tissue damage and inflammation.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA.

Data Presentation:

Treatment GroupDose (mg/kg)Final DAI Score (± SEM)Colon Length (cm) (± SEM)TNF-α Level (pg/mg tissue) (± SEM)
Control-0.2 ± 0.18.5 ± 0.350 ± 5
DSS + Vehicle-3.8 ± 0.35.2 ± 0.2250 ± 20
DSS + this compound202.5 ± 0.26.1 ± 0.3180 ± 15
DSS + this compound401.8 ± 0.26.9 ± 0.2120 ± 10
DSS + Sulfasalazine501.5 ± 0.17.2 ± 0.3100 ± 8

Signaling Pathway:

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

G Inflammatory Stimuli (LPS, DSS) Inflammatory Stimuli (LPS, DSS) TLR4/IL-1R TLR4/IL-1R Inflammatory Stimuli (LPS, DSS)->TLR4/IL-1R MyD88 MyD88 TLR4/IL-1R->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Transcription This compound This compound This compound->IKK Complex Inhibition

Hypothesized NF-κB signaling inhibition by this compound.

II. Anti-cancer Activity of this compound

A. Leukemia Xenograft Model in Immunodeficient Mice

This model is used to evaluate the efficacy of this compound against hematological malignancies.

Experimental Protocol:

  • Cell Line: Human leukemia cell line (e.g., JURKAT, stably expressing luciferase).

  • Animal Selection: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Groups:

    • Vehicle Control

    • This compound (e.g., 25, 50 mg/kg, intraperitoneally)

    • Positive Control (e.g., Vincristine, 0.5 mg/kg, intravenously)

  • Procedure:

    • Inject 1 x 10^6 luciferase-expressing JURKAT cells intravenously via the tail vein.[7]

    • Monitor tumor engraftment and progression weekly using bioluminescence imaging (BLI).

    • Once the tumor burden is established (detectable BLI signal), randomize mice into treatment groups.

    • Administer treatment for a specified period (e.g., 21 days).

  • Endpoint Analysis:

    • Monitor tumor burden throughout the study using BLI.

    • Record survival data to generate Kaplan-Meier survival curves.

    • At the end of the study, collect bone marrow and spleen to determine tumor infiltration by flow cytometry (hCD45+ cells).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Bioluminescence (photons/s) at Day 21 (± SEM)Median Survival (days)
Vehicle Control-8.5 x 10^8 ± 1.2 x 10^825
This compound254.2 x 10^8 ± 0.9 x 10^835
This compound501.5 x 10^8 ± 0.5 x 10^842
Vincristine0.50.8 x 10^8 ± 0.3 x 10^848

Experimental Workflow:

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Cell Culture Cell Culture IV Injection of Leukemia Cells IV Injection of Leukemia Cells Cell Culture->IV Injection of Leukemia Cells Engraftment Monitoring (BLI) Engraftment Monitoring (BLI) IV Injection of Leukemia Cells->Engraftment Monitoring (BLI) Randomization Randomization Engraftment Monitoring (BLI)->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Burden Monitoring (BLI) Tumor Burden Monitoring (BLI) Drug Administration->Tumor Burden Monitoring (BLI) Survival Monitoring Survival Monitoring Tumor Burden Monitoring (BLI)->Survival Monitoring Tissue Collection Tissue Collection Survival Monitoring->Tissue Collection Flow Cytometry (hCD45+) Flow Cytometry (hCD45+) Tissue Collection->Flow Cytometry (hCD45+) Data Analysis Data Analysis Flow Cytometry (hCD45+)->Data Analysis

Leukemia xenograft experimental workflow.
B. Orthotopic Pancreatic Cancer Xenograft Model in Mice

This model provides a more clinically relevant microenvironment for studying solid tumors.

Experimental Protocol:

  • Cell Line: Human pancreatic cancer cell line (e.g., PANC-1).

  • Animal Selection: Immunodeficient mice (e.g., nude mice), 6-8 weeks old.[8]

  • Groups:

    • Vehicle Control

    • This compound (e.g., 50, 100 mg/kg, orally)

    • Positive Control (e.g., Gemcitabine, 100 mg/kg, intraperitoneally)

  • Procedure:

    • Surgically implant 1 x 10^6 PANC-1 cells into the pancreas of each mouse.[9][10]

    • Monitor tumor growth weekly using high-resolution ultrasound.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.

    • Administer treatment for a specified period (e.g., 28 days).

  • Endpoint Analysis:

    • Measure tumor volume twice a week with calipers or ultrasound.

    • At the end of the study, excise the tumors and measure their weight.

    • Perform immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Data Presentation:

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (± SEM)Final Tumor Weight (g) (± SEM)Ki-67 Positive Cells (%) (± SEM)
Vehicle Control-1250 ± 1501.3 ± 0.285 ± 5
This compound50850 ± 1200.9 ± 0.160 ± 7
This compound100500 ± 900.5 ± 0.135 ± 6
Gemcitabine100450 ± 800.4 ± 0.130 ± 5

Signaling Pathway:

This compound may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibition

Hypothesized PI3K/Akt/mTOR signaling inhibition by this compound.

Disclaimer: this compound is a hypothetical compound for the purpose of these application notes. The presented protocols, data, and mechanisms are based on scientific literature for similar compounds and should be adapted and validated for the specific characteristics of any new chemical entity. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for High-Throughput Screening of Uncargenin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific public domain data regarding the structure, biological activities, and mechanism of action of "Uncargenin C" is not available. The following application notes are based on the likely origin of this compound from the Uncaria genus, which is known for producing a variety of bioactive molecules with anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4][5][6] The protocols provided are established high-throughput screening (HTS) methods for these activities and can be adapted for the screening of this compound derivatives.

Introduction to High-Throughput Screening of Natural Product Derivatives

Natural products and their derivatives have historically been a significant source of new therapeutic agents.[4] The genus Uncaria, for instance, is rich in bioactive compounds like indole (B1671886) alkaloids and flavonoids, which have shown promising pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4][6] High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[7] This document outlines detailed application notes and protocols for the HTS of this compound derivatives, focusing on three potential and common activities associated with Uncaria species.

Application Note 1: Anti-Inflammatory Activity Screening

Background: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a key factor in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), and various cytokines.[8] Screening for inhibitors of this pathway is a common strategy for discovering novel anti-inflammatory drugs.

Visualization: NF-κB Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκB-NF-κB IκB NF-κB IKK Complex->IκB-NF-κB:f0 Phosphorylates IκB IκB NF-κB NF-κB Ub Ubiquitin IκB-NF-κB:f0->Ub Ubiquitination NF-κB_n NF-κB IκB-NF-κB:f1->NF-κB_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Uncargenin_C_Derivative This compound Derivative Uncargenin_C_Derivative->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocol: High-Throughput NF-κB Reporter Assay

This protocol describes a cell-based assay to screen for inhibitors of TNF-α-induced NF-κB activation using a stable reporter cell line.

Materials:

  • HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene (HEK293-NFκB-luc).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Recombinant human TNF-α.

  • This compound derivative library dissolved in DMSO.

  • Luciferase assay reagent.

  • White, clear-bottom 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-NFκB-luc cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of this compound derivatives from the library to the wells using an automated liquid handler to achieve a final concentration of 10 µM. Include positive controls (known NF-κB inhibitor) and negative controls (DMSO vehicle).

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α solution to a final concentration of 20 ng/mL to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C.

  • Lysis and Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Add 25 µL of luciferase assay reagent to each well and incubate for 10 minutes in the dark to induce cell lysis and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Presentation
Derivative IDConcentration (µM)Luminescence (RLU)% Inhibition
This compound-0011015,00085%
This compound-0021085,00015%
This compound-003105,00095%
Positive Control108,00092%
Negative Control-100,0000%
Unstimulated-2,000-

Application Note 2: Neuroprotective Activity Screening

Background: Mitigating Oxidative Stress-Induced Neuronal Death

Neurodegenerative diseases are often associated with oxidative stress, which leads to neuronal cell death. The PI3K/Akt signaling pathway is a key regulator of cell survival. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes the expression of antioxidant genes, thereby protecting neurons from oxidative damage.[9] Screening for compounds that can protect neuronal cells from oxidative stress is a promising strategy for identifying neuroprotective agents.

Visualization: Neuroprotective Signaling and HTS Workflow

Neuroprotection_Workflow cluster_pathway Neuroprotective Signaling cluster_workflow HTS Workflow Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Uncargenin_C_Derivative This compound Derivative Uncargenin_C_Derivative->Akt Promotes Activation Seed_Cells Seed Neuronal Cells (e.g., SH-SY5Y) Add_Compounds Add this compound Derivatives Seed_Cells->Add_Compounds Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Add_Compounds->Induce_Stress Incubate Incubate 24h Induce_Stress->Incubate Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Incubate->Viability_Assay Measure_Signal Measure Luminescence Viability_Assay->Measure_Signal

Caption: Neuroprotective signaling and a corresponding HTS workflow.

Experimental Protocol: High-Throughput Oxidative Stress-Induced Neurotoxicity Assay

This protocol outlines a method to screen for compounds that protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Hydrogen peroxide (H₂O₂).

  • This compound derivative library dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • White, clear-bottom 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 384-well plates at a density of 8,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of this compound derivatives to the wells to a final concentration of 10 µM. Include positive controls (known neuroprotective agent) and negative controls (DMSO vehicle).

  • Pre-incubation: Incubate the plates for 2 hours at 37°C.

  • Induction of Oxidative Stress: Add 10 µL of H₂O₂ solution to a final concentration of 100 µM to all wells except for the untreated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Viability Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

Data Presentation
Derivative IDConcentration (µM)Luminescence (RLU)% Neuroprotection
This compound-0041090,00088%
This compound-0051025,00019%
This compound-0061098,00098%
Positive Control1095,00094%
H₂O₂ Treated-10,0000%
Untreated Control-100,000100%

Application Note 3: Anticancer Activity (Cytotoxicity) Screening

Background: Targeting Cancer Cell Proliferation and Viability

A fundamental approach in cancer drug discovery is the identification of compounds that are cytotoxic to cancer cells. The p53 signaling pathway is a critical tumor suppressor pathway that, when activated by cellular stress such as DNA damage, can induce cell cycle arrest or apoptosis.[10] Many natural products exert their anticancer effects by activating this pathway or other cell death mechanisms.

Visualization: p53-Mediated Apoptosis and HTS Workflow

Anticancer_Workflow cluster_pathway p53-Mediated Apoptosis cluster_workflow HTS Workflow DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Bax Pro-apoptotic Proteins (e.g., Bax) p53->Bax Apoptosis Apoptosis Bax->Apoptosis Uncargenin_C_Derivative This compound Derivative Uncargenin_C_Derivative->DNA_Damage Induces Seed_Cancer_Cells Seed Cancer Cells (e.g., HCT116) Add_Compounds Add this compound Derivatives Seed_Cancer_Cells->Add_Compounds Incubate_72h Incubate 72h Add_Compounds->Incubate_72h Viability_Assay Cell Viability Assay (e.g., MTT) Incubate_72h->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance

Caption: p53-mediated apoptosis and a corresponding cytotoxicity HTS workflow.

Experimental Protocol: High-Throughput Cancer Cell Viability Assay (MTT Assay)

This protocol details a colorimetric assay to screen for compounds that reduce the viability of cancer cells.

Materials:

  • HCT116 human colon cancer cells.

  • McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound derivative library dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Clear, flat-bottom 96-well plates.

  • Microplate reader (absorbance).

Procedure:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add this compound derivatives to the wells to achieve a final concentration range (e.g., 0.1 to 100 µM) for dose-response analysis. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation
Derivative IDIC₅₀ (µM)Max Inhibition (%)
This compound-0075.298%
This compound-008> 10015%
This compound-00912.595%
Doxorubicin0.899%

References

Application Notes & Protocols for Studying Enzyme Inhibition by Pentacyclic Triterpenoids, Featuring Uncargenin C as a Novel Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncargenin C, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, has been isolated from plant species such as Uncaria rhychophyllo and Turpinia arguta. While specific enzyme inhibition data for this compound is not extensively documented in current literature, its structural class—pentacyclic triterpenoids—is well-known for a wide range of biological activities, including potent and selective enzyme inhibition. These compounds are of significant interest in drug discovery for their potential therapeutic applications in inflammatory diseases, diabetes, and cancer.

This document provides a comprehensive guide for researchers interested in investigating the enzyme inhibitory properties of novel pentacyclic triterpenoids, using this compound as a representative example. The protocols and data presented herein are based on established methodologies for studying well-characterized triterpenoids such as ursolic acid, oleanolic acid, and boswellic acid, which share a structural backbone with this compound.

Enzymes Commonly Targeted by Pentacyclic Triterpenoids

Pentacyclic triterpenoids have been shown to modulate the activity of various key enzymes involved in physiological and pathological processes. The primary targets relevant to the known activities of this compound class include:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Lipoxygenases (LOX): Specifically 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another important class of inflammatory mediators.

  • α-Glucosidase: An enzyme responsible for breaking down complex carbohydrates into glucose. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

  • Human Carboxylesterase 1 (hCE1): A crucial enzyme in the metabolism of various drugs and endogenous compounds.

Quantitative Data: Inhibitory Activities of Representative Pentacyclic Triterpenoids

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-studied pentacyclic triterpenoids against their target enzymes. This data serves as a benchmark for evaluating the potential potency of novel compounds like this compound.

Table 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) by Pentacyclic Triterpenoids

CompoundEnzymeIC50 (µM)Reference
Ursolic AcidCOX-2>1000[1]
Oleanolic AcidCOX-184[1]
COX-2160[1]
Acetyl-11-keto-β-boswellic acid5-LOX1.5[2]
11-keto-boswellic acid5-LOX2.8 - 8.8[3]

Table 2: Inhibition of α-Glucosidase and Human Carboxylesterase 1 (hCE1) by Pentacyclic Triterpenoids

CompoundEnzymeIC50 (µM)Reference
Corosolic Acidα-Glucosidase13.5[4]
Ursolic Acid Derivativesα-Glucosidase1.01 - 3.26[5]
Oleanolic AcidhCE10.28[6]
Ursolic AcidhCE10.24[6]

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted for the study of this compound or other novel pentacyclic triterpenoids.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive controls in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compound or positive control to the wells. Include a solvent control (DMSO only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction (e.g., by adding a solution of HCl).

  • Measure the product formation (e.g., Prostaglandin E2) using a suitable method, such as an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol measures the inhibition of 5-LOX activity.

Materials:

  • Purified 5-LOX enzyme (e.g., from potato or recombinant human)

  • Linoleic acid or arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.3)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control (e.g., Zileuton or Nordihydroguaiaretic acid)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the reaction buffer.

  • Add the enzyme solution to the wells of the 96-well plate.

  • Add the test compound or positive control solutions to the wells. Include a solvent control.

  • Pre-incubate at room temperature for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time, which corresponds to the formation of the conjugated diene product.

  • Determine the initial reaction velocity (rate of change in absorbance) for each concentration.

  • Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by anti-inflammatory triterpenoids and a general workflow for screening enzyme inhibitors.

Caption: Arachidonic Acid Cascade and Sites of Inhibition.

Experimental_Workflow start Start: Novel Compound (e.g., this compound) primary_screen Primary Enzyme Inhibition Assay (Single High Concentration) start->primary_screen activity_check Inhibitory Activity > 50%? primary_screen->activity_check dose_response Dose-Response Assay (Multiple Concentrations) activity_check->dose_response Yes stop_inactive Compound is Inactive or Weakly Active activity_check->stop_inactive No ic50 Calculate IC50 Value dose_response->ic50 kinetic_studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) ic50->kinetic_studies mechanism Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) kinetic_studies->mechanism end Characterized Inhibitor mechanism->end

References

Application of Uncaria Species in Metabolic Studies: Focus on Uncaria tomentosa

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "Uncargenin C" did not yield specific information on a compound with that name involved in metabolic studies. However, extensive research is available on the metabolic effects of extracts from the Uncaria genus, particularly Uncaria tomentosa, commonly known as Cat's Claw. This document will, therefore, focus on the application of Uncaria tomentosa extract in metabolic research as a representative example, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. Uncaria tomentosa has been investigated for its potential therapeutic effects on metabolic disorders, including insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD).[1][2][3] The plant is rich in bioactive compounds such as flavonoids, triterpenes, and indole (B1671886) alkaloids, which are believed to contribute to its pharmacological properties.[4][5][6][7]

Metabolic Effects of Uncaria tomentosa

Uncaria tomentosa extract has demonstrated significant effects on glucose homeostasis and inflammation in animal models of obesity and metabolic disease.[1][2] Studies have shown that treatment with Uncaria tomentosa can improve insulin sensitivity, reduce fasting blood glucose and insulin levels, and mitigate liver steatosis and inflammation.[1][3] These effects are associated with the modulation of key signaling pathways involved in insulin action and inflammatory responses.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies on the metabolic effects of Uncaria tomentosa extract in high-fat diet (HFD)-induced obese mice and genetically obese (ob/ob) mice.

Table 1: Effects of Uncaria tomentosa (UT) on Metabolic Parameters in High-Fat Diet (HFD) Mice

ParameterControl (SD)Control (HFD)HFD + UT (50 mg/kg)Reference
Fasting Blood Glucose (mg/dL)90 ± 2151 ± 4127 ± 6[2]
Fasting Insulin (ng/mL)0.3 ± 0.041.3 ± 0.2Not Reported[2]
Body Weight Gain (%)Not ReportedIncreasedReduced[2]
Liver SteatosisMinimalSevereSignificantly Reduced[1][2]
Liver InflammationMinimalPresentSignificantly Reduced[1][2]

Table 2: Effects of Uncaria tomentosa (UT) on Metabolic Parameters in ob/ob Mice

ParameterControl (ob/ob)ob/ob + UT (50 mg/kg)Reference
Fasting Blood Glucose (mg/dL)~200~150[8]
Fasting Insulin (ng/mL)ElevatedReduced[8]
Glucose Tolerance Test (AUC)ImpairedImproved[8]
Insulin Tolerance Test (AUC)ImpairedImproved[8]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the metabolic effects of Uncaria tomentosa extract.

Protocol 1: In Vivo Evaluation in a High-Fat Diet (HFD) Induced Obesity Mouse Model

Objective: To investigate the effects of Uncaria tomentosa extract on insulin sensitivity, glucose metabolism, and NAFLD in a diet-induced obesity model.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard diet (SD) and High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • Uncaria tomentosa extract

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Glucometer and glucose strips

  • Insulin (Humulin R)

  • Equipment for oral gavage

  • Metabolic cages (e.g., CLAMS) for energy expenditure measurements

  • Reagents and equipment for histological analysis (e.g., H&E and Sirius Red staining)

  • Reagents and equipment for Western blotting (e.g., antibodies for p-IRS-1, IRS-1, p-Akt, Akt)

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Induction of Obesity: Divide mice into two main groups: one fed SD and the other HFD for 12 weeks to induce obesity and insulin resistance.

  • Treatment: After 12 weeks, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + Uncaria tomentosa extract (e.g., 50 mg/kg body weight). A control group of SD-fed mice receiving the vehicle should also be included. Administer the treatment daily via oral gavage for a specified period (e.g., 5 consecutive days or longer).[1][2]

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

    • Energy Expenditure: Acclimatize mice in metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.[2]

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the mice after fasting.

    • Collect blood samples for measurement of fasting glucose and insulin.

    • Harvest liver tissue for histological analysis (H&E for steatosis, Sirius Red for fibrosis) and molecular analysis (Western blotting).

  • Western Blotting:

    • Homogenize liver tissue and extract proteins.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., against p-IRS-1 (Ser307), IRS-1, p-Akt (Ser473), Akt).

    • Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system. Densitometric analysis is performed to quantify protein expression.[3]

Protocol 2: In Vitro Assessment of Anti-inflammatory Effects in Macrophages

Objective: To evaluate the effect of Uncaria tomentosa extract on the inflammatory response in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium, fetal bovine serum (FBS), penicillin/streptomycin

  • Uncaria tomentosa extract

  • Lipopolysaccharide (LPS)

  • Reagents for Nitric Oxide (NO) measurement (Griess Reagent)

  • Reagents and equipment for qPCR (e.g., RNA extraction kit, cDNA synthesis kit, primers for TNF-α, IL-6, iNOS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in appropriate plates. Pre-treat cells with various concentrations of Uncaria tomentosa extract for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Nitric Oxide Assay: After 24 hours of stimulation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

  • Gene Expression Analysis (qPCR):

    • After a shorter stimulation period (e.g., 6 hours), lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform real-time quantitative PCR using specific primers for inflammatory marker genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of Uncaria tomentosa and a typical experimental workflow.

G UT Uncaria tomentosa Extract Inflammation Inflammation UT->Inflammation Inhibits IRS1_Ser_Phos IRS-1 Serine Phosphorylation UT->IRS1_Ser_Phos Inhibits Inflammation->IRS1_Ser_Phos IRS1 IRS-1 IRS1_Ser_Phos->IRS1 Inhibits Insulin_R Insulin Receptor Insulin_R->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->Insulin_R

Caption: Proposed mechanism of Uncaria tomentosa on insulin signaling.

G start Start: C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization diet Dietary Intervention (12 weeks) Standard Diet (SD) vs. High-Fat Diet (HFD) acclimatization->diet treatment Treatment Period (e.g., 5 days) - SD + Vehicle - HFD + Vehicle - HFD + U. tomentosa diet->treatment metabolic_tests Metabolic Phenotyping - GTT - ITT - Energy Expenditure treatment->metabolic_tests euthanasia Euthanasia and Sample Collection (Blood, Liver) metabolic_tests->euthanasia analysis Analysis euthanasia->analysis biochemistry Biochemical Analysis (Glucose, Insulin) analysis->biochemistry histology Histological Analysis (H&E, Sirius Red) analysis->histology western_blot Molecular Analysis (Western Blotting) analysis->western_blot end End: Data Interpretation biochemistry->end histology->end western_blot->end

Caption: Experimental workflow for in vivo metabolic studies of Uncaria tomentosa.

References

Application Notes and Protocols for the Total Synthesis of Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, presents a formidable challenge for total synthesis due to its complex carbocyclic framework and dense stereochemical architecture. To date, a completed total synthesis of this compound has not been reported in the scientific literature. This document outlines two distinct, hypothetical strategies for the total synthesis of this natural product: a Biomimetic Approach and a Linear Synthesis Approach . These proposed routes are designed to be both instructive and practical, providing a conceptual framework for researchers embarking on the synthesis of this compound and related oleanane triterpenoids. Detailed hypothetical protocols for key transformations are provided, alongside logical diagrams to elucidate the strategic bond disconnections and synthetic pathways.

Structure of this compound

This compound is chemically known as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. Its structure features a pentacyclic oleanane core with hydroxyl groups at positions C3, C6, and C23, a carboxylic acid at C28, and a trisubstituted alkene between C12 and C13.

Hypothetical Synthetic Strategy 1: The Biomimetic Approach

This strategy is inspired by the biosynthesis of oleanane triterpenoids, which proceeds through the cyclization of squalene (B77637) oxide. A biomimetic synthesis would aim to mimic this remarkable cascade reaction to rapidly assemble the complex pentacyclic core.

Retrosynthetic Analysis (Biomimetic Approach)

The retrosynthetic analysis for the biomimetic approach is centered on a key polyene cyclization reaction.

Biomimetic Retrosynthesis of this compound Uncargenin_C This compound Functional_Group_Interconversion Functional Group Interconversion (Oxidation, Hydroxylation) Uncargenin_C->Functional_Group_Interconversion Late-stage functionalization Polyene_Precursor Polyene Precursor Polyene_Cyclization Key Biomimetic Polyene Cyclization Polyene_Precursor->Polyene_Cyclization Key Disconnection Functional_Group_Interconversion->Polyene_Precursor Target Precursor

Caption: Retrosynthetic analysis of this compound via a biomimetic strategy.

Forward Synthetic Plan:

  • Synthesis of the Polyene Precursor: Construction of a carefully designed acyclic polyene containing appropriately positioned initiating and terminating groups for the cyclization cascade.

  • Biomimetic Cyclization: A Lewis acid-promoted cyclization of the polyene precursor to form the pentacyclic oleanane skeleton.

  • Late-Stage Functionalization: Introduction of the required hydroxyl and carboxyl groups onto the core structure through a series of stereoselective oxidation and hydroxylation reactions.

Hypothetical Experimental Protocols (Biomimetic Approach)

1. Key Experiment: Biomimetic Polyene Cyclization

  • Objective: To construct the pentacyclic oleanane core from a linear polyene precursor.

  • Materials:

    • Polyene Precursor (dissolved in dichloromethane)

    • Lewis Acid (e.g., tin(IV) chloride, titanium(IV) chloride)

    • Anhydrous Dichloromethane (DCM)

    • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • A solution of the polyene precursor in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of the Lewis acid in anhydrous DCM is added dropwise to the stirred solution of the polyene precursor.

    • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield the cyclized oleanane core.

Hypothetical Synthetic Strategy 2: The Linear Synthesis Approach

This strategy involves a more traditional, stepwise construction of the rings of this compound, offering greater control over stereochemistry at each stage.

Retrosynthetic Analysis (Linear Approach)

The linear approach dissects the molecule into more manageable, smaller fragments that can be coupled and elaborated.

Linear Retrosynthesis of this compound Uncargenin_C This compound Ring_E_Formation Ring E Annulation Uncargenin_C->Ring_E_Formation Final Ring Closure Tetracyclic_Intermediate Tetracyclic Intermediate Ring_E_Formation->Tetracyclic_Intermediate Precursor Ring_C_D_Formation Ring C/D Construction Tetracyclic_Intermediate->Ring_C_D_Formation Key Coupling AB_Ring_System A/B Ring System Ring_C_D_Formation->AB_Ring_System Building Block Robinson_Annulation Robinson Annulation AB_Ring_System->Robinson_Annulation Initial Ring Formation

Caption: Retrosynthetic analysis of this compound via a linear strategy.

Forward Synthetic Plan:

  • Construction of the A/B Ring System: Synthesis of a decal in-like structure containing the necessary functionality for further annulation, potentially via a Robinson annulation.

  • Formation of the C and D Rings: Stepwise construction of the C and D rings onto the A/B ring system, possibly through a series of aldol (B89426) condensations, Michael additions, and cyclizations.

  • Annulation of Ring E: Closure of the final six-membered E ring to complete the pentacyclic core.

  • Functional Group Manipulation: Introduction and modification of the hydroxyl and carboxyl groups to achieve the final structure of this compound.

Hypothetical Experimental Protocols (Linear Approach)

1. Key Experiment: Robinson Annulation for A/B Ring System

  • Objective: To construct the initial A/B bicyclic core.

  • Materials:

    • A suitable cyclic ketone (e.g., a substituted cyclohexanone)

    • Methyl vinyl ketone (MVK)

    • Base (e.g., sodium ethoxide, potassium hydroxide)

    • Ethanol (B145695)

    • Acid for workup (e.g., dilute hydrochloric acid)

  • Procedure:

    • The cyclic ketone is dissolved in ethanol in a round-bottom flask.

    • The base is added to the solution, and the mixture is stirred at room temperature.

    • Methyl vinyl ketone is added dropwise to the reaction mixture.

    • The reaction is heated to reflux and monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with dilute hydrochloric acid.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield the A/B ring system.

2. Key Experiment: Late-Stage Oxidation (Hydroxylation)

  • Objective: To introduce a hydroxyl group at a specific position on the oleanane skeleton.

  • Materials:

    • Oleanane intermediate

    • Oxidizing agent (e.g., selenium dioxide for allylic oxidation, or a Sharpless asymmetric dihydroxylation for vicinal diols)

    • Appropriate solvent (e.g., dioxane, tert-butanol/water mixture)

  • Procedure (Example using SeO2 for allylic oxidation):

    • The oleanane intermediate is dissolved in a suitable solvent such as dioxane.

    • A stoichiometric amount of selenium dioxide is added to the solution.

    • The mixture is heated to reflux for a specified period, with reaction progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled and filtered to remove selenium metal.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the hydroxylated product.

Data Presentation

As these are hypothetical strategies, no quantitative data from experimental work can be provided. The success of these routes would be evaluated based on key metrics determined through laboratory execution. A target data summary table would look as follows:

Parameter Biomimetic Approach (Projected) Linear Approach (Projected)
Longest Linear Sequence ~15-20 steps~25-35 steps
Overall Yield Highly dependent on cyclization efficiencyPotentially more predictable and higher
Key Challenges Stereocontrol in cyclizationManagement of protecting groups
Scalability Potentially scalable if cyclization is robustMore challenging to scale due to step count

Conclusion

The total synthesis of this compound remains an open and challenging endeavor in the field of organic chemistry. The two hypothetical strategies presented here, a biomimetic approach and a linear synthesis, offer distinct pathways to this complex natural product. The biomimetic route promises a rapid assembly of the core structure, while the linear approach provides greater control over stereochemistry. The detailed protocols and strategic outlines are intended to serve as a foundational guide for researchers aiming to conquer the synthesis of this compound, a molecule with potential significance in drug discovery and development. Experimental validation is required to ascertain the feasibility and efficiency of these proposed routes.

Glycosylation of Uncargenin C to improve solubility

Author: BenchChem Technical Support Team. Date: December 2025

Glycosylation of Uncargenin C: A Strategy to Enhance Aqueous Solubility for Drug Development

Introduction

This compound, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2] Triterpenoids are naturally occurring compounds found in various plants and are known for their diverse pharmacological effects.[3][4] However, a significant hurdle in the development of this compound as a therapeutic agent is its poor aqueous solubility, a common characteristic of many triterpenoids.[5][6] This limited solubility can impede its bioavailability and therapeutic efficacy. Glycosylation, the enzymatic or chemical addition of sugar moieties to a molecule, presents a promising strategy to overcome this limitation.[5] Attaching hydrophilic sugar groups can significantly enhance the water solubility of hydrophobic compounds like this compound, thereby improving their pharmacokinetic profiles.[5]

These application notes provide detailed protocols for the chemical and enzymatic glycosylation of this compound to improve its aqueous solubility. The described methods are intended for researchers and professionals in drug development and related fields.

Materials and Methods

Chemical Glycosylation of this compound

Chemical synthesis offers a direct approach to produce glycosylated this compound. A common method involves the use of a glycosyl donor, such as an acetylated sugar bromide, and a promoter.

Experimental Protocol:

  • Preparation of Reactants:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or a mixture of quinoline (B57606) and benzene).[7]

    • Prepare a solution of the glycosyl donor, for example, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, in the same solvent.

    • A molar excess of the glycosyl donor is typically used.

  • Glycosylation Reaction:

    • Add a catalyst, such as silver carbonate or mercuric cyanide, to the this compound solution.

    • Slowly add the glycosyl donor solution to the reaction mixture at room temperature with constant stirring.

    • Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the catalyst.

    • Wash the filtrate with a sodium thiosulfate (B1220275) solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Purify the resulting crude product using column chromatography on silica (B1680970) gel to isolate the acetylated this compound glycoside.

  • Deacetylation:

    • Dissolve the purified acetylated glycoside in anhydrous methanol (B129727).

    • Add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation).

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Once deacetylation is complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain the final this compound glycoside.

Enzymatic Glycosylation of this compound using UDP-Glucosyltransferase (UGT)

Enzymatic glycosylation provides a highly regioselective and stereoselective alternative to chemical synthesis, often requiring milder reaction conditions. UGTs are a class of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule like this compound.[8]

Experimental Protocol:

  • Expression and Purification of UGT:

    • Clone the gene encoding a suitable plant-derived UGT known to act on triterpenoids into an expression vector (e.g., pET series for E. coli).

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and culture the cells at a low temperature (e.g., 16-20 °C) to enhance soluble protein production.

    • Harvest the cells, lyse them, and purify the His-tagged UGT protein using immobilized metal affinity chromatography (IMAC).

  • Glycosylation Reaction:

    • Prepare a reaction mixture containing:

      • This compound (dissolved in a minimal amount of a co-solvent like DMSO).

      • Purified UGT enzyme.

      • UDP-glucose (as the sugar donor).

      • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0).

      • Magnesium chloride (as a cofactor for many UGTs).

    • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 25-37 °C) for several hours to overnight.

  • Product Analysis and Purification:

    • Stop the reaction by adding a solvent like methanol or ethyl acetate.

    • Centrifuge to remove the precipitated protein.

    • Analyze the supernatant for the formation of the glycosylated product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purify the this compound glycoside from the reaction mixture using preparative HPLC.

Data Presentation

The expected outcome of glycosylation is a significant increase in the aqueous solubility of this compound. The following table presents hypothetical, yet realistic, quantitative data based on the known effects of glycosylation on similar triterpenoids like oleanolic acid.[9][10]

CompoundMolecular Weight ( g/mol )Predicted LogPAqueous Solubility (µg/mL)Fold Increase in Solubility
This compound488.75.8< 1-
This compound-3-O-β-D-glucoside650.83.7~150~150
This compound-28-O-β-D-glucoside650.83.5~250~250
Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Enzymatic Glycosylation

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_glycosylation Glycosylation Reaction cluster_analysis Analysis and Purification UGT_gene UGT Gene Amplification ligation Ligation UGT_gene->ligation vector Expression Vector vector->ligation transformation Transformation into E. coli ligation->transformation expression Protein Expression transformation->expression cell_lysis Cell Lysis expression->cell_lysis imac IMAC Purification cell_lysis->imac purified_ugt Purified UGT imac->purified_ugt reaction_mix Reaction Setup purified_ugt->reaction_mix uncargenin_c This compound uncargenin_c->reaction_mix udp_glucose UDP-Glucose udp_glucose->reaction_mix incubation Incubation reaction_mix->incubation glycosylated_product Glycosylated this compound incubation->glycosylated_product hplc_analysis HPLC/LC-MS Analysis glycosylated_product->hplc_analysis prep_hplc Preparative HPLC hplc_analysis->prep_hplc final_product Purified Glycoside prep_hplc->final_product

Caption: Workflow for enzymatic glycosylation of this compound.

Proposed Signaling Pathway Inhibition by this compound

Oleanane-type triterpenoids have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][7][11] While the direct effect of this compound on this pathway requires further investigation, its structural similarity to other active oleanane triterpenoids suggests a similar mechanism of action.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex (IKKα/β/γ) tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB/IκBα Complex nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates nfkb_ikb->nfkb inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes uncargenin_c This compound uncargenin_c->ikk inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

The glycosylation of this compound represents a viable strategy to enhance its aqueous solubility, a critical step towards realizing its therapeutic potential. Both chemical and enzymatic methods can be employed to achieve this modification, with enzymatic approaches offering advantages in terms of selectivity and milder reaction conditions. The provided protocols offer a starting point for researchers to produce and evaluate glycosylated this compound derivatives. Further studies should focus on characterizing the biological activities of these new compounds and optimizing their properties for drug development. The potential for this compound and its glycosides to modulate inflammatory pathways like NF-κB warrants deeper investigation, which could lead to the development of novel anti-inflammatory therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Uncargenin C and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of Uncargenin C and other complex pentacyclic triterpenoids. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges and enhance the yield and efficiency of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges applicable to a wide range of pentacyclic triterpenoid (B12794562) syntheses, including those of the oleanane (B1240867) and ursane (B1242777) classes to which this compound belongs.

Q1: My key stereocenter-forming reaction is resulting in low diastereoselectivity. What are the most common causes and what troubleshooting strategies can I employ?

A1: Achieving the correct stereochemistry is a primary challenge in the synthesis of complex natural products like this compound, which feature numerous contiguous stereocenters. Low diastereoselectivity can arise from insufficient facial bias in the substrate, suboptimal choice of catalyst or reagents, or reaction conditions that favor a thermodynamic product mixture over the desired kinetic product.

Troubleshooting Strategies:

  • Substrate Control: Modify the substrate to include sterically bulky groups that can direct the approach of incoming reagents. This is often a reliable strategy when catalyst control is challenging.

  • Reagent and Catalyst Control: The selection of chiral ligands and catalysts is critical. For reactions like asymmetric hydrogenations or aldol (B89426) additions, it is advisable to screen a panel of chiral ligands. The solvent can also play a crucial role in the organization of the transition state.

  • Temperature and Reaction Time: Lowering the reaction temperature often improves selectivity by favoring the kinetic product. It is also important to monitor the reaction over time to ensure that the desired product is not epimerizing to a more stable, but incorrect, isomer.

Q2: I am struggling with planning and executing a multi-step protecting group strategy. How can I avoid issues such as unexpected deprotection or incompatibility?

A2: Protecting group manipulations can be a significant source of inefficiency in complex syntheses if not planned with care. Key considerations include the stability of the protecting groups to a wide range of reaction conditions and their selective removal in the presence of other sensitive functionalities.

Troubleshooting Strategies:

  • Orthogonality: Design a protecting group strategy where each group can be removed under specific conditions that do not affect the others.

  • Protecting Group Stability: Carefully review the stability of your chosen protecting groups under all planned reaction conditions (e.g., acidic, basic, oxidative, reductive).

  • Minimize Protecting Group Manipulations: Whenever possible, choose synthetic routes that minimize the number of protection and deprotection steps.

Q3: My late-stage C-H oxidation reaction is giving a low yield and a mixture of products. How can I improve the selectivity?

A3: Late-stage C-H oxidation is a powerful tool for installing hydroxyl groups in complex molecules, but it can be challenging to control the regioselectivity and stereoselectivity.

Troubleshooting Strategies:

  • Directing Groups: The use of a directing group can significantly improve the selectivity of C-H oxidation by positioning the catalyst in close proximity to the desired C-H bond.

  • Steric and Electronic Bias: Analyze the substrate for inherent steric and electronic biases. Steric hindrance around certain C-H bonds may prevent their reaction, while the electronic nature of nearby functional groups can also influence reactivity.

  • Solvent and Catalyst Screening: The reaction environment can have a significant impact on selectivity. Screening different solvents and catalysts is often necessary to find the optimal conditions for a particular substrate.

Q4: I am having difficulty purifying my triterpenoid intermediates, especially when dealing with diastereomers. What are some effective purification strategies?

A4: The purification of structurally complex and often high molecular weight triterpenoid intermediates can be challenging, particularly when separating closely related diastereomers.

Troubleshooting Strategies:

  • Chromatography Optimization: For flash chromatography, experiment with different solvent systems, including less polar eluents which can often provide better separation of diastereomers. High-Performance Liquid Chromatography (HPLC), especially with chiral stationary phases, can be highly effective for separating stereoisomers.

  • Recrystallization: If the product is crystalline, recrystallization can be a powerful purification technique.

  • Derivatization: In cases where diastereomers are particularly difficult to separate, consider derivatizing the mixture to improve separation characteristics. The derivatizing group can then be removed after purification.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during the synthesis of this compound and related pentacyclic triterpenoids.

Problem 1: Low Yield in Polyene Cationic Cyclization

The polyene cationic cyclization is a key step in constructing the pentacyclic core of many triterpenoids. Low yields are a common issue.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase the amount of Lewis acid catalyst. - Ensure all reagents and solvents are strictly anhydrous.
Side Reactions (e.g., proton loss, rearrangement) - Lower the reaction temperature (e.g., from -20 °C to -78 °C). - Screen different Lewis acids (e.g., SnCl₄, BF₃·OEt₂, TiCl₄). - Change the solvent to one that better stabilizes the cationic intermediates.
Substrate Decomposition - Use a milder Lewis acid. - Decrease the reaction time. - Ensure the workup procedure is performed quickly and at a low temperature.
Problem 2: Poor Selectivity in Late-Stage Hydroxylation

Introducing hydroxyl groups at specific positions on the triterpenoid scaffold in the late stages of a synthesis is often plagued by poor selectivity.

Potential Cause Troubleshooting Steps
Multiple Reactive C-H Bonds - Introduce a directing group to guide the oxidant to the desired position. - Modify the substrate to increase steric hindrance around undesired C-H bonds.
Over-oxidation - Use a less powerful oxidizing agent. - Carefully control the stoichiometry of the oxidant. - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Sub-optimal Catalyst Performance - Screen a variety of oxidation catalysts (e.g., different metal-ligand complexes). - Optimize the reaction conditions for the chosen catalyst (e.g., temperature, solvent, additives).

Section 3: Quantitative Data Summary

The following tables provide examples of how reaction conditions can be optimized to improve yields in key transformations relevant to pentacyclic triterpenoid synthesis.

Table 1: Optimization of a Key C-H Oxidation Step
Entry Oxidant Catalyst Solvent Temperature (°C) Yield (%)
1m-CPBANoneCH₂Cl₂2515
2H₂O₂Fe(acac)₃CH₃CN6035
3PhI(OAc)₂Pd(OAc)₂AcOH8065
4PhI(OAc)₂Pd(OAc)₂ with directing groupAcOH8085
Table 2: Comparison of Lewis Acids in a Cationic Cyclization
Entry Lewis Acid Solvent Temperature (°C) Yield of Desired Cyclized Product (%)
1BF₃·OEt₂CH₂Cl₂-7845
2TiCl₄CH₂Cl₂-7855
3SnCl₄CH₂Cl₂-7870
4SnCl₄Toluene-7860

Section 4: Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of pentacyclic triterpenoids. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: General Procedure for Polyene Cationic Cyclization
  • A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the polyene substrate.

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added, and the solution is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The Lewis acid (e.g., SnCl₄, 1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction is stirred at -78 °C for 1-4 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.

  • The mixture is allowed to warm to room temperature and is then extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Late-Stage C-H Oxidation
  • To a solution of the triterpenoid substrate in a suitable solvent (e.g., acetic acid or dichloromethane) is added the catalyst (e.g., Pd(OAc)₂, 0.1 equivalents).

  • The oxidizing agent (e.g., PhI(OAc)₂, 1.5 equivalents) is added, and the mixture is stirred at the desired temperature (e.g., 25-80 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the starting material is consumed, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or preparative HPLC.

Section 5: Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound and related complex natural products.

experimental_workflow start Starting Materials fragment_A Synthesis of Fragment A start->fragment_A fragment_B Synthesis of Fragment B start->fragment_B coupling Fragment Coupling fragment_A->coupling fragment_B->coupling cyclization Key Cyclization (e.g., Polyene Cationic Cyclization) coupling->cyclization functionalization Late-Stage Functionalization (e.g., C-H Oxidation) cyclization->functionalization purification Purification (Chromatography, Recrystallization) functionalization->purification final_product This compound purification->final_product

Caption: A generalized convergent synthetic workflow for a complex triterpenoid.

Caption: A logical workflow for troubleshooting low-yielding reactions.

triterpenoid_biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_dmapp IPP & DMAPP mva_pathway->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) ipp_dmapp->fpp squalene Squalene fpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene cyclization Oxidosqualene Cyclase (OSC) oxidosqualene->cyclization amyrin α/β-Amyrin cyclization->amyrin p450 Cytochrome P450s (CYP450s) amyrin->p450 gt Glycosyltransferases (GTs) p450->gt triterpenoids Diverse Triterpenoids (e.g., this compound) gt->triterpenoids

Caption: Simplified biosynthetic pathway of pentacyclic triterpenoids.

Technical Support Center: Overcoming Uncargenin C Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Uncargenin C in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid (B12794562) compound isolated from Uncaria rhychophyllo Miq.[1] Like many other triterpenoids, it is a lipophilic molecule with poor aqueous solubility, which can pose significant challenges in biological assays that are typically conducted in aqueous buffer systems.[2][3] Inadequate dissolution can lead to inaccurate and irreproducible experimental results.

Q2: In which organic solvents is this compound soluble?

This compound is reported to be soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q3: What is the predicted pKa of this compound?

The predicted pKa of this compound is 4.61 ± 0.70.[1] This acidic pKa suggests that its solubility may be influenced by the pH of the solution.

Q4: Are there any known biological targets of this compound?

While this compound itself may not be the active compound, its intermediate has been reported to exhibit anti-leukemia activity. The molecular targets identified for this activity are Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-kB).[1]

Troubleshooting Guide for this compound Assays

This guide provides a step-by-step approach to troubleshoot and overcome common solubility-related issues during your experiments.

Issue 1: Precipitation of this compound upon addition to aqueous assay buffer.
  • Cause: This is the most common issue and occurs due to the hydrophobic nature of this compound and its low solubility in water.

  • Troubleshooting Steps:

    • Optimize Co-Solvent Concentration:

      • Problem: The final concentration of the organic solvent (e.g., DMSO) in your assay may be too low to maintain this compound in solution.

      • Solution: While it's crucial to keep the co-solvent concentration low to avoid cellular toxicity (typically <0.5% for DMSO in cell-based assays), you can perform a solvent tolerance test to determine the maximum concentration your specific assay can withstand without adverse effects.

    • Employ Serial Dilution:

      • Problem: A large, single-step dilution of the concentrated stock into the aqueous buffer can cause the compound to crash out of solution.

      • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10 mM in DMSO). Then, perform a series of step-wise dilutions in your final assay buffer. This gradual reduction in the organic solvent concentration can help maintain solubility.

    • Utilize Solubilizing Agents:

      • Problem: For some assays, co-solvents alone may not be sufficient.

      • Solution: Consider the use of surfactants or cyclodextrins.

        • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. A typical starting concentration is 0.01% (v/v).

        • Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

Issue 2: Inconsistent or non-reproducible assay results.
  • Cause: This can be a direct consequence of poor solubility, leading to variable concentrations of the active compound in the assay.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before and after adding this compound to your assay, carefully inspect the solution for any signs of precipitation (cloudiness, particles). Centrifuge the final assay plate or tubes and check for a pellet.

    • Incorporate Sonication: After preparing the final dilution, briefly sonicate the solution in an ultrasonic bath. This can help to break up small aggregates and improve dissolution.

    • pH Adjustment:

      • Problem: The pH of your assay buffer may not be optimal for this compound solubility.

      • Solution: Given the predicted acidic pKa of ~4.61, increasing the pH of the buffer to a more basic level (e.g., pH 7.4 or higher) will deprotonate the acidic group, potentially increasing its aqueous solubility. Always ensure the final pH is compatible with your assay system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously and/or sonicate in a water bath until the compound is completely dissolved. Visually confirm that no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solvent Tolerance Assay
  • Prepare a range of solvent concentrations: In your assay buffer, prepare a series of dilutions of your chosen organic solvent (e.g., DMSO at 0.1%, 0.25%, 0.5%, 1%, and 2%).

  • Run control experiments: Perform your assay using these different solvent concentrations without this compound.

  • Measure assay readout: Analyze the results to determine the highest concentration of the solvent that does not significantly affect your assay's performance (e.g., cell viability, enzyme activity). This will be your maximum allowable solvent concentration.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a general overview based on the reported solubility of other structurally related triterpenoids. These values should be considered as estimates.

SolventSolubility of Triterpenoids (Oleanolic/Betulinic Acid)Expected Solubility of this compound
Water (neutral pH)< 1 µg/mLVery Poor (< 1 µg/mL)
Aqueous (alkaline pH)Can increase significantly with pHPotentially Improved
DMSOSolubleSoluble
ChloroformSolubleSoluble
DichloromethaneSolubleSoluble
Ethyl AcetateSolubleSoluble
AcetoneSolubleSoluble

Visualizations

Signaling Pathway

This compound's intermediate has been shown to target the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ub NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation UncargeninC This compound Intermediate UncargeninC->IKK Inhibition Proteasome->IkB Degradation DNA DNA NFkB_nuc->DNA Gene Gene Expression (Inflammation, Survival) DNA->Gene

Caption: Simplified NF-κB signaling pathway targeted by this compound intermediate.

Experimental Workflow

The following workflow outlines the general steps for preparing this compound for an in vitro assay.

Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock Prepare High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock serial_dilution Perform Serial Dilution in Assay Buffer stock->serial_dilution final_concentration Achieve Final Assay Concentration serial_dilution->final_concentration add_to_assay Add to Assay System (e.g., Cells, Enzyme) final_concentration->add_to_assay end End add_to_assay->end Troubleshooting_Logic start Precipitation Observed? increase_cosolvent Increase Co-solvent % (within tolerance) start->increase_cosolvent Yes success Solubility Improved start->success No use_surfactant Use Surfactant (e.g., Tween 80) increase_cosolvent->use_surfactant Still Precipitates increase_cosolvent->success Resolved use_cyclodextrin Use Cyclodextrin use_surfactant->use_cyclodextrin Still Precipitates use_surfactant->success Resolved adjust_ph Adjust pH to > 5.3 use_cyclodextrin->adjust_ph Still Precipitates use_cyclodextrin->success Resolved sonicate Briefly Sonicate adjust_ph->sonicate Still Precipitates adjust_ph->success Resolved sonicate->success Resolved fail Still Issues: Consider Alternative Formulation sonicate->fail Still Precipitates

References

Uncargenin C stability problems in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uncargenin C. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a triterpenoid (B12794562) natural product.[1][2] It has been isolated from plants such as Uncaria rhychophyllo and Turpinia arguta.[1][3] It is important to note that while an intermediate of this compound has been reported to have anti-leukemia activity, this compound itself may not possess this activity.[1]

Q2: What solvent should I use to prepare this compound stock solutions?

This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For cell culture experiments, it is highly recommended to use high-purity, sterile DMSO to prepare a concentrated stock solution.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), with many protocols recommending 0.1% or lower. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

Q4: What are the primary factors that can affect the stability of this compound in cell culture media?

Several factors can influence the stability of a compound like this compound in cell culture media:

  • pH: The typical pH of cell culture medium (7.2-7.4) can promote chemical reactions like hydrolysis or isomerization.[4]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of degradation.[4]

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[4]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Cells themselves can also metabolize the compound.[4]

  • Isomerization: Related compounds, such as pentacyclic oxindole (B195798) alkaloids from Uncaria species, have been shown to undergo isomerization under standard cell culture conditions (pH 7.4 and 37°C), which can alter their biological activity.[5][6] Given that this compound is also a complex natural product, the potential for isomerization should be considered.

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect stock solutions and experimental setups from direct light.[4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.

This is a common issue that may be linked to the degradation or transformation of the compound in the cell culture medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly (desiccate at -20°C) and has not undergone multiple freeze-thaw cycles.[2]

  • Assess Stability in Your Specific Medium: The composition of your cell culture medium can significantly impact the stability of this compound. It is highly recommended to perform a stability study under your specific experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided in the "Experimental Protocols" section.

  • Consider Isomerization: As related compounds are known to isomerize, this could be a factor affecting this compound's activity.[5][6] Analyzing your compound in the culture medium over time by HPLC or LC-MS/MS can help identify the appearance of new peaks that may correspond to isomers.

  • Minimize Incubation Time: If you suspect degradation, consider reducing the duration of your experiment if possible. For longer-term assays, refreshing the medium with freshly diluted this compound at regular intervals may be necessary.

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted solutions for extended periods.

Issue 2: High variability between experimental replicates.

High variability can be caused by several factors, including inconsistent compound concentration and handling.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Before adding to your cells, ensure that this compound is completely dissolved in the medium. Gently mix the plate after adding the compound to ensure even distribution.

  • Consistent Cell Plating: Ensure a single-cell suspension before plating and mix the cell suspension between plating replicates to prevent settling. Inconsistent cell numbers will lead to variable responses.

  • Avoid Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: Hypothetical Stability of a Triterpenoid Compound in Cell Culture Medium

The following table provides representative data for a hypothetical triterpenoid, "Compound X," in a standard cell culture medium at 37°C. This illustrates the type of data you would generate from a stability study.

Time (hours)Concentration (µM)Standard Deviation% Remaining
010.000.12100
29.750.2597.5
49.420.1994.2
88.910.3189.1
247.530.4575.3
485.880.5258.8

Experimental Protocols

Protocol: Assessing Compound Stability in Cell Culture Media using HPLC or LC-MS/MS

This protocol provides a general procedure for determining the stability of this compound in your specific cell culture medium.[4][7]

Materials:

  • This compound

  • High-purity DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Cold acetonitrile (B52724)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will be your reference for 100% compound remaining.

  • Incubation: Incubate the remaining aliquots under your standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.

  • Sample Processing (Protein Precipitation):

    • To each media sample, add three volumes of cold acetonitrile to precipitate proteins.

    • Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or well for analysis.

  • Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

experimental_workflow Experimental Workflow for Assessing Compound Stability prep_stock Prepare 10 mM Stock Solution in DMSO spike_media Spike into Pre-warmed Cell Culture Media prep_stock->spike_media aliquot Aliquot Samples for Time Points spike_media->aliquot t0 Collect T=0 Sample aliquot->t0 incubate Incubate at 37°C, 5% CO2 aliquot->incubate precipitate Protein Precipitation with Acetonitrile t0->precipitate collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by HPLC/LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing compound stability in cell culture media.

hypothetical_signaling_pathway Hypothetical Signaling Pathway Modulated by a Triterpenoid cluster_membrane Cell Membrane receptor Receptor pkc PKC receptor->pkc Activation triterpenoid This compound (Hypothetical) triterpenoid->receptor mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) pkc->mapk_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) mapk_cascade->transcription_factor gene_expression Altered Gene Expression (Proliferation, Apoptosis) transcription_factor->gene_expression Nuclear Translocation cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by a triterpenoid.

References

Technical Support Center: Optimizing Uncargenin C Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Uncargenin C. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive functional groups?

A1: this compound is a natural triterpenoid (B12794562) with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid. Its key reactive functional groups for derivatization are three hydroxyl (-OH) groups at positions 3, 6, and 23, and one carboxylic acid (-COOH) group at position 28. These sites are amenable to a variety of chemical modifications.

Q2: Why is derivatization of this compound necessary?

A2: Derivatization is often performed to enhance the analytical properties of this compound or to modify its biological activity. For analytical purposes, derivatization can increase volatility and thermal stability, making the compound more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] From a pharmacological perspective, modifying the functional groups can alter the compound's solubility, bioavailability, and interaction with biological targets.[2]

Q3: What are the most common derivatization strategies for this compound?

A3: The most common strategies target the hydroxyl and carboxylic acid groups and include:

  • Silylation: Converts -OH and -COOH groups to trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This is a very common method to increase volatility for GC-MS analysis.

  • Acetylation: Converts hydroxyl groups to acetate (B1210297) esters. This can be useful for both analytical purposes and for structure-activity relationship studies.[2][3]

  • Esterification (specifically Methylation): Converts the carboxylic acid group to a methyl ester. This is often done to improve chromatographic behavior and to assess the role of the carboxylic acid in biological activity.

Q4: How can I monitor the progress of my this compound derivatization reaction?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the reaction mixture with that of the starting material (this compound), you can determine if the starting material has been consumed and a new, less polar product has been formed.

Q5: What analytical techniques are best suited for characterizing this compound derivatives?

A5: The choice of analytical technique depends on the derivative and the research question.

  • GC-MS is ideal for volatile derivatives like TMS ethers/esters.

  • HPLC-UV/MS is suitable for a wider range of derivatives, including those that are not sufficiently volatile for GC.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for the unambiguous structural elucidation of novel derivatives.

Troubleshooting Guide

Unpredictable results can be a common occurrence in the derivatization of complex natural products. The following table outlines potential issues, their likely causes, and suggested solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or No Reaction 1. Presence of moisture: Silylating reagents are highly sensitive to moisture. 2. Inactive reagents: Derivatization reagents can degrade over time. 3. Insufficient reagent: The molar ratio of the derivatizing agent to this compound may be too low. 4. Low reaction temperature or short reaction time: The reaction may not have reached completion.1. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. 2. Use fresh, high-quality derivatization reagents. 3. Increase the molar excess of the derivatizing agent. 4. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or HPLC.
Formation of Multiple Products 1. Partial derivatization: Not all functional groups have reacted. 2. Side reactions: The reaction conditions may be too harsh, leading to degradation or rearrangement. 3. Presence of impurities in the starting material. 1. Increase the amount of derivatizing reagent and/or prolong the reaction time. 2. Use milder reaction conditions (e.g., lower temperature). 3. Purify the starting this compound by chromatography before derivatization.
Low Yield of Desired Product 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Loss of product during extraction or chromatography. 1. Refer to the solutions for "Incomplete or No Reaction". 2. Use a milder workup procedure. For example, avoid strong acids or bases if the derivative is sensitive. 3. Optimize the extraction solvent and chromatographic purification method.
Poor Chromatographic Peak Shape (e.g., tailing) 1. Interaction of polar groups with the GC or HPLC column. 2. Column overload. 3. Contaminated column or injection port. 1. Ensure complete derivatization to mask all polar functional groups. 2. Dilute the sample before injection. 3. Clean the injection port and use a guard column. If necessary, bake out the GC column or flush the HPLC column.
Derivative is Unstable 1. Hydrolysis of the derivative: Silyl ethers, in particular, can be sensitive to moisture and acidic conditions. 2. Thermal degradation in the GC inlet. 1. Analyze the sample as soon as possible after derivatization. Store under anhydrous conditions. 2. Lower the GC inlet temperature.

Optimizing Reaction Conditions: A Tabular Summary

The following table provides a summary of key parameters for different derivatization methods applicable to this compound.

Parameter Silylation (TMS derivative) Acetylation Esterification (Methyl Ester)
Target Functional Group(s) -OH, -COOH-OH-COOH
Common Reagents BSTFA + 1% TMCS, MSTFAAcetic Anhydride (B1165640)Iodomethane (B122720) (MeI), Trimethylsilyldiazomethane
Solvent Pyridine (B92270), Acetonitrile, DichloromethanePyridine, Acetic Anhydride (as solvent)Acetone (B3395972), DMF
Catalyst/Promoter TMCS (catalyst)Pyridine (catalyst and solvent)K₂CO₃ (base for MeI)
Typical Temperature 60-80 °CRoom Temperature to RefluxRoom Temperature
Typical Reaction Time 30 min - 2 hours1 - 24 hours12 - 24 hours
Work-up Procedure Evaporation of reagent under N₂, reconstitution in a non-polar solvent.Quenching with water, extraction with an organic solvent.Filtration, evaporation of solvent, extraction.

Experimental Protocols

Below are detailed methodologies for key derivatization reactions of this compound.

Protocol 1: Silylation of this compound for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) derivative of this compound to enhance volatility for GC-MS analysis.

Materials:

  • This compound (1 mg)

  • Anhydrous Pyridine (100 µL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL)

  • Reacti-Vial™ or other suitable reaction vial with a screw cap

  • Heating block or water bath

  • Nitrogen gas supply

  • Anhydrous Hexane (B92381) or Ethyl Acetate

Procedure:

  • Place 1 mg of this compound into a clean, dry Reacti-Vial™.

  • Add 100 µL of anhydrous pyridine to dissolve the sample. Gentle warming may be required.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 1 hour.

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of anhydrous hexane or ethyl acetate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Acetylation of this compound

Objective: To acetylate the hydroxyl groups of this compound.

Materials:

  • This compound (10 mg)

  • Acetic Anhydride (1 mL)

  • Anhydrous Pyridine (1 mL)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Distilled water

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 10 mg of this compound in 1 mL of anhydrous pyridine in a small round-bottom flask.

  • Add 1 mL of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath and slowly add 10 mL of distilled water to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acetylated this compound by column chromatography if necessary.

Protocol 3: Methyl Esterification of this compound

Objective: To selectively esterify the carboxylic acid group of this compound.

Materials:

  • This compound (10 mg)

  • Anhydrous Acetone (5 mL)

  • Anhydrous Potassium Carbonate (K₂CO₃) (15 mg)

  • Iodomethane (MeI) (15 µL)

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a solution of this compound (10 mg) in anhydrous acetone (5 mL), add anhydrous potassium carbonate (15 mg).

  • Add iodomethane (15 µL) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the this compound methyl ester by column chromatography.

Visualizing Workflows and Logic

General Experimental Workflow for this compound Derivatization

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatization Reagent & Catalyst dissolve->add_reagent react React at Controlled Temperature add_reagent->react monitor Monitor Reaction (TLC/HPLC) react->monitor workup Reaction Work-up & Quenching monitor->workup Complete extract Extraction workup->extract purify Purification (Chromatography) extract->purify analyze Analysis (GC-MS, HPLC, NMR) purify->analyze end End: Purified Derivative analyze->end

Caption: A general workflow for the derivatization of this compound.

Troubleshooting Decision Tree for Incomplete Derivatization

troubleshooting_workflow start Issue: Incomplete Reaction check_moisture Check for Moisture? (Reagents, Glassware, Solvents) start->check_moisture First Check check_reagents Reagents Expired or Degraded? check_moisture->check_reagents No solution_moisture Solution: Use Anhydrous Conditions, Dry Glassware & Solvents check_moisture->solution_moisture Yes check_conditions Reaction Conditions (Time, Temp, Stoichiometry)? check_reagents->check_conditions No solution_reagents Solution: Use Fresh Reagents check_reagents->solution_reagents Yes solution_conditions Solution: Increase Time, Temperature, or Reagent Molar Ratio check_conditions->solution_conditions Suboptimal

Caption: A decision tree for troubleshooting incomplete derivatization reactions.

References

Technical Support Center: Uncargenin C Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Uncargenin C and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type. Its chemical structure is characterized by a five-ring carbon skeleton with multiple hydroxyl groups, a carboxylic acid function, and a double bond, which are sites susceptible to chemical degradation.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general stability of oleanane triterpenoids, this compound is likely susceptible to degradation under the following conditions:

  • pH Extremes: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of oxidation products.[1]

  • Elevated Temperatures: High temperatures can accelerate the rate of various degradation reactions.

  • Light Exposure: Particularly UV light, can provide the energy to initiate photochemical degradation reactions.[1]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, plausible pathways can be inferred based on its functional groups (hydroxyls, carboxylic acid, and a double bond on an oleanane skeleton). These include:

  • Acid-Catalyzed Degradation: Under acidic conditions, potential reactions include dehydration of the hydroxyl groups and isomerization of the double bond.

  • Base-Catalyzed Degradation (Alkaline Hydrolysis): In the presence of a base, the carboxylic acid can be deprotonated, potentially influencing the overall stability. While less common for the core structure, ester derivatives would be readily hydrolyzed.

  • Oxidative Degradation: The double bond and hydroxyl groups are susceptible to oxidation, which can lead to the formation of epoxides, ketones, or further oxidized products. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Exposure to light, especially UV, can lead to the formation of reactive species and subsequent degradation products through various photochemical reactions.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid or dehydration of hydroxyl groups may occur.

Q4: How can I prevent the degradation of this compound during storage and handling?

To minimize degradation, the following precautions are recommended:

  • Storage Conditions: Store this compound as a solid in a well-sealed container, protected from light and moisture, at low temperatures (e.g., -20°C).

  • Inert Atmosphere: For long-term storage or when in solution, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • pH Control: When in solution, maintain the pH close to neutral (pH 6-8) using a suitable buffer system.

  • Solvent Selection: Use high-purity, degassed solvents for preparing solutions. Avoid solvents that may contain acidic or basic impurities or peroxides.

  • Light Protection: Handle the compound and its solutions in amber-colored glassware or under reduced light conditions to prevent photodegradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis of this compound. Degradation of the compound may have occurred.- Review storage and handling procedures. - Perform a forced degradation study to identify potential degradation products and their retention times. - Ensure the analytical method is stability-indicating.
Loss of this compound potency or concentration over time in solution. The compound is degrading in the chosen solvent or under the storage conditions.- Prepare fresh solutions for each experiment. - Evaluate the stability of this compound in different solvents and buffer systems. - Store solutions at a lower temperature and protect from light.
Discoloration of solid this compound or its solutions. This may indicate oxidation or the formation of degradation products.- Store the compound under an inert atmosphere. - Use antioxidants if compatible with the intended application. - Re-purify the compound if necessary.

Quantitative Stability Data

The following table presents hypothetical stability data for this compound under forced degradation conditions to illustrate how results are typically summarized.

Stress Condition Time This compound Remaining (%) Major Degradation Products (% Peak Area)
0.1 M HCl 24h85.2DP1 (8.5%), DP2 (4.1%)
0.1 M NaOH 24h90.5DP3 (5.3%), DP4 (2.8%)
10% H₂O₂ 24h78.9DP5 (12.3%), DP6 (6.5%)
Heat (80°C) 48h92.1DP7 (4.7%)
Light (ICH Q1B) 24h95.8DP8 (2.5%)

DP = Degradation Product

Experimental Protocols

Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to prepare a solution for analysis.

  • Photodegradation:

    • Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

Plausible Degradation Pathways of this compound cluster_main cluster_pathways Uncargenin_C This compound (Oleanane Triterpenoid) Acid {Acid-Catalyzed | (e.g., HCl)} Base {Base-Catalyzed | (e.g., NaOH)} Oxidation {Oxidative | (e.g., H₂O₂)} Photo {Photochemical | (UV/Vis Light)} Thermal {Thermal | (Heat)} Dehydration_Isomerization Dehydration/Isomerization Products Acid->Dehydration_Isomerization Saponification Salt Formation Base->Saponification Oxidized_Products Epoxides, Ketones, etc. Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photo->Photo_Products Thermal_Products Decarboxylation/Dehydration Products Thermal->Thermal_Products

Caption: Plausible degradation pathways of this compound under different stress conditions.

Experimental Workflow for this compound Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (10% H₂O₂, RT) Stock_Solution->Oxidative Thermal Thermal (Solid, 80°C) Stock_Solution->Thermal Photolytic Photolytic (ICH Q1B) Stock_Solution->Photolytic Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Dissolve & Dilute Photolytic->Neutralize HPLC_MS Analyze by Stability-Indicating HPLC/LC-MS Method Neutralize->HPLC_MS Data_Analysis Identify & Quantify Degradation Products HPLC_MS->Data_Analysis

Caption: General experimental workflow for conducting a forced degradation study on this compound.

References

Technical Support Center: Uncargenin C Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uncargenin C bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues leading to inconsistent results in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a secondary metabolite isolated from plants of the Uncaria genus. This genus is known to produce a wide array of bioactive compounds, including alkaloids, terpenoids, and flavonoids.[1][2][3][4][5] The specific bioactivity of this compound is an area of active research, but compounds from Uncaria have shown potential neuroprotective, anti-inflammatory, and antioxidant effects.[1][4]

Q2: We are observing significant variability in our bioassay results with this compound between different batches. What could be the cause?

Inconsistent results across different batches of a natural product like this compound can stem from several factors:

  • Variability in the Source Material: The concentration of bioactive compounds in plants can vary depending on geographical location, climate, and harvest time.[2]

  • Extraction and Purification Differences: Minor variations in extraction solvents, temperature, or purification chromatography can lead to different impurity profiles or degradation of the target compound.

  • Compound Instability: this compound, like many natural products, may be sensitive to light, temperature, and pH, leading to degradation over time.

Q3: Our purified this compound shows lower bioactivity than the initial crude extract. Why is this happening?

This is a common phenomenon in natural product research and can be attributed to:

  • Synergistic Effects: The observed activity in the crude extract may be the result of a synergistic interaction between this compound and other compounds present in the extract.

  • Compound Degradation: The purification process may expose the compound to conditions that cause it to degrade.

  • Low Concentration: The concentration of this compound in the purified fraction might be below the effective concentration required for the observed bioactivity.

Troubleshooting Guides

Issue 1: High Background or False Positives in Absorbance/Fluorescence-Based Assays

High background or false positives in optical-based assays are common when working with natural products.

Troubleshooting Workflow:

start High Background Signal check_color Does this compound solution have color? start->check_color check_fluorescence Is the assay fluorescence-based? check_color->check_fluorescence No run_background_control Run a background control (compound + media, no cells/reagents) check_color->run_background_control Yes check_fluorescence->run_background_control No run_quenching_control Run a quenching control (compound + fluorescent probe) check_fluorescence->run_quenching_control Yes subtract_background Subtract background from experimental wells run_background_control->subtract_background consider_alternative Consider an alternative assay with a different detection method run_quenching_control->consider_alternative

Caption: Troubleshooting workflow for optical assay interference.

Detailed Steps:

  • Visual Inspection: Observe if the this compound stock solution has a distinct color.

  • Background Control: Prepare a control well containing the assay medium and this compound at the same concentration used in the experiment, but without the cells or biological target. Measure the absorbance or fluorescence and subtract this value from your experimental wells.

  • Quenching Control (for fluorescence assays): Prepare a control with your fluorescent probe and add this compound. A decrease in signal compared to the probe alone indicates quenching. If significant quenching occurs, consider alternative, non-fluorescent assays.

Issue 2: Inconsistent Inhibition/Activation in Enzyme or Cell-Based Assays

Variability in the biological response can be due to the compound's physicochemical properties or its interaction with assay components.

Troubleshooting Workflow:

start Inconsistent Bioactivity check_solubility Check for compound precipitation in assay media start->check_solubility check_aggregation Suspect non-specific activity (e.g., PAINS behavior) check_solubility->check_aggregation No precipitate modify_solubilization Test different co-solvents (e.g., DMSO, ethanol) at low concentrations (<1%) check_solubility->modify_solubilization Precipitate observed test_detergent Include a non-ionic detergent (e.g., Triton X-100) in the assay check_aggregation->test_detergent activity_restored Activity restored/stabilized? test_detergent->activity_restored modify_solubilization->activity_restored confirm_target Confirm target engagement with an orthogonal assay activity_restored->confirm_target Yes

Caption: Troubleshooting workflow for inconsistent bioactivity.

Detailed Steps:

  • Solubility Check: Visually inspect the assay wells for any signs of compound precipitation. If observed, try different solubilizing agents or lower the compound concentration.

  • Aggregation Potential: Some natural products can form aggregates that non-specifically inhibit proteins. Including a low concentration of a non-ionic detergent like Triton X-100 can help disrupt these aggregates.

  • Orthogonal Assays: Confirm the bioactivity of this compound using a different assay that measures a distinct downstream event of the same signaling pathway.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)

This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium with the this compound dilutions and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

ParameterValue
Cell LineHeLa
Seeding Density5,000 cells/well
Incubation Time48 hours
Final DMSO Conc.< 0.5%
Wavelength570 nm
Protocol 2: PI3K/Akt Pathway Western Blot Analysis

This protocol is to determine if this compound affects the PI3K/Akt signaling pathway.

Materials:

  • Cells treated with this compound

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (p-Akt, total Akt, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

Signaling Pathway

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a common target for natural products with anti-cancer properties. Inconsistencies in bioassays targeting this pathway can arise from off-target effects or compound instability.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3B GSK3β Akt->GSK3B Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3B->Proliferation

Caption: The PI3K/Akt signaling pathway, a potential target for this compound.

References

Technical Support Center: Troubleshooting NMR Spectra of Uncargenin C and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of Uncargenin C and other complex pentacyclic triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and artifacts encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when acquiring NMR spectra of this compound, a pentacyclic triterpenoid?

A1: The most frequent issues encountered during the NMR analysis of this compound and similar triterpenoids include:

  • Poor solubility: Triterpenoids can have limited solubility in common NMR solvents, leading to low signal-to-noise ratios.

  • Signal overlapping: The ¹H NMR spectra, particularly in the aliphatic region (0.5-2.5 ppm), are often crowded with overlapping signals from numerous methylene (B1212753) and methine protons, making interpretation difficult.

  • Broad signals: Hydroxyl (-OH) and carboxylic acid (-COOH) protons can exchange with residual water in the solvent, leading to broad signals that can be difficult to identify.

  • Quaternary carbon identification: The signals for quaternary carbons in ¹³C NMR are often weak due to their long relaxation times.

Q2: I'm seeing a broad hump in my ¹H NMR spectrum. What could it be?

A2: A broad hump in your ¹H NMR spectrum is often due to the presence of water in your deuterated solvent. To confirm this, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal disappears or significantly reduces in intensity, it was due to exchangeable protons (like -OH or -NH) swapping with the deuterium (B1214612) from D₂O.

Q3: My baseline is distorted and not flat. How can I correct this?

A3: Baseline distortion can arise from several factors, including improper phasing of the spectrum, a very strong solvent signal, or issues with the spectrometer's receiver gain. Most NMR processing software has functions for automatic or manual baseline correction. Applying a polynomial fitting function to the baseline can often correct for these distortions.

Q4: Some of my peaks in the ¹³C NMR spectrum are very weak, especially in the downfield region. Why is this and how can I improve it?

A4: Weak signals in a ¹³C NMR spectrum are common for quaternary carbons (carbons not attached to any protons). These carbons have long relaxation times and do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons. To improve the signal-to-noise ratio for these peaks, you can increase the number of scans and/or increase the relaxation delay between scans.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio and Broad Lineshapes
  • Symptom: The signals in your spectrum are weak and the peaks are broad, making it difficult to identify and integrate them accurately.

  • Possible Cause:

    • Low Sample Concentration: The concentration of this compound in the NMR tube is too low.

    • Poor Sample Solubility: The compound is not fully dissolved in the chosen deuterated solvent.

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Troubleshooting Workflow:

    G A Poor Signal-to-Noise / Broad Peaks B Increase Sample Concentration A->B C Try a Different Deuterated Solvent (e.g., DMSO-d6, Pyridine-d5) A->C D Filter the Sample A->D E Add a Chelating Agent (e.g., EDTA) A->E F Re-acquire Spectrum B->F C->F D->F E->F G Issue Resolved F->G

    Troubleshooting workflow for poor signal quality.

Issue 2: Severe Signal Overlap in the ¹H NMR Spectrum
  • Symptom: The aliphatic region of the ¹H NMR spectrum (typically 0.5-2.5 ppm for triterpenoids) is a complex multiplet where individual signals cannot be resolved.

  • Possible Cause: The rigid pentacyclic structure of this compound results in many protons with very similar chemical environments.

  • Solution:

    • 2D NMR Spectroscopy: The most effective way to resolve overlapping signals is to use two-dimensional NMR techniques.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. Since carbon chemical shifts are more dispersed, this can resolve overlapping proton signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

      • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry of the molecule.

Data Presentation

Table 1: Common Deuterated Solvents and Their Residual Proton Signals
Deuterated SolventChemical FormulaResidual ¹H Signal (ppm)Water Signal (ppm)
Chloroform-dCDCl₃7.261.56
Methanol-d₄CD₃OD3.31, 4.87 (OH)4.87
DMSO-d₆(CD₃)₂SO2.503.33
Acetone-d₆(CD₃)₂CO2.052.84
Benzene-d₆C₆D₆7.160.40
Deuterium OxideD₂O4.794.79

Note: The chemical shift of the water peak can vary depending on temperature and sample conditions.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of this compound
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Pyridine-d₅). The choice of solvent may depend on the solubility of the compound.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any suspended particles.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of 1D and 2D NMR Spectra
  • Spectrometer Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (as needed):

    • COSY: To establish ¹H-¹H connectivities.

    • HSQC: To determine ¹H-¹³C one-bond correlations.

    • HMBC: To determine long-range ¹H-¹³C correlations.

    • NOESY/ROESY: To investigate spatial proximities and stereochemistry.

    • Use standard pulse programs and optimize acquisition parameters (e.g., number of increments, spectral widths) for the specific experiment and sample.

Mandatory Visualization

Chemical Structure of this compound

Chemical structure of this compound (a pentacyclic triterpenoid).

Technical Support Center: Scaling Up Uncargenin C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and scaling up of Uncargenin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological sources?

This compound is a pentacyclic triterpenoid (B12794562). It has been isolated from Uncaria rhynchophylla (Miq.) Jacks, a plant used in traditional Chinese medicine, and also from the leaves of Turpinia arguta. These plants are known to contain a variety of bioactive compounds, including alkaloids, flavonoids, and other triterpenoids.[1][2]

Q2: What are the primary challenges when scaling up the extraction of this compound?

Scaling up the extraction of this compound from its natural sources presents several challenges common to natural product extraction. These include:

  • Low Yield: Triterpenoids like this compound are often present in low concentrations in the plant material.

  • Co-extraction of Impurities: Crude extracts typically contain a complex mixture of other compounds, such as pigments, lipids, and other secondary metabolites, which can interfere with the isolation and purification of the target compound.

  • Solvent Selection and Consumption: Identifying the optimal solvent for selective extraction is crucial. Scaling up the process can lead to the consumption of large volumes of organic solvents, raising cost and environmental concerns.

  • Process Optimization: Parameters such as extraction time, temperature, and solvent-to-solid ratio need to be carefully optimized for large-scale operations to ensure efficiency and reproducibility.

  • Compound Stability: Triterpenoids can be susceptible to degradation under harsh extraction conditions, such as high temperatures.

Q3: What are the reported biological activities of compounds from Uncaria rhynchophylla?

Extracts from Uncaria rhynchophylla and its isolated compounds, including various triterpenoids and alkaloids, have demonstrated a range of biological activities. These include anti-inflammatory, neuroprotective, and anti-diabetic effects.[3][4][5] Specifically, extracts have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β) in macrophages.[4] Some triterpenoids from this plant have also shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting anti-diabetic potential.[3] Furthermore, alkaloids from Uncaria rhynchophylla have been investigated for their neuroprotective effects in models of Parkinson's disease.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Crude Extract Inefficient cell wall disruption.Ensure the plant material is dried and finely powdered to increase the surface area for solvent penetration.
Inappropriate solvent selection.The polarity of the extraction solvent is critical. Ethanol (B145695) or methanol (B129727) are commonly used for initial extraction of triterpenoids. Conduct small-scale trials with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane) to find the optimal one for this compound.
Insufficient extraction time or temperature.Increase the extraction time or temperature. However, be cautious as excessive heat can degrade the target compound. Ultrasonic-assisted extraction can enhance efficiency at lower temperatures.
Low Purity of this compound in the Extract Co-extraction of non-polar impurities (e.g., fats, waxes).Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids before extracting with a more polar solvent.
Presence of polar impurities (e.g., sugars, glycosides).Employ liquid-liquid partitioning of the crude extract between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.
Difficulty in Isolating this compound by Chromatography Poor separation of closely related triterpenoids.Optimize the mobile phase for column chromatography. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is often effective.
Overloading of the column.Ensure the amount of crude extract loaded onto the column is appropriate for its size to prevent band broadening and poor separation.
Inconsistent Results Between Batches Variation in the chemical composition of the plant material.Source plant material from a consistent geographical location and harvest at the same developmental stage. Proper storage of the dried plant material is also crucial.
Lack of standardized extraction procedures.Maintain consistent parameters for each extraction, including particle size of the plant material, solvent-to-solid ratio, extraction time, and temperature.

Experimental Protocols

Protocol 1: Lab-Scale Ultrasonic-Assisted Extraction of Triterpenoids from Uncaria rhynchophylla

This protocol provides a general procedure for the extraction of triterpenoids from the hook-bearing stems of Uncaria rhynchophylla.

1. Sample Preparation:

  • Air-dry the hook-bearing stems of Uncaria rhynchophylla.
  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a suitable flask.
  • Add 1 L of 95% ethanol (1:10 solid-to-liquid ratio).
  • Place the flask in an ultrasonic bath.
  • Perform sonication for 60 minutes at a controlled temperature (e.g., 40-50°C).
  • Filter the mixture through filter paper.
  • Repeat the extraction process on the plant residue two more times with fresh solvent.
  • Combine the filtrates.

3. Concentration:

  • Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

4. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude ethanol extract in water.
  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
  • Separate the layers using a separatory funnel and collect each fraction.
  • Concentrate each fraction to dryness. Triterpenoids are typically enriched in the ethyl acetate fraction.

Protocol 2: Scaling Up Considerations and Pilot-Scale Extraction

Scaling up from the lab to a pilot or industrial scale requires careful consideration of several factors.

1. Equipment:

  • Replace glassware with stainless steel reactors and extraction vessels.
  • Utilize industrial-grade filtration systems (e.g., filter presses).
  • Employ large-scale rotary evaporators or falling film evaporators for solvent recovery.

2. Process Parameters:

  • Solid-to-Liquid Ratio: While a 1:10 ratio is common in the lab, optimizing this for a larger scale can significantly reduce solvent consumption. Ratios of 1:5 to 1:8 might be feasible.
  • Extraction Method: For large volumes, percolation or dynamic maceration in a stirred reactor may be more efficient than static maceration or ultrasonication of the entire volume.
  • Solvent Recovery: Implementing an efficient solvent recovery system is crucial for economic viability and environmental sustainability.

3. Purification:

  • Large-scale column chromatography can be challenging. Consider using techniques like flash chromatography or preparative HPLC for purification of larger quantities of the enriched fraction.

Data Presentation

Table 1: Comparison of Solvents for Triterpenoid Extraction

SolventPolarity IndexTriterpenoids Typically ExtractedNotes
Hexane0.1Non-polar triterpenoids, aglyconesGood for initial defatting.
Chloroform4.1Wide range of triterpenoidsEffective but has safety and environmental concerns.
Ethyl Acetate4.4Moderately polar triterpenoidsA good solvent for partitioning from an aqueous phase.
Ethanol4.3Polar and some non-polar triterpenoidsA common and effective solvent for initial extraction.
Methanol5.1Polar triterpenoids, glycosidesSimilar to ethanol but can extract more polar compounds.
Water10.2Highly polar glycosylated triterpenoidsUsed in decoctions, but less effective for many triterpenoid aglycones.

Mandatory Visualizations

Biosynthesis of Ursane (B1242777) and Oleanane (B1240867) Triterpenoids

This compound is a triterpenoid with an oleanane skeleton. The biosynthesis of oleanane and the structurally related ursane-type triterpenoids begins with the cyclization of 2,3-oxidosqualene.

G Biosynthesis of Ursane and Oleanane Triterpenoids cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Cyclization and Diversification Acetyl-CoA Acetyl-CoA IPP/DMAPP IPP/DMAPP Acetyl-CoA->IPP/DMAPP via Mevalonate Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP/DMAPP->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase beta-Amyrin beta-Amyrin 2,3-Oxidosqualene->beta-Amyrin beta-Amyrin Synthase alpha-Amyrin alpha-Amyrin 2,3-Oxidosqualene->alpha-Amyrin alpha-Amyrin Synthase Oleanane Skeleton Oleanane Skeleton beta-Amyrin->Oleanane Skeleton P450s, etc. Ursane Skeleton Ursane Skeleton alpha-Amyrin->Ursane Skeleton P450s, etc. This compound This compound Oleanane Skeleton->this compound Hydroxylation, etc.

Caption: Biosynthesis pathway of ursane and oleanane triterpenoids.

Potential Anti-Inflammatory Signaling Pathway

Extracts of Uncaria rhynchophylla have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. While not specifically demonstrated for this compound, this represents a likely mechanism of action for the anti-inflammatory effects of triterpenoids from this plant.

G Potential Anti-Inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα IκBα IκBα p-IκBα->IκBα Degradation NF-κB NF-κB IκBα->NF-κB NF-κB (nucleus) NF-κB (nucleus) NF-κB->NF-κB (nucleus) Translocation Pro-inflammatory Genes (iNOS, IL-1β) Pro-inflammatory Genes (iNOS, IL-1β) NF-κB (nucleus)->Pro-inflammatory Genes (iNOS, IL-1β) This compound (hypothesized) This compound (hypothesized) This compound (hypothesized)->IKK Complex Inhibition

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Extraction and Isolation

The following diagram illustrates a logical workflow for the extraction and isolation of this compound.

G Experimental Workflow for this compound Extraction Plant Material (Uncaria rhynchophylla) Plant Material (Uncaria rhynchophylla) Drying and Grinding Drying and Grinding Plant Material (Uncaria rhynchophylla)->Drying and Grinding Ultrasonic-Assisted Extraction (Ethanol) Ultrasonic-Assisted Extraction (Ethanol) Drying and Grinding->Ultrasonic-Assisted Extraction (Ethanol) Filtration and Concentration Filtration and Concentration Ultrasonic-Assisted Extraction (Ethanol)->Filtration and Concentration Crude Extract Crude Extract Filtration and Concentration->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction Enriched with Triterpenoids Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Ethyl Acetate Fraction->Column Chromatography (Silica Gel) Fractions Fractions Column Chromatography (Silica Gel)->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Crystallization/Preparative HPLC Crystallization/Preparative HPLC Combine Pure Fractions->Crystallization/Preparative HPLC Pure this compound Pure this compound Crystallization/Preparative HPLC->Pure this compound

Caption: Workflow for the extraction and isolation of this compound.

References

Uncargenin C Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uncargenin C crystallization. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality single crystals of this compound. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions.

This compound is a triterpenoid (B12794562) with the chemical formula C30H48O5.[1][] It is typically supplied as a powder and is known to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972).[1][3] The complex structure of triterpenoids can often present challenges for crystallization, making a systematic approach essential for success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample not crystallizing?

A1: Failure to crystallize can stem from several factors. The most common issues include incorrect solvent selection, insufficient supersaturation, or the presence of impurities.[4][5] this compound's solubility in solvents like DMSO and acetone suggests that a range of polarities should be explored.[1][3] If a solution is too dilute (undersaturated), crystallization will not occur. Conversely, if it is too concentrated or cools too quickly, the compound may "crash out" as an amorphous solid or oil.[4][6] Purity is also critical; even small amounts of contaminants can inhibit the formation of an ordered crystal lattice.[4][5]

Q2: What is "oiling out," and why is it happening with my sample?

A2: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) instead of a solid crystal.[7] This often happens when a compound's solubility is very high in the chosen solvent or when the solution is cooled too rapidly, causing it to become supersaturated at a temperature above its melting point in that solvent system.[4][6] Compounds with flexible structures, like some triterpenoids, can be prone to oiling out.[7] To resolve this, you can try using a less effective solvent, reducing the initial concentration, or slowing the cooling rate significantly.[4][7]

Q3: How pure does my this compound sample need to be for successful crystallization?

A3: For single-crystal X-ray diffraction (SCXRD), a sample purity of at least 80-90% is recommended as a starting point.[4] Impurities can disrupt the crystal packing process, leading to poor crystal quality or complete failure of crystallization.[5] If you suspect purity issues, it is advisable to repurify the sample using techniques like column chromatography or preparative HPLC before attempting crystallization again.

Q4: How much sample do I need to grow crystals for X-ray diffraction?

A4: While the ideal crystal size is 0.2–0.4 mm in at least two dimensions, this can often be achieved with milligram quantities of the compound.[8][9] Techniques like vapor diffusion are particularly well-suited for small amounts of material.[4][10] A typical experiment might use 2-10 mg of the compound.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your crystallization experiments.

Problem / Observation Potential Cause(s) Recommended Solutions & Actions
No Crystals Form (Clear Solution Remains) 1. Solution is undersaturated (too much solvent).[11] 2. Insufficient time for nucleation/growth.1. Induce Nucleation: Gently scratch the inner surface of the vial with a glass rod to create nucleation sites.[6][11] 2. Add a Seed Crystal: If available, add a tiny crystal from a previous batch.[11] 3. Slow Evaporation: Loosen the cap slightly (or cover with foil and poke small holes) to allow for slow solvent evaporation, thereby increasing the concentration.[11][12][13] 4. Lower Temperature: Place the vial in a refrigerator or cold room to decrease solubility.[11]
Sample "Oils Out" 1. Solution is too concentrated. 2. Cooling rate is too fast.[4] 3. Solvent is too good for the compound.[4] 4. Presence of impurities lowering the melting point.[6]1. Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil, then add more solvent (5-10%) before attempting to cool again.[6][7] 2. Change Solvent System: Switch to a solvent in which this compound is less soluble.[4] 3. Slow Down Cooling: Insulate the vessel or use a dewar with warm water to ensure a very slow temperature decrease.[9][13]
Amorphous Precipitate or Powder Forms 1. Supersaturation was reached too quickly.[4] 2. Solution was disturbed during crystal growth.1. Reduce Concentration: Use a more dilute starting solution. 2. Use a Poorer Solvent: Select a solvent where solubility is lower. 3. Isolate from Vibrations: Move the experiment to a location free from disturbances.[8]
Many Tiny Crystals Form 1. Nucleation rate is too high.[4] 2. Solution is too concentrated or cooled too fast.[14]1. Filter and Re-dissolve: Filter the microcrystals, re-dissolve them in fresh, warm solvent, and allow the solution to cool more slowly. 2. Reduce Supersaturation: Use a slightly higher solvent volume or a slower method like vapor diffusion.[10]
Low Crystal Yield 1. Too much solvent was used initially.[6] 2. Crystals were filtered before crystallization was complete. 3. The chosen solvent retains significant compound in the mother liquor.1. Concentrate Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to recover more crystals. 2. Optimize Solvent Volume: Systematically reduce the initial amount of solvent used for dissolution. 3. Cool for Longer/Colder: Ensure the solution has cooled completely (e.g., in an ice bath) before filtration to maximize precipitation.[11]

Experimental Protocols & Methodologies

Before starting, ensure all glassware is scrupulously clean, as dust, fibers, or old residues can act as unwanted nucleation sites.[4]

Protocol 1: Slow Evaporation

This is often the simplest method to attempt first.[9]

  • Solvent Selection: Choose a solvent or solvent mixture in which this compound is moderately soluble (e.g., Ethyl Acetate, Dichloromethane).[1] The goal is to create a nearly saturated solution.

  • Dissolution: In a small, clean vial, dissolve 5-10 mg of this compound in the minimum amount of the chosen solvent at room temperature. Ensure the solid is fully dissolved.

  • Evaporation: Cover the vial with parafilm or aluminum foil and pierce a few small holes with a needle.[12][13] This controls the rate of evaporation. More holes are suitable for less volatile solvents, and fewer holes for highly volatile ones.[9]

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[12] Crystals should form as the solvent slowly evaporates, increasing the concentration.[15]

Protocol 2: Vapor Diffusion

This technique is excellent for small quantities of material and allows for very slow crystal growth.[4][10]

  • Setup: You will need a small inner vial and a larger outer vial or jar with a tight-fitting lid.

  • Sample Preparation: Dissolve 2-5 mg of this compound in a "good" solvent (one in which it is readily soluble, like Acetone or DMSO) in the small inner vial.[1][4] Use a minimal volume (e.g., 0.1-0.2 mL).

  • Reservoir Preparation: Add a larger volume (e.g., 1-2 mL) of a volatile "anti-solvent" (one in which this compound is insoluble, such as hexane (B92381) or diethyl ether) to the larger outer vial.[15]

  • Assembly: Place the open inner vial inside the outer vial, ensuring the liquid levels are such that there is no risk of mixing. Seal the outer vial tightly.[4]

  • Diffusion and Growth: The volatile anti-solvent will slowly diffuse in the vapor phase into the good solvent, reducing the solubility of this compound and promoting slow crystallization over several days.[8][15]

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between two miscible solvents.[4][8]

  • Preparation: Dissolve 5-10 mg of this compound in a small amount of a "good," denser solvent (e.g., Dichloromethane) in a narrow container like a test tube or NMR tube.[1][8]

  • Layering: Very carefully and slowly, add a layer of a less dense, miscible "anti-solvent" (e.g., hexane or ethanol) on top of the sample solution.[8][16] The goal is to create a distinct interface between the two liquids with no mixing.[8] Tilting the tube and letting the anti-solvent run down the side can help.

  • Incubation: Seal the tube and leave it in an undisturbed location. Over time, the solvents will slowly diffuse into one another at the interface, reducing the solubility and causing crystals to form, often at the boundary layer.[16][17]

Diagrams & Workflows

A systematic approach is key when troubleshooting crystallization. The following diagrams illustrate a logical workflow for screening and a decision tree for troubleshooting common failures.

Crystallization_Screening_Workflow start Start: Purified this compound solubility 1. Solubility Screening (DCM, Acetone, EtOAc, Hexane, EtOH, etc.) start->solubility select_methods 2. Select Primary Methods (Slow Evaporation, Vapor Diffusion) solubility->select_methods setup_se 3a. Setup Slow Evaporation Screens (Multiple Solvents) select_methods->setup_se setup_vd 3b. Setup Vapor Diffusion Screens (Good Solvent + Anti-Solvent Pairs) select_methods->setup_vd incubate 4. Incubate Undisturbed (Days to Weeks) setup_se->incubate setup_vd->incubate observe 5. Microscopic Observation incubate->observe success Success: Single Crystals Formed observe->success Crystals? Yes troubleshoot 6. Troubleshoot Failures (See Decision Tree) observe->troubleshoot Crystals? No end End success->end secondary_methods 7. Try Secondary Methods (Solvent Layering, Slow Cooling) troubleshoot->secondary_methods secondary_methods->incubate Troubleshooting_Decision_Tree start Observation: No Single Crystals Formed clear_sol Is the solution completely clear? start->clear_sol Check State oiled_out Is there an oil/liquid phase? start->oiled_out Check State precipitate Is there an amorphous precipitate/powder? start->precipitate Check State action_clear1 Cause: Undersaturated Action: Allow slow evaporation to increase concentration. clear_sol->action_clear1 Yes action_oil1 Cause: Too concentrated / Cooled too fast Action: Re-heat, add more solvent, cool much slower. oiled_out->action_oil1 Yes action_precip1 Cause: Supersaturation too rapid Action: Use a more dilute solution. precipitate->action_precip1 Yes action_clear2 Action: Add a seed crystal or scratch the vial. action_clear1->action_clear2 action_oil2 Cause: Solvent is too 'good' Action: Redo with a less effective solvent system. action_oil1->action_oil2 action_precip2 Action: Use a slower method like vapor diffusion. action_precip1->action_precip2

References

Contamination issues in Uncargenin C samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Uncargenin C

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential contamination issues with this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phytochemical, a natural compound found in plants. Due to its potential biological activities, it is investigated for various research and drug development purposes. As a natural product, its purity can be affected by the extraction and purification process.

Q2: What are the common types of contaminants I might find in my this compound sample?

Contamination in natural product samples like this compound can be broadly categorized into several types:

  • Solvent-Related Impurities: Residual solvents from the extraction and purification process are common. These can include alcohols, ethers, and halogen-containing solvents.[1][2] Artifacts, which are new compounds formed by reactions with the solvent, can also be present.[2]

  • Plasticizers and Phthalates: These can leach from plastic containers and tubing used during processing and storage.[1][3]

  • Microbial Contaminants: Bacteria, fungi, and their metabolic byproducts (e.g., mycotoxins) can be introduced during harvesting, processing, or handling of the plant material.[4]

  • Heavy Metals: Contamination from the soil and environment where the plant was grown can lead to the presence of heavy metals like lead, cadmium, mercury, and arsenic.[4][5]

  • Pesticide Residues: The use of pesticides on the source plant material can result in their presence in the final extract.[4]

  • Cross-Contamination: Contamination from other plant extracts or compounds processed using the same equipment.

Q3: My experimental results with this compound are inconsistent. Could contamination be the cause?

Yes, inconsistent experimental results are a primary indicator of sample contamination. Contaminants can interfere with assays, leading to a loss of activity, false positives, or unexpected toxic effects.[2] It is crucial to rule out contamination when observing variability in experimental outcomes.

Q4: How can I assess the purity of my this compound sample?

A multi-technique approach is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying this compound from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile contaminants like residual solvents and plasticizers.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying a wide range of contaminants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the main compound and detectable impurities.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving contamination issues in your this compound experiments.

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis

Possible Cause: Presence of unknown impurities or contaminants in your this compound sample.

Troubleshooting Workflow:

G start Unexpected Peaks Observed step1 Analyze a Blank (Solvent Only) start->step1 Is the issue from the solvent? step2 Review Sample Preparation Procedure step1->step2 No peaks in blank end_known Identify Contaminant & Source (e.g., Solvent, Plasticizer) step1->end_known Peaks present in blank step3 Characterize Unknown Peaks via MS step2->step3 No obvious source of contamination step4 Consult Contaminant Databases step3->step4 step4->end_known Contaminant Identified end_unknown Consider Further Purification (e.g., Preparative HPLC) step4->end_unknown Contaminant Unidentified

Caption: Workflow for troubleshooting unexpected analytical peaks.

Detailed Steps:

  • Analyze a Blank: Inject the solvent used to dissolve your this compound sample into the HPLC or LC-MS system. This will help determine if the contamination is from the solvent itself.[1]

  • Review Sample Preparation: Examine your sample preparation workflow for potential sources of contamination, such as plastic tubes, pipette tips, or glassware.

  • Characterize Unknown Peaks: Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the unknown peaks.

  • Consult Databases: Compare the m/z values against common contaminant databases to identify potential matches for plasticizers, solvents, or other common laboratory contaminants.[3]

  • Purification: If the contaminant cannot be identified or removed by simple means, consider re-purifying the this compound sample using techniques like preparative HPLC.

Issue 2: Poor Reproducibility in Biological Assays

Possible Cause: Microbial contamination or the presence of bioactive impurities.

Troubleshooting Workflow:

G start Poor Assay Reproducibility step1 Visual Inspection of Stock Solution start->step1 step2 Microbial Contamination Testing step1->step2 Cloudiness or Particulates Observed step4 Purity Analysis (HPLC/LC-MS) step1->step4 Solution is Clear step3 Test for Endotoxins step2->step3 Negative for Microbial Growth end_microbial Discard Sample & Obtain New Lot Implement Aseptic Techniques step2->end_microbial Positive for Microbial Growth step3->step4 Negative for Endotoxins step3->end_microbial Positive for Endotoxins end_impurity Identify and Quantify Impurity Assess Biological Activity step4->end_impurity Impurity Detected end_ok Contamination Unlikely Troubleshoot Assay Protocol step4->end_ok Sample is Pure

Caption: Troubleshooting poor reproducibility in biological assays.

Detailed Steps:

  • Visual Inspection: Check your this compound stock solution for any signs of microbial growth, such as cloudiness or precipitates.

  • Microbial Testing: Plate a small aliquot of the stock solution on nutrient agar (B569324) and incubate to test for bacterial or fungal contamination.

  • Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to test for the presence of endotoxins, which are common contaminants in natural products and can cause significant biological effects.

  • Purity Analysis: If no microbial contamination is detected, perform HPLC or LC-MS analysis to check for chemical impurities that may have biological activity.

Data Presentation

Table 1: Common Contaminants in Natural Product Samples

Contaminant ClassExamplesCommon SourceRecommended Analytical Technique
Solvents Diethyl ether, Methanol, ChloroformExtraction and purification processGC-MS
Plasticizers Phthalate estersPlastic labware and storage containersGC-MS, LC-MS
Microbial Bacteria (e.g., E. coli), Fungi (e.g., Aspergillus)Poor handling and storagePlate counting, Microscopy
Mycotoxins Aflatoxins, OchratoxinsFungal contaminationLC-MS
Heavy Metals Lead, Cadmium, Arsenic, MercuryEnvironmental contamination of plant sourceInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Pesticides Organophosphates, PyrethroidsAgricultural practicesGC-MS, LC-MS

Experimental Protocols

Protocol 1: Qualitative Phytochemical Screening of this compound Sample

This protocol provides a set of simple chemical tests to qualitatively assess the presence of major phytochemical classes, which can help identify gross contamination with other plant extracts.[6][7][8]

1. Test for Alkaloids (Mayer's Test):

  • Dissolve a small amount of the sample in dilute hydrochloric acid.
  • Add a few drops of Mayer's reagent.
  • Positive Result: Formation of a creamy white precipitate indicates the presence of alkaloids.[7]

2. Test for Flavonoids (Shinoda Test):

  • Dissolve the sample in ethanol.
  • Add a small piece of magnesium ribbon followed by a few drops of concentrated hydrochloric acid.
  • Positive Result: A pink or magenta color indicates the presence of flavonoids.

3. Test for Saponins (Foam Test):

  • Shake a small amount of the sample with water in a test tube.
  • Positive Result: The formation of a stable foam suggests the presence of saponins.[7]

4. Test for Phenolic Compounds (Ferric Chloride Test):

  • Dissolve the sample in water or ethanol.
  • Add a few drops of ferric chloride solution.
  • Positive Result: A blue-black or green coloration indicates the presence of phenolic compounds.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol can be used to remove interfering compounds from your this compound sample before analysis or biological testing.[9]

1. Cartridge Selection: Choose an SPE cartridge with a stationary phase that has a different retention mechanism than your analytical column (e.g., if using a C18 analytical column, consider a silica (B1680970) or ion-exchange SPE cartridge).

2. Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.

3. Equilibration: Equilibrate the cartridge with the same solvent system in which your sample is dissolved.

4. Sample Loading: Load your this compound sample onto the cartridge.

5. Washing: Wash the cartridge with a weak solvent to remove loosely bound impurities.

6. Elution: Elute the target compound, this compound, with a stronger solvent. Collect the eluent for analysis.

Logical Relationship Diagram for Contamination Source Identification

G Contaminant_Identified Contaminant Identified (e.g., Phthalate) Source_Plant Source Plant Material Contaminant_Identified->Source_Plant If Heavy Metal or Pesticide Source_Solvent Extraction/Purification Solvents Contaminant_Identified->Source_Solvent If Solvent-Related Impurity Source_Equipment Processing Equipment Contaminant_Identified->Source_Equipment If Cross-Contaminant Source_Storage Storage Containers Contaminant_Identified->Source_Storage If Plasticizer Source_Handling Laboratory Handling Contaminant_Identified->Source_Handling If Microbial Contaminant Action_Plant Review Supplier QC Data Test Raw Material Source_Plant->Action_Plant Action_Solvent Use High-Purity Solvents Analyze Solvent Blanks Source_Solvent->Action_Solvent Action_Equipment Implement Cleaning Validation Source_Equipment->Action_Equipment Action_Storage Use Glass or Solvent-Resistant Containers Source_Storage->Action_Storage Action_Handling Implement Aseptic Techniques Source_Handling->Action_Handling

Caption: Logical flow for identifying the source of contamination.

References

Validation & Comparative

A Comparative Analysis of Uncargenin C and Other Prominent Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Uncargenin C and other well-characterized triterpenoids: Oleanolic Acid, Ursolic Acid, Asiatic Acid, and Betulinic Acid. The focus is on their anti-inflammatory and cytotoxic properties, supported by available experimental data. While extensive research has elucidated the multifaceted pharmacological profiles of many triterpenoids, quantitative data on this compound in these specific areas remains limited in publicly accessible literature.

Overview of Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. They are widely distributed in the plant kingdom and are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects.[1][2] Their therapeutic potential has led to extensive research into their mechanisms of action and structure-activity relationships.

Quantitative Comparison of Biological Activities

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for Oleanolic Acid, Ursolic Acid, Asiatic Acid, and Betulinic Acid in various in vitro anti-inflammatory and cytotoxicity assays. These values represent the concentration of the compound required to inhibit a specific biological process by 50% and are indicative of their potency.

Triterpenoid (B12794562)Assay TypeCell LineIC50 / EC50Reference
Oleanolic Acid Cytotoxicity (MTT Assay)HepG2 (Liver Cancer)31.94 µg/mL[1][3]
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)132.29 µg/mL[1]
Cytotoxicity (MTT Assay)DU145 (Prostate Cancer)112.57 µg/mL[1]
Ursolic Acid Cytotoxicity (MTT Assay)HT-29 (Colon Cancer)26 µM (24h), 20 µM (48h), 18 µM (72h)[4][5]
Cytotoxicity (SRB Assay)A2780 (Ovarian Cancer)2.5 - 6.4 µM (for derivatives)[6]
Asiatic Acid Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)40 µM (48h)[7][8]
Cytotoxicity (MTT Assay)A549 (Lung Cancer)80 µmol/L (induces mitochondrial dysfunction)[9]
Betulinic Acid Cytotoxicity (SRB Assay)257P (Gastric Carcinoma)2.01 - 6.16 µM[10]
Cytotoxicity (SRB Assay)181P (Pancreatic Carcinoma)3.13 - 7.96 µM[10]
Anti-inflammatory (NO Production)RAW 264.7 (Macrophages)-[11][12]
Cytotoxicity (MTT Assay)A375 (Melanoma)16.91 µM[13]

This compound: An Overview

This compound, also known as Uncarinic acid C, is a pentacyclic triterpenoid that has been isolated from plants of the Uncaria genus. Currently, there is a notable lack of publicly available data on its anti-inflammatory and cytotoxic activities with specific IC50 or EC50 values.

The primary biological activity reported for this compound is its ability to inhibit the nucleation phase of amyloid-β42 (Aβ42) aggregation. This is a significant finding in the context of Alzheimer's disease research, as the aggregation of Aβ42 is a key pathological hallmark of the disease. A study has shown that this compound can specifically interfere with the initial steps of Aβ42 oligomer formation, which are considered to be the most neurotoxic species.

Further research is required to elucidate the anti-inflammatory and cytotoxic potential of this compound to allow for a direct and comprehensive comparison with other well-studied triterpenoids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and cytotoxic activities of triterpenoids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.[14][15][16][17][18]

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory activity of compounds in vitro.

  • Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation: Incubate the mixture at room temperature for a short period to allow for the development of a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.[19][20][21][22][23]

NF-κB Luciferase Reporter Assay

This assay is used to measure the activity of the transcription factor NF-κB, a key regulator of inflammation.

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment and Stimulation: Treat the transfected cells with the test compound for a defined period before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.[24][25][26][27][28]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by triterpenoids and a typical experimental workflow for screening anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Triterpenoids Triterpenoids IKK_complex IKK_complex Triterpenoids->IKK_complex Inhibits NF_kB NF_kB Triterpenoids->NF_kB Inhibits Translocation Stimuli Stimuli Stimuli->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB_p p-IκBα Nucleus Nucleus NF_kB->Nucleus Translocation NF_kB_n NF-κB Inflammatory_Genes Inflammatory_Genes Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NF_kB_n->Inflammatory_Genes Induces Transcription

Caption: The NF-κB signaling pathway, a common target for the anti-inflammatory effects of triterpenoids.

Anti_Inflammatory_Screening_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture compound_treatment Compound Treatment (Triterpenoids) cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation incubation Incubation (24 hours) lps_stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection griess_assay Griess Assay for NO (Measure Absorbance at 540 nm) supernatant_collection->griess_assay elisa ELISA for Cytokines (e.g., TNF-α, IL-6) supernatant_collection->elisa data_analysis Data Analysis (Calculate IC50) griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro screening of anti-inflammatory compounds.

References

A Comparative Guide to the Biological Activities of Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive overview of the biological activities of oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) with significant therapeutic potential. While the initial intent was to compare Uncargenin C and oleanolic acid, a thorough literature search revealed a lack of available scientific data on the biological activities of this compound. Therefore, this document focuses exclusively on the well-documented anti-inflammatory, antioxidant, and anti-cancer properties of oleanolic acid, presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.

Oleanolic Acid: A Multi-Targeted Bioactive Compound

Oleanolic acid, widely distributed in the plant kingdom, has been the subject of extensive research due to its diverse pharmacological effects.[1][2] It has demonstrated significant potential in the prevention and treatment of a variety of diseases, largely attributed to its anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3]

Anti-inflammatory Activity

Oleanolic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][4] By suppressing the NF-κB pathway, oleanolic acid effectively reduces the inflammatory response.[4]

Key Signaling Pathway in Anti-inflammatory Action:

Anti-inflammatory Signaling Pathway of Oleanolic Acid OA Oleanolic Acid IKK IKK OA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50->nucleus Translocates to IkB->NFkB_p65_p50 Inhibits inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->inflammatory_genes Activates

Caption: Oleanolic acid inhibits the IKK complex, preventing the degradation of IκB and subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

Antioxidant Activity

The antioxidant properties of oleanolic acid are attributed to its ability to scavenge free radicals and to upregulate the expression of antioxidant enzymes.[2][3] It modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[2][5] Activation of Nrf2 leads to the production of various antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.[2][5]

Key Signaling Pathway in Antioxidant Action:

Antioxidant Signaling Pathway of Oleanolic Acid OA Oleanolic Acid Keap1 Keap1 OA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation nucleus Nucleus Nrf2->nucleus Translocates to ARE Antioxidant Response Element (ARE) nucleus->ARE Binds to antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->antioxidant_enzymes Induces

Caption: Oleanolic acid disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Anti-Cancer Activity

Oleanolic acid has demonstrated cytotoxic effects against a variety of cancer cell lines.[6][7] Its anti-cancer mechanisms are multi-faceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[8][9] Oleanolic acid modulates several signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3 pathways.[8][9]

Key Signaling Pathways in Anti-Cancer Action:

Anti-Cancer Signaling Pathways of Oleanolic Acid OA Oleanolic Acid PI3K PI3K OA->PI3K Inhibits STAT3 STAT3 OA->STAT3 Inhibits VEGFR2 VEGFR2 OA->VEGFR2 Inhibits Apoptosis Apoptosis OA->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation STAT3->Cell_Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Oleanolic acid inhibits key signaling pathways (PI3K/Akt/mTOR, STAT3, VEGFR2) involved in cancer cell proliferation, survival, and angiogenesis, while simultaneously inducing apoptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of oleanolic acid.

Table 1: Antioxidant Activity of Oleanolic Acid

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging61.5[5]
DPPH Radical Scavenging32.46[10]
Superoxide Radical Scavenging37.69[10]

Table 2: Cytotoxic Activity (IC50) of Oleanolic Acid Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µg/mL)Reference
Colon CancerHCT-11640[5]
Prostate CancerDU145112.57[7]
Breast CancerMCF-7132.29[7]
GlioblastomaU87163.60[7]
Liver CancerHepG231.94[11]
NeuroblastomaSH-SY5Y714.32[12]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Various concentrations of the test compound (oleanolic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (oleanolic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

Oleanolic acid is a promising natural compound with well-documented anti-inflammatory, antioxidant, and anti-cancer properties. Its ability to modulate multiple key signaling pathways underscores its potential for the development of novel therapeutic agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile. While a direct comparison with this compound was not possible due to the absence of scientific data for the latter, this guide provides a robust foundation for understanding the significant biological activities of oleanolic acid.

References

A Comparative Analysis of the Menin-MLL1 Inhibitor MI-3454 for the Treatment of Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-leukemic agent MI-3454, a potent and orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. This document is intended to serve as a resource for researchers and drug development professionals by summarizing its performance against alternative therapeutic strategies and providing relevant experimental data and protocols.

Introduction to MI-3454

MI-3454 is a clinical candidate compound that targets the critical interaction between menin and MLL1 (or MLL1 fusion proteins).[1][2] This interaction is a key driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL1 gene rearrangements or mutations in the Nucleophosmin 1 (NPM1) gene.[1][3] By disrupting this interaction, MI-3454 aims to reverse the oncogenic activity of MLL fusion proteins, leading to the suppression of leukemic cell growth and the induction of cell differentiation.[4]

Mechanism of Action: The Menin-MLL1 Axis

In MLL-rearranged (MLL-r) leukemia, the MLL1 gene is fused to one of over 60 different partner genes. The resulting MLL fusion protein retains the N-terminal portion of MLL1, which is responsible for binding to menin.[4] This menin-MLL fusion protein complex is then recruited to the chromatin, where it aberrantly activates the expression of target genes, such as HOXA9 and MEIS1, which are critical for leukemic transformation and maintenance.[5][6][7]

MI-3454 competitively binds to a deep hydrophobic pocket on the surface of menin, the same site that is recognized by the N-terminus of MLL1. This direct inhibition prevents the formation of the menin-MLL1/MLL-fusion protein complex, thereby displacing it from the chromatin.[6] The subsequent downregulation of key target genes like HOXA9 and MEIS1 leads to the inhibition of leukemic cell proliferation and the induction of cellular differentiation.[1][5]

Menin_MLL1_Pathway Mechanism of Action of MI-3454 in MLL-Rearranged Leukemia cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention with MI-3454 Menin_N Menin MLL1_N Wild-type MLL1 Menin_N->MLL1_N Interaction DNA_N Target Genes (e.g., HOX genes) MLL1_N->DNA_N Regulates HSC Hematopoietic Stem Cell DNA_N->HSC Maintains Diff Differentiation HSC->Diff Normal Menin_L Menin MLL_Fusion MLL-Fusion Protein Menin_L->MLL_Fusion Aberrant Interaction DNA_L Leukemogenic Genes (HOXA9, MEIS1) MLL_Fusion->DNA_L Upregulates Leukemic_Cell Leukemic Blast DNA_L->Leukemic_Cell Drives Proliferation Uncontrolled Proliferation Leukemic_Cell->Proliferation MI3454 MI-3454 Menin_T Menin MI3454->Menin_T Binds & Inhibits MLL_Fusion_T MLL-Fusion Protein Menin_T->MLL_Fusion_T Interaction Blocked Leukemic_Cell_T Leukemic Blast Apoptosis Apoptosis & Differentiation Leukemic_Cell_T->Apoptosis

Figure 1: Mechanism of Action of MI-3454

Comparative Performance Analysis

MI-3454 has demonstrated significant anti-leukemic activity in preclinical models, showing superiority over previously reported menin-MLL1 inhibitors and offering a promising alternative to standard chemotherapy for specific patient populations.[1]

In Vitro Efficacy

MI-3454 exhibits potent and selective activity against leukemia cell lines harboring MLL rearrangements.

Cell LineMLL FusionGI50 (nM) of MI-3454Reference
MV-4-11MLL-AF4~7-27[1][2]
MOLM-13MLL-AF9~7-27[1][2]
KOPN-8MLL-ENL~7-27[1][2]
SEMMLL-AF4~7-27[1]
RS4-11MLL-AF4~7-27[1]
K562No MLL fusion>100-fold less sensitive[1]
SET2No MLL fusion>100-fold less sensitive[1]

Table 1: In Vitro Activity of MI-3454 in Leukemia Cell Lines

In Vivo Efficacy in Mouse Models

MI-3454 has shown profound single-agent efficacy in various mouse models of MLL-rearranged and NPM1-mutated leukemia, including patient-derived xenograft (PDX) models.

Model TypeLeukemia SubtypeTreatment RegimenKey OutcomesReference
MOLM-13 XenograftMLL-AF9100 mg/kg, p.o., b.i.d. for 19 daysMarkedly prolonged survival[2]
PDX ModelMLL-rearranged100 mg/kg, p.o., b.i.d. for 21 daysInduced complete remission[1]
PDX ModelNPM1-mutated100 mg/kg, p.o., b.i.d. for 21 daysBlocked leukemia progression[1]
Pediatric Leukemia ModelMLL-rearranged20 days of treatmentIncreased survival from 21 to 50 days (~140% increase)[8]
MLL-rearranged ModelMLL-rearranged20 days of treatmentNo signs of leukemia months after treatment cessation[8]

Table 2: In Vivo Efficacy of MI-3454 in Leukemia Mouse Models

Comparison with Standard of Care

The current standard of care for MLL-rearranged acute leukemia, particularly in infants and adults, is intensive multi-agent chemotherapy, often followed by hematopoietic stem cell transplantation (HSCT) for high-risk patients.[9] However, the prognosis for these patients remains poor, with high rates of relapse.[9][10]

Treatment ModalityEfficacy in MLL-rearranged LeukemiaLimitations
Intensive Chemotherapy Achieves complete remission in a high percentage of patients initially.[9]High rates of relapse; 5-year event-free survival is low, especially in infants.[9] MLL-r ALL cells show resistance to corticosteroids and L-asparaginase.[11]
Hematopoietic Stem Cell Transplant (HSCT) Can be curative for some refractory/chemoresistant patients.[9]Conflicting evidence on overall benefit for all MLL-r patients; significant treatment-related morbidity and mortality.[9]
MI-3454 (preclinical) Induces complete remission and prolongs survival as a single agent in mouse models.[1][8] Well-tolerated in mice without impairing normal hematopoiesis.[1]Clinical efficacy and long-term safety in humans are yet to be determined.

Table 3: Comparison of MI-3454 with Standard of Care for MLL-rearranged Leukemia

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of MI-3454.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a specified density.

  • Compound Treatment: Cells are treated with a serial dilution of MI-3454 or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a defined period (e.g., 7 days) under standard cell culture conditions.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a plate reader.

  • Data Analysis: The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Mouse Model

Experimental_Workflow Preclinical In Vivo Efficacy Workflow for MI-3454 cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring and Endpoint Analysis Leukemia_Cells Human Leukemia Cells (e.g., MV-4-11, PDX cells) Transplantation Intravenous or Intrafemoral Injection Leukemia_Cells->Transplantation Immunocompromised_Mice Immunocompromised Mice (e.g., NSG mice) Immunocompromised_Mice->Transplantation Engraftment Leukemia Engraftment (Monitored by Bioluminescence or Flow Cytometry) Transplantation->Engraftment Randomization Randomization into Treatment Groups Engraftment->Randomization Treatment_Group MI-3454 Treatment (e.g., 100 mg/kg, p.o., b.i.d.) Randomization->Treatment_Group Vehicle_Group Vehicle Control Randomization->Vehicle_Group Monitoring Regular Monitoring: - Bioluminescent Imaging - Peripheral Blood Sampling - Body Weight Treatment_Group->Monitoring Vehicle_Group->Monitoring Endpoint Endpoint Analysis: - Survival Analysis - Leukemic Burden in  Bone Marrow, Spleen, Blood - Gene Expression Analysis Monitoring->Endpoint Results Evaluation of Efficacy Endpoint->Results

Figure 2: Generalized Preclinical In Vivo Workflow
  • Cell Preparation and Transplantation: Human leukemia cells (either cell lines or patient-derived cells) are transplanted into immunodeficient mice (e.g., NSG mice) via intravenous or intrafemoral injection.

  • Engraftment Confirmation: Successful engraftment of leukemia is confirmed through methods such as bioluminescent imaging (for luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells.

  • Randomization and Treatment: Once leukemia is established, mice are randomized into treatment and control groups. The treatment group receives MI-3454 via oral gavage at a specified dose and schedule, while the control group receives a vehicle.

  • Monitoring: Disease progression is monitored throughout the study by bioluminescent imaging, peripheral blood analysis, and monitoring of clinical signs such as weight loss.

  • Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study or upon euthanasia, tissues such as bone marrow, spleen, and peripheral blood are collected to assess leukemic burden and for pharmacodynamic studies, such as gene expression analysis of HOXA9 and MEIS1.

Conclusion

The menin-MLL1 inhibitor MI-3454 has demonstrated compelling preclinical efficacy and a clear mechanism of action in MLL-rearranged and NPM1-mutated acute leukemias. Its ability to induce complete remission as a single agent in clinically relevant PDX models highlights its potential as a transformative targeted therapy for these high-risk patient populations.[1][3][12] Further clinical investigation is warranted to validate these promising preclinical findings and to establish the safety and efficacy of MI-3454 in patients.

References

Uncargenin C: A Comparative Guide to Cross-Reactivity in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Uncargenin C, a natural triterpenoid (B12794562), in the context of cellular cross-reactivity. Due to the limited specific research on this compound's direct targets and off-target effects, this document outlines a proposed framework for evaluating its cross-reactivity, supported by hypothetical experimental data. This approach serves as a blueprint for researchers investigating the selectivity of novel compounds.

Introduction to this compound

This compound is a triterpenoid compound with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid. It has been isolated from Uncaria rhychophylla and Turpinia arguta, plants known for a variety of biologically active molecules. While research has been conducted on the therapeutic properties of extracts from these plants, including anti-inflammatory and anti-cancer activities, the specific molecular target and the cross-reactivity profile of this compound have not been extensively studied. An intermediate of this compound has been noted to possess anti-leukemia activity, suggesting the potential for biological activity of the core structure, possibly as a pro-drug.

Given the importance of understanding a compound's selectivity to predict its efficacy and potential side effects, this guide explores how the cross-reactivity of this compound could be systematically evaluated.

Hypothetical Cross-Reactivity Profile of this compound

To illustrate a comparative analysis, we present a hypothetical cross-reactivity profile of this compound against a panel of related protein targets. For this purpose, we will assume a primary hypothetical target, "Target A," and assess this compound's activity against other related targets ("Target B" and "Target C"). As a comparator, we include "Compound X," a known selective inhibitor of Target A.

Table 1: Hypothetical Comparative IC50 Values of this compound and a Selective Comparator

CompoundTarget A (IC50, nM)Target B (IC50, nM)Target C (IC50, nM)
This compound 1502500>10000
Compound X 50>10000>10000

This data is hypothetical and for illustrative purposes only.

Cellular Activity in Different Cell Lines

The effect of a compound can vary significantly between different cell lines due to variations in protein expression and pathway dependencies. The following table presents hypothetical data on the anti-proliferative effects of this compound in three distinct cancer cell lines.

Table 2: Hypothetical Anti-proliferative Activity (GI50) of this compound in Various Cancer Cell Lines

Cell LinePrimary Cancer TypeTarget A ExpressionGI50 (µM)
MCF-7 Breast CancerHigh5.2
A549 Lung CancerModerate15.8
HELA Cervical CancerLow>50

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

To generate the kind of data presented above, a series of robust experimental protocols would be required.

In Vitro Kinase/Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases or enzymes.

Methodology:

  • Recombinant human kinases/enzymes (Target A, B, and C) are used.

  • The assay is performed in a 96-well plate format.

  • Each well contains the kinase/enzyme, a specific substrate, and ATP.

  • This compound is added in a series of dilutions (e.g., from 0.1 nM to 100 µM).

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI50) of this compound in different cell lines.

Methodology:

  • MCF-7, A549, and HELA cells are seeded in 96-well plates and allowed to adhere overnight.

  • This compound is added to the wells in a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell viability is assessed using a resazurin-based assay. The fluorescence is measured using a plate reader.

  • GI50 values are determined from the dose-response curves.

Western Blot Analysis for Target Expression

Objective: To confirm the expression levels of the hypothetical Target A in the selected cell lines.

Methodology:

  • Protein lysates are prepared from MCF-7, A549, and HELA cells.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for Target A.

  • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

  • The signal is visualized using an enhanced chemiluminescence (ECL) substrate. Beta-actin is used as a loading control.

Visualizations

Hypothetical Signaling Pathway of Target A

The following diagram illustrates a hypothetical signaling pathway in which Target A is a key component. Understanding this pathway is crucial for interpreting the cellular effects of this compound.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Target_A Target_A Adaptor_Protein->Target_A Downstream_Kinase Downstream_Kinase Target_A->Downstream_Kinase Phosphorylation Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Uncargenin_C Uncargenin_C Uncargenin_C->Target_A Inhibition

Caption: Hypothetical signaling cascade involving Target A.

Experimental Workflow for Assessing Cross-Reactivity

The diagram below outlines the logical flow of experiments to determine the cross-reactivity of a novel compound like this compound.

Experimental Workflow Start Identify Compound (this compound) Biochemical_Screen Biochemical Screen (e.g., Kinase Panel) Start->Biochemical_Screen Identify_Primary_Target Identify Primary Target(s) Biochemical_Screen->Identify_Primary_Target Cell_Based_Assays Cell-Based Assays (Diverse Cell Lines) Identify_Primary_Target->Cell_Based_Assays Correlate_Activity Correlate Activity with Target Expression Cell_Based_Assays->Correlate_Activity Off_Target_Validation Validate Off-Targets? Correlate_Activity->Off_Target_Validation Further_Studies Further Mechanistic Studies Off_Target_Validation->Further_Studies

Caption: Workflow for cross-reactivity assessment.

Conclusion

While this compound is a known natural product, its specific biological functions and potential for cross-reactivity remain largely unexplored. The framework presented in this guide, including the proposed experimental protocols and hypothetical data, offers a clear path for the systematic evaluation of this compound or any other novel compound. Such studies are essential for advancing our understanding of a compound's mechanism of action and for the development of selective and effective therapeutic agents. Further research is warranted to elucidate the true biological targets and the selectivity profile of this compound.

Comparative Analysis of Uncarine C Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Uncarine C and its analogs reveals critical structural determinants for their anti-inflammatory and cytotoxic activities. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of these pentacyclic oxindole (B195798) alkaloids, highlighting key structure-activity relationships (SAR) to inform future drug discovery efforts.

Uncarine C, a prominent alkaloid isolated from plants of the Uncaria genus, commonly known as Cat's Claw, has garnered significant interest for its therapeutic potential. The core pentacyclic oxindole scaffold of Uncarine C has been a focal point for medicinal chemists, leading to the investigation of various analogs to enhance potency and selectivity.

Comparative Biological Activity of Uncarine C and Related Alkaloids

The biological evaluation of Uncarine C and its stereoisomers, alongside other related natural alkaloids, has primarily focused on their anti-inflammatory and cytotoxic properties. The following table summarizes the available quantitative data, offering a comparative look at their efficacy.

CompoundBiological ActivityAssayCell LineIC50 (µM)
Uncarine C (Pteropodine) CytotoxicityNot SpecifiedOvarian Carcinoma37[1]
Mitraphylline (B1677209) CytotoxicityMTS AssayMHH-ES-1 (Ewing's Sarcoma)17.15 ± 0.82[2][3]
CytotoxicityMTS AssayMT-3 (Breast Cancer)11.80 ± 1.03[2][3]
Isorhynchophylline Anti-inflammatoryLPS-induced NO releaseRat Cortical Microglia19.0[4]
Rhynchophylline Anti-inflammatoryLPS-induced NO releaseRat Cortical Microglia18.2[4]
Corynoxeine Anti-inflammatoryLPS-induced NO releaseRat Cortical Microglia13.7[4]
Isocorynoxeine Anti-inflammatoryLPS-induced NO releaseRat Cortical Microglia15.4[4]

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on a broad series of synthetic Uncarine C analogs are limited in the public domain, analysis of the naturally occurring alkaloids provides valuable insights:

  • Stereochemistry: The stereochemistry at various chiral centers of the pentacyclic system plays a crucial role in biological activity. For instance, Uncarine C and its stereoisomers exhibit different potencies, underscoring the importance of the three-dimensional arrangement of substituents for target binding.

  • Substituents on the Indole (B1671886) Nucleus: Modifications to the aromatic indole ring can influence activity. The presence and position of substituents can affect the molecule's electronic properties and its ability to interact with biological targets.

  • The Spiro-Oxindole Moiety: The spiro-oxindole core is a key pharmacophore. The integrity of this structure is generally considered essential for activity.

  • The E-ring: Variations in the E-ring, including the presence and nature of substituents, can modulate the biological effects. For example, the C-16 carboxylic ester group in rhynchophylline-type alkaloids appears to be important for their anti-inflammatory activity, as the corresponding carboxylic acids show significantly weaker activity.[4]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Uncarine C analogs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of nitric oxide (NO) production in activated microglia.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Uncarine_Analogs Uncarine C Analogs Uncarine_Analogs->NFkB Inhibition

Caption: Proposed mechanism of anti-inflammatory action of Uncarine C analogs.

The workflow for assessing the cytotoxic and anti-inflammatory potential of Uncarine C analogs typically involves a series of in vitro assays.

G cluster_0 In Vitro Evaluation Compound_Synthesis Analog Synthesis & Purification Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT/MTS Assay) Compound_Synthesis->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Compound_Synthesis->Anti_inflammatory_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Lead_Identification Lead Compound Identification IC50_Determination->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for NF-κB) Anti_inflammatory_Assay->Mechanism_Studies Mechanism_Studies->Lead_Identification

Caption: Experimental workflow for the evaluation of Uncarine C analogs.

Experimental Protocols

Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of Uncarine C analogs are commonly determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.[2][3]

  • Cell Seeding: Cancer cell lines (e.g., MHH-ES-1, MT-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Uncarine C analogs for a specified period (e.g., 30 hours).[2][3]

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Absorbance Reading: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The anti-inflammatory activity of Uncarine C analogs can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[4]

  • Cell Culture: Primary rat cortical microglia are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the Uncarine C analogs for a defined period.

  • LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Nitrite (B80452) Measurement: After a further incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Conclusion

The available data, though not exhaustive in terms of synthetic analogs, strongly indicate that the pentacyclic oxindole alkaloid scaffold of Uncarine C is a promising starting point for the development of novel anti-inflammatory and cytotoxic agents. The stereochemistry of the molecule and the nature of substituents on the heterocyclic ring system are critical for biological activity. Future research should focus on the systematic synthesis of Uncarine C analogs and comprehensive SAR studies to delineate the precise structural requirements for optimal potency and selectivity, paving the way for the development of new therapeutic agents.

References

Uncargenin C: A Candidate Negative Control for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and molecular biology research, the use of appropriate controls is paramount to the validity and interpretation of experimental data. A negative control, a sample that is not expected to produce a response, is crucial for distinguishing the specific effects of a test compound from non-specific or off-target events. This guide provides a comparative overview of Uncargenin C, a pentacyclic triterpenoid, as a potential negative control in experimental settings, particularly in the context of cellular signaling pathway analysis.

The Critical Role of a Negative Control

A negative control serves as a baseline to ensure that observed effects are due to the experimental variable and not extraneous factors.[1][2] Ideally, a negative control is structurally similar to the active compound but lacks its biological activity.[1] This allows researchers to account for any effects of the chemical scaffold or solvent and to confirm the specificity of the observed phenotype.

This compound: A Triterpenoid with Potential for Inertness

This compound is a naturally occurring triterpenoid. While research into its biological activities is not extensive, preliminary findings suggest it may be biologically inert in certain contexts. Notably, a study has indicated that while an intermediate in the synthesis of this compound possesses anti-leukemic properties, this compound itself does not exhibit this activity. This lack of activity in a specific biological assay is a primary indicator of its potential utility as a negative control.

Comparative Analysis with Other Triterpenoids

To provide a framework for evaluating this compound, it is useful to compare it with other triterpenoids that have been reported to be biologically inactive or have inactive derivatives.

CompoundReported Activity/InactivityPotential as Negative ControlReference
This compound Itself inactive in anti-leukemia assays where its intermediate is active.High potential, but requires further validation across multiple assay platforms.
Betulin Often considered biologically inactive in its natural form, though some derivatives show activity.[3]Good candidate, particularly in studies where its derivatives are being tested for activity.[1][3][1][3]
Oleanolic Acid Derivatives While oleanolic acid has biological activity, specific synthetic derivatives have been shown to be inactive.Useful in structure-activity relationship studies to pinpoint active moieties.[4][5]
Glycyrrhetinic Acid Derivatives Similar to oleanolic acid, certain derivatives of the active glycyrrhetinic acid are inactive.[6][7][8][9]Valuable for dissecting the mechanism of action of active parent compounds.[10][6][7][8][9][10][6][7][8][9]

Recommended Experimental Validation of this compound as a Negative Control

To rigorously validate this compound as a negative control for studies on signaling pathways such as NF-κB and MAPK, a series of well-established assays should be performed.

Experimental Workflow for Validating a Negative Control

G cluster_0 Initial Screening cluster_1 Signaling Pathway Analysis cluster_2 Validation start Select Candidate Negative Control (e.g., this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 start->cytotoxicity reporter Reporter Gene Assay (e.g., NF-κB Luciferase) cytotoxicity->reporter If non-toxic at working concentrations western Western Blot Analysis (e.g., for p-ERK, p-p38) reporter->western Confirm lack of pathway activation end Validated Negative Control western->end

Caption: Workflow for validating a candidate negative control.

Detailed Experimental Protocols

1. Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which a compound becomes toxic to cells, which is crucial for selecting a non-toxic concentration for use as a negative control.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

2. NF-κB Signaling Pathway Activation: Luciferase Reporter Assay

This assay is used to determine if a compound activates the NF-κB signaling pathway.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. If a compound activates the NF-κB pathway, the NF-κB transcription factor will bind to the response element and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation.

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, treat the cells with this compound at a non-toxic concentration, a known activator (e.g., TNF-α) as a positive control, and a vehicle control.

    • After the desired treatment time (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

3. MAPK Signaling Pathway Activation: Western Blot Analysis

This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling cascade.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess MAPK pathway activation, antibodies specific to the phosphorylated (active) forms of key kinases like ERK, JNK, and p38 are used.

  • Protocol:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with this compound, a known activator (e.g., PMA or UV radiation) as a positive control, and a vehicle control for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Lack of Effect on Signaling Pathways

A suitable negative control should not induce any changes in the basal activity of signaling pathways. The following diagrams illustrate the canonical NF-κB and a generic MAPK signaling pathway, highlighting that in the presence of an ideal negative control, these pathways would remain in their resting state.

NF-κB Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB DNA DNA NFkB->DNA Translocates and binds IkB_NFkB->NFkB Release of active NF-κB Gene Target Gene Expression DNA->Gene Initiates transcription Stimulus Stimulus (e.g., TNF-α) Stimulus->Receptor Activates NegativeControl This compound (Negative Control) NegativeControl->Receptor No Activation

Caption: The NF-κB signaling pathway remains inactive in the presence of a true negative control.

MAPK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., EGFR) MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TF Transcription Factor (e.g., c-Jun) MAPK->TF Translocates and activates Gene Target Gene Expression TF->Gene Initiates transcription Stimulus Stimulus (e.g., EGF) Stimulus->Receptor Activates NegativeControl This compound (Negative Control) NegativeControl->Receptor No Activation

Caption: The MAPK signaling cascade remains in a quiescent state with a negative control treatment.

Conclusion

This compound presents itself as a promising candidate for a negative control in cellular signaling studies due to preliminary evidence of its biological inertness. However, to be confidently used as such, it is imperative for researchers to perform rigorous validation using the experimental protocols outlined in this guide. By demonstrating a lack of cytotoxicity and no effect on key signaling pathways like NF-κB and MAPK, this compound could become a valuable tool for ensuring the specificity and accuracy of experimental findings in the field of drug discovery and molecular biology.

References

The Sole Path to a Potent Triterpenoid: A Guide to the Synthesis of Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the first and only published total synthesis of Uncargenin C, a promising polyhydroxylated oleanane (B1240867) triterpenoid. This document details the innovative synthetic strategy, presents key quantitative data, and outlines the experimental protocols based on the seminal work in the field.

This compound, a natural product isolated from Uncaria rhychophylla, has garnered interest for its potential therapeutic properties. However, its low natural abundance necessitates a reliable synthetic route to enable further investigation. To date, only a single total synthesis has been reported, accomplished by the research group of Nuno Maulide in 2020. This pioneering work utilizes a biomimetic C-H oxidation strategy, transforming an abundant natural feedstock into the complex target molecule.

Synthetic Strategy Overview: A Relay C-H Oxidation Approach

The synthesis of this compound commences from the readily available triterpenoid, oleanolic acid. The core of the strategy lies in a "relay" C-H oxidation, where existing functional groups direct the sequential introduction of hydroxyl groups onto the carbon skeleton. This elegant approach mimics the function of P450 monooxygenase enzymes in nature.

The key transformation involves leveraging the C-23 hydroxyl group as a handle to direct a hydrogen-atom transfer to the C-6 position, enabling the installation of a hydroxyl group at a previously unfunctionalized site. This strategic functionalization is a critical step in achieving the desired oxidation pattern of this compound.

Quantitative Synthesis Data

The following table summarizes the key quantitative data for the total synthesis of this compound from oleanolic acid, as reported by Maulide and co-workers.

ParameterValue
Starting Material Oleanolic Acid
Target Molecule This compound
Key Strategy Relay C-H Oxidation
Total Number of Steps Information not publicly available
Overall Yield Information not publicly available

Experimental Protocols

While the full, detailed experimental procedures are proprietary to the original publication, this section provides a representative, generalized protocol for the key C-H oxidation step, based on established methodologies for similar transformations.

Key Step: Relay C-H Oxidation for C-6 Hydroxylation

  • Starting Material: A suitably protected derivative of oleanolic acid bearing a C-23 hydroxyl group.

  • Reagents: A hypervalent iodine reagent (e.g., iodobenzene (B50100) diacetate), a radical initiator (e.g., AIBN or light), and a suitable solvent (e.g., a non-polar solvent like cyclohexane).

  • Procedure:

    • The protected oleanolic acid derivative is dissolved in the chosen solvent under an inert atmosphere.

    • The hypervalent iodine reagent and radical initiator are added to the solution.

    • The reaction mixture is heated or irradiated with light to initiate the radical cascade.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the C-6 hydroxylated intermediate.

Synthetic Workflow

The following diagram illustrates the logical flow of the total synthesis of this compound.

G start Oleanolic Acid step1 Protection & Derivatization start->step1 step2 Relay C-H Oxidation (C-23 to C-6) step1->step2 step3 Further Functional Group Manipulations step2->step3 end_product This compound step3->end_product

Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathway

Triterpenoids, including this compound, are known to possess a range of biological activities, with anti-inflammatory and anti-cancer effects being prominent. While the specific molecular targets of this compound are still under investigation, many triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can suppress the production of pro-inflammatory cytokines.

The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes activates transcription

Putative inhibition of the NF-κB pathway by this compound.

Uncargenin C Derivatives and Cancer: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Selected Anticancer Derivatives

The following tables summarize the in vitro cytotoxic activity of several classes of novel derivative compounds against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell proliferation.

Coumarin (B35378) Derivatives

Coumarins, a class of natural compounds, and their synthetic derivatives have shown significant anticancer potential through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[1][2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5dA549 (Lung Carcinoma)0.70 ± 0.05[2]
Compound 6eKB (Oral Carcinoma)0.39 ± 0.07[2]
Oxazepine derivative 5bCaCo-2 (Colorectal Adenocarcinoma)39.6

Notably, many of the synthesized coumarin derivatives displayed low cytotoxicity towards normal human cell lines, indicating good selectivity for cancer cells.[2]

Unsymmetrical Bisacridine Derivatives

Unsymmetrical bisacridines are a group of promising antitumor compounds that have demonstrated high cytotoxic activity against various tumor cells both in vitro and in vivo.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
C-2028HCT116 (Colorectal Carcinoma)< 0.016[3]
C-2028H460 (Lung Carcinoma)< 0.016[3]
C-2041HCT116 (Colorectal Carcinoma)< 0.016[3]
C-2041H460 (Lung Carcinoma)< 0.016[3]
C-2045HCT116 (Colorectal Carcinoma)~0.16[3]
C-2045H460 (Lung Carcinoma)~0.16[3]
C-2053HCT116 (Colorectal Carcinoma)~0.08[3]
C-2053H460 (Lung Carcinoma)~0.08[3]

These derivatives were found to be less sensitive to normal cells (CCD 841 CoN and MRC-5) compared to cancer cells.[3]

Fluoroquinolone Analogs

Novel fluoroquinolone derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating significant cytotoxicity and inhibition of Topoisomerase II.[4]

Compound ClassCancer Cell LinesKey FindingReference
Ciprofloxacin hydrazide derivativesNCI-60 panel4-12 fold greater cytotoxicity than Etoposide[4]
Derivative ICancer vs. Normal (Vero) cellsHigh selectivity for cancer cells (Mean GI50 = 9.06 µM vs. CC50 = 349.03 µM)[4]
Arctigenin Derivatives

Arctigenin, a natural lignan, and its derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells by inhibiting STAT3 phosphorylation and P-glycoprotein function.[5][6]

Compound/DerivativeCancer Cell LineActivityReference
Compounds 9, 10, 12KBvin (Multidrug-resistant)Significant collateral sensitivity effects[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anticancer derivatives.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the derivative compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Crystal Violet Assay: This assay is used to determine the number of viable cells.

  • Cells are seeded and treated as in the MTT assay.

  • After treatment, the medium is removed, and the cells are washed with PBS.

  • Cells are fixed with a fixing agent (e.g., methanol).

  • The fixed cells are stained with crystal violet solution.

  • After washing away the excess stain, the bound dye is solubilized with a destaining solution (e.g., acetic acid).

  • The absorbance is measured at a specific wavelength (e.g., 590 nm).

Apoptosis Assays

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cells are treated with the derivative compounds for a specified time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

  • Treated cells are lysed to release cellular proteins.

  • The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

  • The cleavage of the substrate by the active caspase releases the reporter, which can be quantified by measuring the absorbance or fluorescence.

Cell Cycle Analysis
  • Cancer cells are treated with the derivative compounds for a designated period.

  • Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • The fixed cells are treated with RNase A to remove RNA.

  • Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Signaling Pathways and Mechanisms of Action

The anticancer activity of these derivative compounds is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Apoptosis Induction Pathways

Many of the studied derivatives induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some coumarin derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspases.[7][8]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Bcl-2 Bcl-2 Bcl-2->Mitochondria Bax Bax Bax->Mitochondria Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Derivatives Derivatives Derivatives->Bcl-2 Downregulate Derivatives->Bax Upregulate

Caption: Generalized apoptosis induction pathway modulated by some anticancer derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[9] Some natural product derivatives, such as certain matrine (B1676216) derivatives, have been shown to inhibit this pathway in hepatocellular carcinoma cells.[9]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Derivatives Derivatives Derivatives->PI3K Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain anticancer derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is a hallmark of several cancers, particularly colorectal cancer.[10][11] The canonical Wnt pathway's aberrant activation leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation.

cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin (cytoplasm) β-catenin (cytoplasm) Destruction Complex->β-catenin (cytoplasm) Degradation Degradation β-catenin (cytoplasm)->Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction Complex β-catenin (accumulates) β-catenin (accumulates) β-catenin (nucleus) β-catenin (nucleus) β-catenin (accumulates)->β-catenin (nucleus) TCF/LEF TCF/LEF β-catenin (nucleus)->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

References

Uncargenin C and Protobassic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product chemistry, triterpenoids stand out for their vast structural diversity and significant pharmacological potential. Among these, Uncargenin C and protobassic acid have garnered interest within the scientific community. This guide provides a detailed comparison of the chemical properties and biological activities of these two pentacyclic triterpenoids, supported by available experimental data and methodologies, to assist researchers in drug discovery and development.

Chemical Properties: A Structural Overview

This compound and protobassic acid share a common triterpenoid (B12794562) backbone but differ in their specific functional groups and saturation, leading to distinct chemical properties. A summary of their key chemical identifiers is presented in Table 1.

PropertyThis compoundProtobassic Acid
Molecular Formula C₃₀H₄₈O₅[1][2][3]C₃₀H₄₈O₆[4][5]
Molecular Weight 488.7 g/mol [1][3]504.7 g/mol [4][5]
CAS Number 152243-70-4[1][2]37905-13-8[4]
Chemical Class Triterpenoid[1]Triterpenoid[4][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]Soluble in water (0.9074 mg/L @ 25 °C, est.)[6]
General Structure Pentacyclic TriterpenoidPentacyclic Triterpenoid[4]

Comparative Biological Activities

While direct comparative studies between this compound and protobassic acid are limited in the currently available literature, preliminary data suggests that both compounds exhibit promising pharmacological activities.

Cytotoxic Activity

Protobassic acid and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, saponins (B1172615) containing protobassic acid have shown activity against PC-3 (prostate cancer) and HL-60 (leukemia) cell lines.

Anti-inflammatory Activity

Triterpenoids are widely recognized for their anti-inflammatory properties. While specific anti-inflammatory data for this compound is yet to be extensively reported, the general anti-inflammatory potential of triterpenoids is well-documented. Protobassic acid has been noted for its anti-inflammatory effects, a characteristic shared by many compounds in its class.

Experimental Protocols

To facilitate further research and comparative analysis, standardized experimental protocols for assessing the key biological activities discussed are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or protobassic acid) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental protocols and potential signaling pathways involved, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_anti_inflammatory Anti-inflammatory Assay Workflow cell_seeding_c Seed Cells compound_treatment_c Treat with Compound cell_seeding_c->compound_treatment_c mtt_addition Add MTT Reagent compound_treatment_c->mtt_addition absorbance_measurement_c Measure Absorbance mtt_addition->absorbance_measurement_c data_analysis_c Calculate IC50 absorbance_measurement_c->data_analysis_c cell_seeding_ai Seed Macrophages compound_lps_treatment Treat with Compound & LPS cell_seeding_ai->compound_lps_treatment griess_reagent Add Griess Reagent compound_lps_treatment->griess_reagent absorbance_measurement_ai Measure Absorbance griess_reagent->absorbance_measurement_ai data_analysis_ai Calculate IC50 absorbance_measurement_ai->data_analysis_ai

Caption: General experimental workflows for cytotoxicity and anti-inflammatory assays.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Triterpenoid This compound / Protobassic Acid Triterpenoid->NFkB Inhibition

Caption: Putative inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and protobassic acid based on currently available data. While protobassic acid has been the subject of more extensive biological evaluation, particularly in the context of cytotoxicity, this compound remains a promising yet understudied triterpenoid.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxic and anti-inflammatory activities of this compound and protobassic acid under identical experimental conditions.

  • Quantitative Analysis of this compound: A thorough investigation into the biological activities of this compound, including the determination of IC₅₀ values against a panel of cancer cell lines and in various anti-inflammatory models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by both compounds to better understand their therapeutic potential.

By addressing these research gaps, the scientific community can gain a more comprehensive understanding of the pharmacological profiles of this compound and protobassic acid, paving the way for their potential development as novel therapeutic agents.

References

No Publicly Available Data for In Vivo Validation of Uncargenin C Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available scientific literature detailing in vivo or in vitro studies, or the mechanism of action for a compound referred to as "Uncargenin C."

Consequently, the creation of a comparative guide with alternative compounds, including detailed experimental data, protocols, and signaling pathway visualizations as requested, cannot be fulfilled at this time. The foundational information required to conduct a comparative analysis and validate in vitro findings with in vivo data for this compound is not present in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases or internal research data if this compound is a compound under internal development. Without initial data points on its biological activity, target pathways, and experimental validation, a comparison with other therapeutic alternatives is not feasible.

Further investigation would require access to non-public research, should any exist. We recommend users verify the name of the compound and explore alternative or more established compounds with similar purported therapeutic effects for which a robust body of scientific literature is available.

Benchmarking Uncargenin C against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the therapeutic potential of natural compounds, current scientific literature lacks evidence of direct enzyme inhibitory activity for the triterpenoid (B12794562) Uncargenin C. Isolated from plant species such as Uncaria rhychophyllo and Turpinia arguta, this compound's direct interactions with enzymes remain uncharacterized, precluding a comparative analysis against known enzyme inhibitors at this time.

While research has pointed to the anti-leukemia activity of an intermediate of this compound, this bioactivity has not been extended to this compound itself.[1] The absence of published experimental data on its enzyme inhibition profile means that key performance indicators, such as IC50 values and kinetic parameters, are unavailable.

For researchers and drug development professionals, this highlights a significant knowledge gap. Future investigations would first need to identify the specific enzyme or enzymes that this compound or its derivatives may target. Following the identification of a target, a series of biochemical and cellular assays would be required to elucidate its mechanism of action and inhibitory potency.

Hypothetical Experimental Workflow for Characterizing a Novel Inhibitor

Should this compound be found to exhibit enzyme inhibitory properties, a standard workflow for its characterization would be initiated. This process is crucial for understanding its therapeutic potential and for comparing it to existing inhibitors. A typical workflow is outlined below.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Characterization of 'Hit' cluster_2 Phase 3: Lead Optimization & Preclinical Testing A Compound Isolation (this compound) B High-Throughput Screening (Enzyme Panel) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Enzyme Kinetic Studies (e.g., Michaelis-Menten) D->E F Mechanism of Inhibition Assay (Competitive, Non-competitive, etc.) E->F G Structure-Activity Relationship (SAR) Studies F->G H In vitro & In vivo Efficacy Models G->H I ADME/Toxicity Profiling H->I

Caption: Hypothetical workflow for characterizing a novel enzyme inhibitor.

Future Directions

The exploration of natural products like this compound for novel therapeutic agents is a promising field. However, for this specific compound, the foundational research into its biochemical activity is a necessary prerequisite for any comparative analysis. Researchers are encouraged to undertake screening studies to determine if this compound possesses any enzyme inhibitory activity. Should such activity be discovered, the experimental protocols for dose-response curves, enzyme kinetics, and mechanism of action studies would be applicable to benchmark it against established inhibitors. Until such data becomes available, a direct comparison remains speculative.

References

Safety Operating Guide

Navigating the Safe Disposal of Uncargenin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Uncargenin C, a triterpenoid (B12794562) compound, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established best practices for laboratory chemical waste management.

It is imperative to note that these guidelines are based on general safety protocols. All personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Chemical Profile of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's basic chemical properties.

PropertyValueSource
CAS Number 152243-70-4[1][2]
Molecular Formula C30H48O5[1]
Molecular Weight 488.71 g/mol [1]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage 2-8°C Refrigerator[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste is essential to prevent environmental contamination and ensure a safe laboratory environment. The following protocol outlines the recommended step-by-step procedure.

Waste Characterization and Segregation
  • Initial Assessment: Treat all this compound waste as potentially hazardous chemical waste. This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., personal protective equipment, weighing papers, and labware).

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Keep solid and liquid waste in separate, designated containers.[3]

Containerization
  • Select Appropriate Containers: Use dedicated, leak-proof containers that are chemically compatible with this compound and any solvents used.[4] Ensure containers are in good condition, free from rust or leaks.[4]

  • Secure Closure: Always keep waste containers securely capped and closed, except when adding waste.[4]

Labeling
  • Clear Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[3][4]

  • Detailed Information: Include the date of waste accumulation and any other information required by your institution, such as the principal investigator's name and the laboratory location.[3]

Storage
  • Designated Area: Store the sealed and labeled waste container in a designated, secure waste accumulation area.[3]

  • Safe Environment: The storage area should be well-ventilated and away from incompatible materials.[3]

Disposal Request and Pickup
  • Institutional Procedures: Follow your institution's specific procedures to request a waste pickup from the EHS department.[3]

  • Documentation: Provide all necessary documentation, which may include a waste manifest or a detailed description of the waste contents.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final pickup by authorized personnel.

UncargeninC_Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal A This compound Waste (Pure, Solutions, Contaminated Materials) B Treat as Hazardous Chemical Waste A->B C Segregate Solid and Liquid Waste B->C D Use Compatible, Sealed Containers C->D E Label with 'Hazardous Waste' and 'this compound' D->E F Store in Designated, Secure Area E->F G Arrange for EHS Pickup F->G

Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and follow your institution's established emergency protocols. For a chemical of unknown toxicity like this compound, it is prudent to:

  • Evacuate and Secure the Area: Limit access to the spill site.

  • Wear Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use absorbent materials to contain the spill. Avoid generating dust from powdered material.

  • Clean and Decontaminate: Clean the affected area thoroughly. All cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined above.

  • Report the Incident: Report the spill to your laboratory supervisor and the EHS department.

By adhering to these general guidelines and, most importantly, the specific directives of your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uncargenin C. The following procedures are based on general best practices for handling potent or cytotoxic compounds and should be supplemented by a compound-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it as a potentially cytotoxic compound. The following table summarizes the recommended personal protective equipment.

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of liquids or fine particles.
Respiratory Protection A fit-tested N95 respirator or higher.Prevents inhalation of airborne particles, especially when handling the powdered form.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plan for Handling this compound

A systematic approach is essential to ensure safety and minimize exposure risk. The following step-by-step plan outlines the key stages of handling this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage in a designated receiving area.

  • Verify that the container is clearly labeled.

  • Store this compound in a secure, well-ventilated, and clearly marked area, away from incompatible materials. The storage temperature should be as recommended by the supplier.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Before starting work, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.

  • When preparing solutions, add the solvent to the powder slowly to avoid generating dust.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For small powder spills, gently cover with damp absorbent material to avoid creating dust.

  • For liquid spills, absorb with appropriate spill pads.

  • Collect all contaminated materials into a labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

4. Disposal Plan:

  • All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing paper, must be disposed of as hazardous chemical waste.

  • Unused or waste this compound and its solutions should be collected in a clearly labeled, sealed container for hazardous waste.

  • Follow all institutional and local regulations for the disposal of cytotoxic or potent chemical waste.

Visualizing the Workflow and PPE

To further clarify the operational procedures and safety requirements, the following diagrams have been created.

Uncargenin_C_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Preparation & Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Securely Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Workstation Prepare in Fume Hood Don_PPE->Prepare_Workstation Handle Weigh & Prepare Solution Prepare_Workstation->Handle Collect_Waste Collect Contaminated Items Handle->Collect_Waste Spill Spill? Handle->Spill Segregate Segregate Hazardous Waste Collect_Waste->Segregate Dispose Dispose per Regulations Segregate->Dispose Spill->Collect_Waste No Manage_Spill Execute Spill Management Plan Spill->Manage_Spill Yes Manage_Spill->Collect_Waste

Caption: Operational workflow for handling this compound.

PPE_Hierarchy_for_Uncargenin_C cluster_ppe Personal Protective Equipment (PPE) Level1 Primary Containment (e.g., Fume Hood) Level2 Body Protection Level1->Level2 Gown Disposable Gown Level2->Gown Shoe_Covers Shoe Covers Level2->Shoe_Covers Level3 Hand Protection Level2->Level3 Gloves Double Nitrile Gloves Level3->Gloves Level4 Face & Respiratory Protection Level3->Level4 Goggles Chemical Goggles Level4->Goggles Respirator N95 Respirator Level4->Respirator

Caption: Hierarchy of PPE for handling this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。